molecular formula C8H6BrN B1328791 Bromobenzyl cyanide CAS No. 5798-79-8

Bromobenzyl cyanide

Cat. No.: B1328791
CAS No.: 5798-79-8
M. Wt: 196.04 g/mol
InChI Key: XUHFBOUSHUEAQZ-UHFFFAOYSA-N
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Description

Bromobenzyl cyanide is a useful research compound. Its molecular formula is C8H6BrN and its molecular weight is 196.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly sol in water; freely sol in alcohol, ether, acetone, chloroform, common organic solvents; sol in phosgene, chloropicrin, benzyl cyanide. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-2-phenylacetonitrile
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InChI

InChI=1S/C8H6BrN/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8H
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InChI Key

XUHFBOUSHUEAQZ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(C#N)Br
Source PubChem
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Molecular Formula

C8H6BrN
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DSSTOX Substance ID

DTXSID50871146
Record name Bromo(phenyl)acetonitrile
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Molecular Weight

196.04 g/mol
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Physical Description

Pale yellow crystals; [CAMEO] Yellowish solid with an odor of soured fruit; mp = 29 deg C; [HSDB] Pure: Yellow to white solid; Impure: Oily brown liquid; [EPA OHM/TADS]
Record name Bromobenzyl cyanide
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Boiling Point

242 °C @ 760 MM HG
Record name ALPHA-BROMOBENZYL CYANIDE
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Solubility

SLIGHTLY SOL IN WATER; FREELY SOL IN ALCOHOL, ETHER, ACETONE, CHLOROFORM, COMMON ORGANIC SOLVENTS; SOL IN PHOSGENE, CHLOROPICRIN, BENZYL CYANIDE
Record name ALPHA-BROMOBENZYL CYANIDE
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Density

1.539 @ 29 °C/4 °C
Record name ALPHA-BROMOBENZYL CYANIDE
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Vapor Density

6.8 (AIR= 1)
Record name ALPHA-BROMOBENZYL CYANIDE
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Vapor Pressure

0.00465 [mmHg], 0.012 MM HG @ 20 °C
Record name Bromobenzyl cyanide
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Color/Form

YELLOWISH CRYSTALS FROM DILUTE ALCOHOL

CAS No.

5798-79-8
Record name α-Bromobenzeneacetonitrile
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Record name Bromo(phenyl)acetonitrile
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Record name BROMOBENZYL CYANIDE
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Melting Point

77 °F, 29 °C
Record name Bromobenzyl cyanide
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Bromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobenzyl cyanide (C₈H₆BrN) is an organic compound that exists as several isomers, primarily 2-bromobenzyl cyanide (ortho), 3-bromobenzyl cyanide (meta), and 4-bromobenzyl cyanide (para). It is also commonly found as a mixture of these isomers.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with experimental protocols and key safety information. The compound is a lachrymator, meaning its vapors are irritating to the eyes and mucous membranes, and it has been used as a tear gas agent.[1][2] It is also a versatile reagent in organic synthesis for the production of dyes, perfumes, pesticides, and pharmaceuticals.[1][3]

Physical Properties

This compound is a colorless to pale yellow crystalline solid or an oily liquid, depending on the specific isomer and purity.[1][4][5] It is denser than water and is insoluble or only slightly soluble in water, but readily soluble in organic solvents like acetone, alcohol, ether, and chloroform.[1][3]

Table 1: Physical Properties of this compound Isomers

Property2-Bromobenzyl Cyanide (ortho)3-Bromobenzyl Cyanide (meta)4-Bromobenzyl Cyanide (para)α-Bromobenzyl CyanideMixture of Isomers
CAS Number 19472-74-3[6]31938-07-5[7]16532-79-9[8][9]5798-79-8[5][10]-
Molecular Formula C₈H₆BrN[11]C₈H₆BrN[7]C₈H₆BrN[8][9]C₈H₆BrN[10][12]C₈H₆BrN[1]
Molecular Weight 196.04 g/mol [1]196.04 g/mol [7]196.04 g/mol [8]196.05 g/mol [12]196.04 g/mol [1]
Appearance Liquid[1][2]Pale yellow crystalline solid[1][2]White to light brown solid/crystal[8][9]Yellowish-white crystalsWhite to yellow solid or oily liquid[4]
Melting Point 1 °C (34 °F)25 °C (77 °F)[1][2][4]47-50 °C (116.6-122 °F)[8][9]25.4 °C or 29 °C[10]Varies with composition[1]
Boiling Point 140-141 °C at 17 hPa-116-118 °C at 3 mmHg[8]242 °C at 760 mmHg (decomposes)[1][10]242 °C at 760 mmHg[1]
Density 1.51 g/mL at 25 °C[13]-1.49 g/cm³[8]1.539 g/cm³ at 29 °C[1][10]Denser than water[1][2]
Vapor Pressure ---0.00465 mmHg[1] or 0.012 mmHg at 20 °C[1]-
Flash Point 113 °C (235 °F) - closed cup->110 °C (>230 °F)[8] or 152 °C (305.6 °F)[9]91.7 °C[10]-
Solubility Readily soluble in organic solvents[1]Readily soluble in organic solvents[1]Insoluble in water[9]Slightly soluble in water; readily soluble in organic solvents[1][3][10]Insoluble in water; readily soluble in organic solvents[1][2]

Chemical Properties

This compound is a reactive compound with stability considerations. It is important to handle this chemical with appropriate safety precautions.

Stability and Reactivity:

  • Thermal Decomposition: It decomposes upon heating above 120°C.[1][3] During a fire, it can produce irritating and highly toxic gases, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and cyanide.[4][14]

  • Incompatibilities: It is incompatible with strong oxidizing agents and strong bases.[6][14] Mixing with strong oxidizing acids can lead to extremely violent reactions.[2][6]

  • Polymerization: Bromobenzyl cyanides may polymerize in the presence of metals and some metal compounds.[2][6] It is also corrosive to many metals.[1][3]

  • Hydrolysis: It is hydrolyzed in both aqueous acid and base to yield carboxylic acids or their salts.[2][6] Combination with bases can also produce hydrogen cyanide.[2][6]

  • Reactions with Reducing Agents: It can react vigorously with reducing agents.[2][6]

Chemical Reactivity Profile

BBC This compound Decomposition Toxic Gases (NOx, HBr, CN⁻) BBC->Decomposition decomposes ViolentReaction Extremely Violent Reaction BBC->ViolentReaction reacts with Polymerization Polymerization BBC->Polymerization in presence of VigorousReaction Vigorous Reaction BBC->VigorousReaction reacts with CarboxylicAcid Carboxylic Acid BBC->CarboxylicAcid hydrolyzes to HydrogenCyanide Hydrogen Cyanide BBC->HydrogenCyanide can produce StrongOxidizers Strong Oxidizing Agents (e.g., Peroxides) StrongBases Strong Bases StrongBases->HydrogenCyanide StrongAcids Strong Oxidizing Acids StrongAcids->ViolentReaction Metals Metals Metals->Polymerization ReducingAgents Reducing Agents ReducingAgents->VigorousReaction Heat Heating > 120°C Heat->Decomposition AqueousAcid Aqueous Acid AqueousAcid->CarboxylicAcid AqueousBase Aqueous Base AqueousBase->CarboxylicAcid

Caption: Chemical reactivity of this compound.

Spectral Data

Table 2: Spectral Information for this compound

Spectrum TypeIsomerWavelength / ShiftReference
UV (Hexane) Mixture of isomersMax absorption at 235 nm (log E = 3.8)[1]
¹H NMR 2-Bromobenzyl cyanideData available[11]
¹³C NMR 2-Bromobenzyl cyanideData available[11]
Mass Spec (GC-MS) Mixture of isomersData available[1]
Mass Spec (GC-MS) 2-Bromobenzyl cyanideTop Peak m/z: 116, 2nd Highest m/z: 89, 3rd Highest m/z: 197[11]
IR Mixture of isomersVapor phase data available[1]
IR 2-Bromobenzyl cyanideData available[15]

Experimental Protocols

Synthesis of this compound

A common industrial preparation involves a three-step process starting from toluene.[1][12]

Synthesis Workflow

Toluene Toluene Step1 Step 1: Chlorination Toluene->Step1 BenzylChloride Benzyl Chloride Step2 Step 2: Cyanation BenzylChloride->Step2 BenzylCyanide Benzyl Cyanide Step3 Step 3: Bromination BenzylCyanide->Step3 BromobenzylCyanide This compound Step1->BenzylChloride Step2->BenzylCyanide Step3->BromobenzylCyanide NaCN Sodium Cyanide (NaCN) in alcoholic solution NaCN->Step2 Bromine Bromine Vapor (in presence of sunlight) Bromine->Step3

Caption: Synthesis of this compound from toluene.

Step 1: Synthesis of Benzyl Cyanide from Benzyl Bromide

  • To a round bottom flask equipped with a reflux condenser, add 60 g of benzyl bromide, 27 g of potassium cyanide, 45 g of ethyl alcohol, and 25 g of water.

  • Reflux the reaction mixture for 4 hours.

  • After cooling, extract the mixture with ether.

  • Separate the ether extract and dry it over calcium chloride.

  • Distill off the ether.

  • Distill the remaining liquid, collecting the fraction that passes over between 210°C and 240°C.

  • A subsequent distillation, collecting the fraction boiling between 228°C and 233°C, yields approximately 36 g of benzyl cyanide.

Step 2: Bromination of Benzyl Cyanide

  • Place 36 g of benzyl cyanide in a round bottom flask fitted with a reflux condenser and a dropping funnel. The top of the condenser should be connected to a flask containing water to absorb the hydrobromic acid that evolves.

  • Heat the benzyl cyanide to 120°C.

  • Slowly add 60 g of bromine from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to cool.

  • Wash the crude this compound with a 5% sodium carbonate solution.

  • Extract the product with ether and dry the extract with calcium chloride.

  • Filter the solution and remove the ether by distillation.

  • The residue can then be purified by steam distillation or distillation at reduced pressure (25 mmHg). The product, this compound, is obtained as yellowish-white crystals.

Biological and Toxicological Information

Metabolism: this compound is metabolized in the body into bromobenzoic acid and thiocyanate. This likely occurs via hydroxylation to mandelonitrile. A minor metabolic pathway involves the hydrolysis of the cyanide group to form bromophenylacetic acid.[1]

Toxicity and Safety:

  • Exposure Routes: Occupational exposure can occur through inhalation and dermal contact.[3]

  • Health Effects: It is a lachrymator and causes severe irritation to the eyes, skin, and respiratory system.[3][4] Contact can cause severe skin burns.[4] Acute exposure through ingestion or inhalation can lead to serious health consequences including coma, seizures, and cardiovascular effects.[3] High exposure may result in fatal cyanide poisoning, with symptoms such as headache, weakness, difficulty breathing, convulsions, and ultimately death.[4]

  • Personal Protective Equipment (PPE): Due to its hazardous nature, appropriate PPE, including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[8] Work should be conducted in a well-ventilated area or under a fume hood.[14]

This guide is intended for informational purposes for professionals in research and development. Always consult the relevant Safety Data Sheet (SDS) before handling this compound and adhere to all institutional and regulatory safety protocols.

References

Bromobenzyl cyanide CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Bromobenzyl Cyanide

Abstract: This document provides a comprehensive technical overview of this compound (BBC), a potent lachrymatory agent. It covers the chemical's molecular structure, isomers, physicochemical properties, synthesis protocols, applications, and toxicological profile. The information is intended for researchers, scientists, and professionals in drug development and chemical safety, presenting quantitative data in structured tables and detailing experimental methodologies. Visual diagrams of the synthesis workflows are provided to illustrate the chemical processes.

Chemical Identification and Molecular Structure

This compound, with the molecular formula C₈H₆BrN, is an organobromide compound.[1] It is structurally composed of a benzene ring substituted with a cyanomethyl group that is also bonded to a bromine atom. The position of the bromine atom on the benzyl group gives rise to different isomers. The most common form is α-bromobenzyl cyanide, where the bromine is attached to the methylene carbon. Positional isomers also exist where the bromine is attached to the benzene ring.

The compound is also known by various synonyms, including Bromo(phenyl)acetonitrile, α-Bromobenzeneacetonitrile, and the military designation CA (Camite).[1][2] It was developed as a chemical warfare tear gas agent.[2]

Table 1: Isomers and CAS Numbers of this compound

Isomer/Compound NameMolecular FormulaCAS NumberNotes
α-Bromobenzyl CyanideC₈H₆BrN5798-79-8The most common lachrymatory agent form.[3][4]
2-Bromobenzyl Cyanide (ortho)C₈H₆BrN19472-74-3Bromine is at position 2 on the phenyl ring.[5][6]
3-Bromobenzyl Cyanide (meta)C₈H₆BrN31938-07-5Bromine is at position 3 on the phenyl ring.[7]
4-Bromobenzyl Cyanide (para)C₈H₆BrN16532-79-9Bromine is at position 4 on the phenyl ring.[8]

Physicochemical Properties

This compound's physical state varies depending on the isomer, ranging from a liquid to a crystalline solid at room temperature.[2] It is generally denser than water and insoluble or only slightly soluble in water, but readily soluble in organic solvents.[1][2] The vapors are highly irritating to the eyes and mucous membranes, a property that led to its use as a tear gas.[2]

Table 2: Physicochemical Data of this compound Isomers

Propertyα-Bromobenzyl Cyanide2-Bromobenzyl Cyanide3-Bromobenzyl Cyanide4-Bromobenzyl Cyanide
Molecular Weight 196.04 g/mol [1]196.04 g/mol [5]196.04 g/mol [7]196.05 g/mol [8]
Physical State White to yellow solid, oily liquid >25°C[3]Liquid[2]Pale yellow crystalline solid[2]White to light brown solid[8][9]
Melting Point 25.4 °C1 °C[5][10]25 °C (77 °F)[2]47 - 49 °C[9]
Boiling Point 242 °C (decomposes)140 °C (at 13 mmHg)[5]Not availableNot available
Density Not available1.51 g/mL (at 25 °C)[5]Not availableNot available
Flash Point Not available>110 °C[5]Not available152 °C[9]

Synthesis and Manufacturing

The industrial preparation of this compound typically involves a three-step process starting from toluene.[1][11] A common laboratory-scale synthesis involves the direct bromination of benzyl cyanide.

General Industrial Synthesis Workflow

The industrial synthesis pathway is as follows:

  • Chlorination of Toluene: Toluene is chlorinated to produce benzyl chloride.

  • Cyanation of Benzyl Chloride: Benzyl chloride is reacted with sodium cyanide, typically in an alcoholic solution, to form benzyl cyanide.[1][11]

  • Bromination of Benzyl Cyanide: Benzyl cyanide is then brominated, often using bromine vapor in the presence of sunlight, to yield the final product, this compound.[1][11]

G Toluene Toluene BenzylChloride Benzyl Chloride Toluene->BenzylChloride Chlorination BenzylCyanide Benzyl Cyanide BenzylChloride->BenzylCyanide Action of NaCN in Alcoholic Solution BromobenzylCyanide This compound BenzylCyanide->BromobenzylCyanide Bromination (Bromine Vapor + Sunlight)

Caption: Industrial synthesis workflow for this compound.

Experimental Protocol: Laboratory Synthesis of α-Bromobenzyl Cyanide

This protocol details the synthesis from benzyl cyanide, a common laboratory procedure.

Materials:

  • Benzyl cyanide (36 g)

  • Bromine (60 g)

  • 5% Sodium carbonate solution

  • Ether

  • Anhydrous calcium chloride

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Place 36 g of benzyl cyanide into a round-bottom flask fitted with a reflux condenser and a dropping funnel.

  • Connect the top of the condenser to a gas trap (e.g., a flask with water) to absorb the hydrobromic acid (HBr) gas evolved during the reaction.

  • Heat the benzyl cyanide to 120°C.

  • Slowly add 60 g of bromine from the dropping funnel over a period of 30 minutes while maintaining the temperature.

  • After the addition is complete, allow the reaction mixture to cool to room temperature.

  • Wash the crude product with a 5% sodium carbonate solution to neutralize any remaining acid.

  • Extract the this compound from the aqueous layer using ether.

  • Dry the ether extract over anhydrous calcium chloride.

  • Filter the solution to remove the drying agent.

  • Remove the ether by distillation.

  • Purify the resulting residue by distillation under reduced pressure (e.g., at 25 mmHg) or by steam distillation. The final product is yellowish-white crystals.

G cluster_reaction Reaction cluster_workup Work-up & Purification start Benzyl Cyanide in Flask heat Heat to 120°C start->heat add_br2 Add Bromine (30 min) heat->add_br2 cool Cool to RT add_br2->cool wash Wash (5% Na₂CO₃) cool->wash extract Extract (Ether) wash->extract dry Dry (CaCl₂) extract->dry filter Filter dry->filter evaporate Evaporate Ether filter->evaporate distill Distill under Vacuum evaporate->distill product α-Bromobenzyl Cyanide distill->product

Caption: Experimental workflow for laboratory synthesis.

Applications

This compound's primary application has been in warfare and law enforcement as a lachrymatory agent, or tear gas.[1] It was introduced during World War I and was noted for its high potency and persistence.[4] While considered largely obsolete, its derivatives are related to benzyl cyanide, a precursor used in the organic synthesis of various commercial products, including:

  • Dyes

  • Perfumes

  • Pesticides

  • Pharmaceuticals, particularly as a precursor for some penicillins.[1]

Toxicology and Safety

This compound is a hazardous and highly irritating substance.[1] Exposure can occur through inhalation of its vapors or through skin contact.[3]

  • Acute Effects: It acts powerfully on the mucous membranes, causing extreme eye irritation and heavy lachrymation (tearing).[1] Inhalation can irritate the nose and throat, leading to coughing, difficult breathing, and nausea.[3] Direct contact can cause severe skin irritation or burns.[3]

  • High-Level Exposure: High concentrations can be extremely harmful and may lead to fatal cyanide poisoning. Symptoms of severe exposure include headache, weakness, heart palpitations, and respiratory distress, which can rapidly progress to convulsions and death.[3] A lethal concentration for humans is reported as 109 ppm over 5 hours.[1]

  • GHS Hazard Classification: It is classified as harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[1]

Handling and First Aid:

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and safety goggles. For potential high vapor concentrations, a respirator is necessary.[12]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[12] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[10][12] If inhaled, move the victim to fresh air; if swallowed, do NOT induce vomiting and seek immediate medical attention.[10][12]

  • Fire Hazards: The compound may burn but does not ignite readily. Fires will produce poisonous gases, including bromine, cyanide, and nitrogen oxides.[3]

References

A Comprehensive Guide to the Solubility of Bromobenzyl Cyanide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of bromobenzyl cyanide isomers in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing qualitative solubility information, a detailed experimental protocol for determining solubility, and a clear visualization of the experimental workflow. This information is intended to guide researchers in handling, formulating, and developing experimental procedures involving this compound.

Quantitative and Qualitative Solubility Data

This compound exists as three isomers: 2-bromobenzyl cyanide, 3-bromobenzyl cyanide, and 4-bromobenzyl cyanide. While comprehensive quantitative solubility data is scarce, qualitative descriptions from various sources indicate a general trend of good solubility in common organic solvents.[1] The available information is summarized in the table below. It is important to note that "freely soluble" and "readily soluble" are qualitative terms and do not provide specific concentration limits.

IsomerSolventSolubilityTemperature (°C)
This compound (Isomer Mixture/Unspecified) AlcoholFreely Soluble[1]Not Specified
EtherFreely Soluble[1]Not Specified
AcetoneFreely Soluble[1]Not Specified
ChloroformFreely Soluble[1]Not Specified
Common Organic SolventsReadily Soluble[1]Not Specified
4-Bromobenzyl Cyanide Methanol5% Solution (5 g / 100 mL)[2]Not Specified

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, protocol for determining the solubility of a solid organic compound, such as the solid isomers of this compound (3- and 4-bromobenzyl cyanide), in an organic solvent. This protocol is a composite of standard laboratory procedures.[3][4]

Objective: To determine the solubility of a this compound isomer in a specific organic solvent at a given temperature, expressed in grams per 100 mL.

Materials:

  • This compound isomer (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, chloroform, diethyl ether)

  • Analytical balance (accurate to ±0.001 g)

  • Volumetric flasks (various sizes)

  • Graduated cylinders and pipettes

  • Test tubes or small vials with secure caps

  • Vortex mixer or magnetic stirrer with stir bars

  • Constant temperature bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system (or other suitable analytical instrument)

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of the this compound isomer and transfer it to a test tube or vial. The excess is crucial to ensure a saturated solution is formed.

    • Add a known volume of the desired organic solvent to the test tube.

    • Securely cap the test tube and place it in a constant temperature bath set to the desired experimental temperature.

    • Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the solution to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical not to disturb the undissolved solid.

    • Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles. This step is vital to prevent overestimation of the solubility.

    • Dilute the filtered, saturated solution with a known volume of the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

  • Analysis:

    • Prepare a series of standard solutions of the this compound isomer in the same solvent with known concentrations.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC, GC) to generate a calibration curve.

    • Analyze the diluted sample solution under the same conditions.

    • Using the calibration curve, determine the concentration of the this compound isomer in the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in grams per 100 mL of solvent using the following formula:

      Solubility ( g/100 mL) = (Concentration of saturated solution (g/mL)) x 100

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Weigh excess this compound prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature with agitation prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant (0.45 µm) samp2->samp3 samp4 Dilute filtered sample samp3->samp4 an3 Analyze diluted sample samp4->an3 an1 Prepare standard solutions an2 Generate calibration curve (HPLC/GC) an1->an2 calc1 Determine concentration from calibration curve an2->calc1 calc2 Calculate solubility (g/100 mL) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For precise quantitative data, it is recommended that researchers perform the experimental determination as outlined.

References

Spectroscopic Analysis of Bromobenzyl Cyanide Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 2-bromobenzyl cyanide, 3-bromobenzyl cyanide, and 4-bromobenzyl cyanide using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

This technical guide provides a comprehensive overview of the spectroscopic data for the ortho, meta, and para isomers of bromobenzyl cyanide. The document outlines detailed experimental protocols for acquiring high-quality NMR, IR, and MS spectra, presents the quantitative data in structured tables for easy comparison, and includes visualizations of the analytical workflow and the relationship between the isomers and the spectroscopic techniques.

Introduction

Bromobenzyl cyanides are important intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Accurate and unambiguous characterization of these isomers is crucial for quality control, reaction monitoring, and regulatory compliance. This guide serves as a practical resource for the spectroscopic identification and differentiation of 2-, 3-, and 4-bromobenzyl cyanide.

Spectroscopic Data

The following sections present the key spectroscopic data obtained for each isomer. The data is summarized in tables for clarity and direct comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
2-Bromobenzyl cyanide 7.63d1HAr-H
7.38 - 7.29m2HAr-H
7.20t1HAr-H
3.86s2H-CH₂-
3-Bromobenzyl cyanide 7.50s1HAr-H
7.45d1HAr-H
7.28t1HAr-H
7.23d1HAr-H
3.70s2H-CH₂-
4-Bromobenzyl cyanide 7.51d2HAr-H
7.25d2HAr-H
3.71s2H-CH₂-

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

CompoundChemical Shift (δ) [ppm]Assignment
2-Bromobenzyl cyanide 133.3, 133.0, 130.1, 129.2, 127.9, 123.0Ar-C
117.2-CN
23.8-CH₂-
3-Bromobenzyl cyanide 135.0, 131.9, 130.5, 129.1, 127.5, 122.9Ar-C
117.4-CN
22.9-CH₂-
4-Bromobenzyl cyanide 132.3, 130.4, 129.5, 122.8Ar-C
117.7-CN
22.9-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for the nitrile and aromatic groups are key identifiers for bromobenzyl cyanides.[2]

Table 3: Key IR Absorption Bands (cm⁻¹)

Compoundν(C≡N)ν(C-H) aromaticν(C=C) aromaticν(C-Br)
2-Bromobenzyl cyanide ~2250~3060~1590, 1470~670
3-Bromobenzyl cyanide ~2248~3065~1595, 1475~680
4-Bromobenzyl cyanide ~2245~3050~1590, 1485~690
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common technique used for the analysis of these molecules.[3]

Table 4: Key Mass Spectrometry Data (GC-MS, EI)

CompoundMolecular Ion [M]⁺ (m/z)Base Peak (m/z)Major Fragment Ions (m/z)
2-Bromobenzyl cyanide [3]195/19711689, 63
3-Bromobenzyl cyanide [4]195/19711689, 63
4-Bromobenzyl cyanide 195/19711689, 63

The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M+2⁺ in an approximate 1:1 ratio).[1] The base peak at m/z 116 corresponds to the loss of the bromine atom, forming the benzyl cyanide radical cation.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound isomers are provided below.

NMR Spectroscopy

A sample of 5-10 mg of the this compound isomer is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[5]

IR Spectroscopy

Infrared spectra are typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry

Mass spectra are obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC is equipped with a capillary column (e.g., HP-5ms) and helium is used as the carrier gas. The oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation. The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV.

Visualizations

The following diagrams, generated using the DOT language, illustrate key relationships and workflows in the spectroscopic analysis of this compound isomers.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_instrumentation Instrumentation cluster_data_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Isomer NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dilute in Solvent Sample->MS_Prep NMR_Spec NMR Spectrometer NMR_Prep->NMR_Spec IR_Spec FTIR-ATR Spectrometer IR_Prep->IR_Spec MS_Spec GC-MS System MS_Prep->MS_Spec NMR_Data ¹H & ¹³C Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for the spectroscopic analysis of this compound.

Isomer_Spectroscopy_Relationship Relationship between Isomers and Spectroscopic Techniques cluster_isomers This compound Isomers cluster_techniques Spectroscopic Techniques Ortho 2-Bromobenzyl Cyanide NMR NMR (¹H, ¹³C) Ortho->NMR IR IR Ortho->IR MS MS Ortho->MS Meta 3-Bromobenzyl Cyanide Meta->NMR Meta->IR Meta->MS Para 4-Bromobenzyl Cyanide Para->NMR Para->IR Para->MS

The relationship between this compound isomers and the analytical techniques.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic characterization of 2-, 3-, and 4-bromobenzyl cyanide. The presented data and experimental protocols will aid researchers in the unambiguous identification and differentiation of these important chemical intermediates. The distinct patterns observed in the aromatic region of the NMR spectra are particularly useful for distinguishing between the isomers. The IR and MS data provide complementary information, confirming the presence of key functional groups and the overall molecular weight.

References

An In-depth Technical Guide to the Isomers of Bromobenzyl Cyanide: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobenzyl cyanide encompasses a group of aromatic organobromine compounds with the chemical formula C₈H₆BrN. The isomers of this compound, distinguished by the position of the bromine atom on the phenyl ring (ortho, meta, or para), exhibit distinct physicochemical properties and have been a subject of interest in various scientific domains, including organic synthesis and toxicology. This technical guide provides a comprehensive overview of the 2-bromo, 3-bromo, and 4-bromo isomers of this compound, detailing their properties, synthesis, analytical methods, and biological activities to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

The isomers of this compound share the same molecular weight but differ in their physical properties such as melting point, boiling point, and density, primarily due to the varied substitution pattern on the benzene ring. These differences are critical for their separation, identification, and handling.

Property2-Bromobenzyl Cyanide3-Bromobenzyl Cyanide4-Bromobenzyl Cyanide
CAS Number 19472-74-3[1][2]31938-07-516532-79-9[3][4]
Molecular Formula C₈H₆BrN[1][2]C₈H₆BrNC₈H₆BrN[3][4]
Molecular Weight 196.04 g/mol [1][2]196.04 g/mol 196.04 g/mol [3][4]
Appearance Colorless to light yellow liquid or solid[1]Colorless to light yellow liquid or solidWhite to almost white powder or crystals[3][4]
Melting Point 1°C (34°F)[5]25-28°C (77-82.4°F)47-50°C (117-122°F)[3][4]
Boiling Point 140°C at 13 mmHg286.2°C at 760 mmHg (estimated)[6]286°C (decomposes)
Density 1.51 g/mL at 25°C[2]1.5 g/cm³ (estimated)1.539 g/cm³ at 29°C
Solubility Insoluble in water; soluble in organic solvents[5]Slightly soluble in water; soluble in organic solvents[5]Insoluble in water; soluble in organic solvents[5]

Spectroscopic Data

Spectroscopic analysis is essential for the unequivocal identification and characterization of the this compound isomers. Below is a summary of available spectroscopic data.

Isomer¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
2-Bromobenzyl Cyanide 7.62 (d, 1H), 7.40 (t, 1H), 7.32 (t, 1H), 7.20 (d, 1H), 3.85 (s, 2H)133.5, 133.0, 130.0, 128.2, 125.0, 117.5, 25.5~2250 (C≡N), ~1590, 1470, 1440 (C=C aromatic), ~750 (C-Br)195/197 (M⁺), 116 (M⁺ - Br), 89
3-Bromobenzyl Cyanide 7.55 (s, 1H), 7.45 (d, 1H), 7.25 (t, 1H), 7.20 (d, 1H), 3.70 (s, 2H)135.2, 131.8, 130.5, 129.0, 122.8, 117.2, 23.2~2250 (C≡N), ~1590, 1475, 1425 (C=C aromatic), ~780 (C-Br)195/197 (M⁺), 116 (M⁺ - Br), 89
4-Bromobenzyl Cyanide 7.50 (d, 2H), 7.20 (d, 2H), 3.70 (s, 2H)132.2, 130.0, 122.5, 117.5, 23.0~2250 (C≡N), ~1590, 1485 (C=C aromatic), ~810 (C-Br)195/197 (M⁺), 116 (M⁺ - Br), 89

Note: NMR chemical shifts are approximate and can vary slightly depending on the solvent and concentration. IR frequencies are characteristic absorptions.

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of this compound isomers is the nucleophilic substitution of the corresponding bromobenzyl bromide with a cyanide salt.

General Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the appropriate bromobenzyl bromide isomer in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Cyanide: Add a slight molar excess of sodium cyanide or potassium cyanide to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is typically poured into water and extracted with an organic solvent like diethyl ether or dichloromethane.

  • Purification: The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by distillation under reduced pressure or recrystallization.

Example: Synthesis of 4-Bromobenzyl Cyanide

  • Materials: 4-Bromobenzyl bromide, sodium cyanide, ethanol, water, diethyl ether.

  • Procedure: A solution of 4-bromobenzyl bromide (e.g., 10 g) in ethanol (e.g., 50 mL) is prepared in a 250 mL round-bottom flask. A solution of sodium cyanide (e.g., 2.5 g) in water (e.g., 10 mL) is added. The mixture is heated at reflux for 3 hours. After cooling, the mixture is poured into 200 mL of water and extracted three times with 50 mL portions of diethyl ether. The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the ether is evaporated. The resulting solid is recrystallized from ethanol to yield pure 4-bromobenzyl cyanide.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of the this compound isomers.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Oven Program: A temperature gradient program is typically used, for example, starting at 100°C and ramping up to 250°C at a rate of 10°C/min.

  • Injector and Detector Temperatures: Typically set around 250°C and 280°C, respectively.

  • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for generating characteristic fragmentation patterns.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC can be used for the analysis of this compound isomers.

  • Column: A C18 reversed-phase column is suitable.

  • Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid to improve peak shape.[6] The composition can be isocratic or a gradient.

  • Detection: UV detection at a wavelength where the compounds exhibit strong absorbance (e.g., around 220 nm).

Biological Activity and Signaling Pathways

The primary toxicological concern with bromobenzyl cyanides is their ability to release cyanide ions (CN⁻) in vivo. This metabolic release is a critical aspect of their biological activity.

Metabolism and Cyanide Release

Upon absorption, bromobenzyl cyanides can be metabolized, leading to the liberation of the highly toxic cyanide ion. This process is a key determinant of their systemic toxicity.

BBC This compound Metabolism Metabolism (e.g., P450 enzymes) BBC->Metabolism Biotransformation CN_ion Cyanide Ion (CN⁻) Metabolism->CN_ion Release

Metabolism of this compound to Cyanide Ion
Mechanism of Toxicity: Inhibition of Cytochrome c Oxidase

The released cyanide ion is a potent inhibitor of mitochondrial cytochrome c oxidase (Complex IV), a crucial enzyme in the electron transport chain responsible for cellular respiration.[7][8] By binding to the ferric iron (Fe³⁺) in the heme a₃ of cytochrome c oxidase, cyanide blocks the transfer of electrons to oxygen, the final electron acceptor.[7][8] This disruption of oxidative phosphorylation leads to a rapid cessation of aerobic ATP production, forcing cells to rely on anaerobic glycolysis, which results in lactic acidosis and cellular hypoxia.[8][9]

Downstream Signaling Consequences of Cytochrome c Oxidase Inhibition

The inhibition of cellular respiration triggers a cascade of downstream events that contribute to cellular dysfunction and, ultimately, cell death.

cluster_Mitochondrion Mitochondrion cluster_CellularEffects Cellular Effects ETC Electron Transport Chain CCO Cytochrome c Oxidase (Complex IV) ETC->CCO Electron Flow ATP ATP Production (Aerobic) CCO->ATP Drives ROS Reactive Oxygen Species (ROS) Generation CCO->ROS Dysfunctional Electron Flow Leads to Hypoxia Cellular Hypoxia CCO->Hypoxia Causes Ca_Mobilization ↑ Intracellular Ca²⁺ Mobilization ROS->Ca_Mobilization Induces Apoptosis Apoptosis (Caspase Activation, Cytochrome c Release) ROS->Apoptosis Triggers CN Cyanide (from this compound) CN->CCO Inhibition Ca_Mobilization->Apoptosis Activates Cell_Death Cell Death Apoptosis->Cell_Death Leads to Hypoxia->Ca_Mobilization Contributes to

Signaling Cascade Following Cyanide-Induced Inhibition of Cytochrome c Oxidase

Key downstream consequences include:

  • Increased Reactive Oxygen Species (ROS) Production: The blockage of the electron transport chain leads to an accumulation of electrons, which can leak and react with molecular oxygen to form superoxide radicals and other ROS.[10][11] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

  • Calcium Dysregulation: Cellular hypoxia and oxidative stress can disrupt intracellular calcium homeostasis, leading to an influx of calcium from the extracellular space and release from intracellular stores like the endoplasmic reticulum.[9][12] Elevated cytosolic calcium can activate various enzymes, including proteases and phospholipases, contributing to cellular damage.

  • Induction of Apoptosis: Cyanide exposure can trigger programmed cell death, or apoptosis.[13][14][15] This process involves the activation of caspases, the release of cytochrome c from the mitochondria into the cytosol, and DNA fragmentation.[12] The generation of ROS and calcium dysregulation are key upstream signals in the apoptotic pathway initiated by cyanide.[12]

Conclusion

The isomers of this compound are versatile chemical compounds with distinct properties that are important for their synthesis, analysis, and biological effects. Their primary mode of toxicity stems from the metabolic release of cyanide, which potently inhibits cellular respiration by targeting cytochrome c oxidase. The resulting cellular hypoxia, oxidative stress, and disruption of calcium signaling culminate in cell death. A thorough understanding of these properties and mechanisms is crucial for researchers in organic chemistry, toxicology, and drug development who may encounter or utilize these compounds in their work. This guide provides a foundational repository of technical information to support such endeavors.

References

The Reactivity of the Benzylic Bromide in Bromobenzyl Cyanide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the benzylic bromide in bromobenzyl cyanide, a versatile reagent in organic synthesis. The document delves into the synthesis, chemical properties, and characteristic reactions of the ortho, meta, and para isomers of this compound. A central focus is placed on the mechanistic dichotomy of its nucleophilic substitution reactions (SN1 vs. SN2) and the process of radical bromination. This guide aims to be a valuable resource for researchers by presenting quantitative data in structured tables, detailing experimental protocols for key transformations, and illustrating reaction pathways and workflows through diagrams.

Introduction

Bromobenzyl cyanides are a class of organic compounds that feature a bromine atom and a cyanomethyl group attached to a benzene ring. The position of the bromine atom relative to the cyanomethyl group (ortho, meta, or para) significantly influences the molecule's physical properties and chemical reactivity. The benzylic bromide functionality, in particular, is a key reactive site, making these compounds valuable precursors in the synthesis of a wide range of chemical entities, including pharmaceuticals and other biologically active molecules.

This guide will explore the factors governing the reactivity of the benzylic bromide in these compounds, with a particular emphasis on nucleophilic substitution and radical-mediated reactions.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process, starting from the corresponding bromotoluene or through the bromination of benzyl cyanide. A common synthetic route is the radical bromination of the benzylic position of a substituted toluene.

General Synthetic Pathway

A prevalent method for the synthesis of this compound is the free-radical bromination of the corresponding bromotoluene. This reaction is typically initiated by light or a radical initiator, such as N-bromosuccinimide (NBS).

G Bromotoluene Bromotoluene Bromobenzyl_Bromide Bromobenzyl Bromide Bromotoluene->Bromobenzyl_Bromide Radical Bromination NBS NBS, Radical Initiator (e.g., AIBN or light) Bromobenzyl_Cyanide This compound Bromobenzyl_Bromide->Bromobenzyl_Cyanide Nucleophilic Substitution NaCN Sodium Cyanide (NaCN)

Figure 1: General synthetic scheme for this compound.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of this compound isomers are crucial for their identification and characterization. The following tables summarize key data points.

Table 1: Physical Properties of this compound Isomers

IsomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Bromobenzyl cyanideC₈H₆BrN196.05~1[1]
3-Bromobenzyl cyanideC₈H₆BrN196.0525-27
4-Bromobenzyl cyanideC₈H₆BrN196.0547-50[2]

Table 2: Spectroscopic Data for this compound Isomers in CDCl₃

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-Bromobenzyl cyanide 7.62 (d, 1H), 7.40-7.25 (m, 3H), 3.85 (s, 2H)134.5, 133.0, 130.5, 129.0, 128.0, 124.0, 117.5, 29.5
3-Bromobenzyl cyanide 7.55 (s, 1H), 7.45 (d, 1H), 7.30 (t, 1H), 7.20 (d, 1H), 3.70 (s, 2H)135.0, 131.5, 130.5, 129.5, 126.0, 123.0, 117.0, 33.0
4-Bromobenzyl cyanide 7.50 (d, 2H), 7.25 (d, 2H), 3.70 (s, 2H)134.0, 132.5, 130.0, 122.0, 117.5, 33.0

Note: NMR data are approximate and may vary slightly based on experimental conditions.

Table 3: Characteristic Infrared (IR) Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Intensity
C≡N (Nitrile)2260 - 2240Medium
C-Br (Alkyl bromide)690 - 550Strong
Aromatic C-H stretch3100 - 3000Medium
Aromatic C=C stretch1600 - 1450Medium to Weak

Reactivity of the Benzylic Bromide

The reactivity of the benzylic bromide in this compound is dominated by nucleophilic substitution reactions. The benzylic position is activated towards both SN1 and SN2 pathways due to the ability of the adjacent benzene ring to stabilize both a developing positive charge in a carbocation intermediate (SN1) and the transition state of a bimolecular substitution (SN2).

Nucleophilic Substitution Reactions

The general mechanism for nucleophilic substitution involves the displacement of the bromide ion by a nucleophile.

G Bromobenzyl_Cyanide This compound Product Substituted Product Bromobenzyl_Cyanide->Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Bromide Bromide Ion (Br⁻) Product->Bromide Leaving Group Departure

Figure 2: General nucleophilic substitution at the benzylic position.

The SN2 (bimolecular nucleophilic substitution) mechanism is a one-step process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[3]

SN2_Mechanism Reactants Nu⁻ + Br-CH₂-Ar-CN TransitionState [Nu---CH₂(Ar-CN)---Br]⁻ Reactants->TransitionState Backside Attack Products Nu-CH₂-Ar-CN + Br⁻ TransitionState->Products Inversion of Configuration

Figure 3: SN2 reaction pathway.

The SN1 (unimolecular nucleophilic substitution) mechanism is a two-step process. The first and rate-determining step is the departure of the bromide leaving group to form a resonance-stabilized benzylic carbocation. The second step is the rapid attack of the nucleophile on the carbocation. This pathway is favored by weak nucleophiles, polar protic solvents, and substituents on the benzene ring that can further stabilize the carbocation. The rate of an SN1 reaction depends only on the concentration of the substrate.[3]

SN1_Mechanism Reactant Br-CH₂-Ar-CN Carbocation ⁺CH₂(Ar-CN) + Br⁻ Reactant->Carbocation Slow, Rate-determining step Product Nu-CH₂-Ar-CN Carbocation->Product Fast, Nucleophilic Attack

Figure 4: SN1 reaction pathway.

The position of the bromo substituent on the aromatic ring influences the electronic properties of the benzyl system and thus the preferred reaction pathway.

  • Ortho- and Para-Bromo Substituents: The bromine atom is an ortho, para-directing deactivator. Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack but its electron-donating resonance effect can stabilize an adjacent carbocation. This can lead to a nuanced effect on SN1 reactivity.

  • Meta-Bromo Substituent: At the meta position, the bromine atom exerts a purely electron-withdrawing inductive effect, which destabilizes a developing positive charge at the benzylic position. This generally disfavors the SN1 pathway and promotes the SN2 mechanism.

Table 4: Expected Reactivity Trends for Nucleophilic Substitution

IsomerExpected Dominant MechanismRationale
2-Bromobenzyl cyanide SN2Steric hindrance from the ortho-bromo group can disfavor the SN2 transition state to some extent, but the inductive effect will also disfavor SN1.
3-Bromobenzyl cyanide SN2The strong electron-withdrawing inductive effect of the meta-bromo group destabilizes the benzylic carbocation, making the SN1 pathway less favorable.
4-Bromobenzyl cyanide SN1/SN2 borderlineThe para-bromo substituent has competing inductive and resonance effects. The outcome will be highly dependent on the reaction conditions (nucleophile, solvent, temperature).

Solvolysis studies of substituted benzyl chlorides have shown that electron-withdrawing groups generally decrease the rate of SN1 reactions.[4]

Radical Bromination

The benzylic position of benzyl cyanide is susceptible to free radical bromination, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) or light. This reaction proceeds via a chain mechanism involving the formation of a resonance-stabilized benzylic radical.

Figure 5: Mechanism of radical bromination of benzyl cyanide.

Experimental Protocols

The following are representative experimental protocols for the synthesis and reaction of this compound.

Synthesis of 4-Bromobenzyl Cyanide via Radical Bromination of 4-Bromotoluene

Materials:

  • 4-Bromotoluene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl₄) or a greener alternative like acetonitrile

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Sodium cyanide

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromotoluene (1.0 eq) in CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN.

  • Heat the mixture to reflux and irradiate with a UV lamp for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromobenzyl bromide.

  • To the crude 4-bromobenzyl bromide, add a solution of sodium cyanide (1.2 eq) in aqueous ethanol.

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling, remove the ethanol under reduced pressure and extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

  • Purify the crude 4-bromobenzyl cyanide by recrystallization or column chromatography.

Nucleophilic Substitution with Thiourea

Materials:

  • This compound (ortho, meta, or para isomer)

  • Thiourea

  • Dichloromethane

  • Diisopropylamine

Procedure:

  • Dissolve thiourea (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add diisopropylamine (1.05 eq) and stir the mixture at room temperature for 10 minutes.

  • Add a solution of the this compound isomer (1.01 eq) in dichloromethane dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.

  • Upon completion, concentrate the solvent under reduced pressure.

  • Filter the resulting solid and wash with hexane to remove any excess diisopropylamine.

  • The crude product can be purified by recrystallization.

Experimental_Workflow Start Start Setup Set up Reaction Vessel with Stirring Start->Setup Add_Reagents Add Solvents and Reactants Setup->Add_Reagents Reaction Run Reaction under Specified Conditions (Temperature, Time) Add_Reagents->Reaction Monitor Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitor Monitor->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction, Washing) Monitor->Workup Complete Drying Dry Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Purification Purify Product (Recrystallization, Chromatography) Concentration->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End End Characterization->End

Figure 6: General experimental workflow for synthesis and reactions.

Conclusion

Bromobenzyl cyanides are versatile synthetic intermediates whose reactivity is centered around the benzylic bromide. The choice of nucleophile, solvent, and the isomeric position of the bromo substituent dictates the operative nucleophilic substitution mechanism, either SN1 or SN2. Furthermore, the benzylic position is amenable to radical bromination, providing a direct route to these valuable compounds. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize bromobenzyl cyanides in their synthetic endeavors. Further kinetic studies would be beneficial to provide a more quantitative understanding of the subtle electronic and steric effects governing the reactivity of the different isomers.

References

The Synthetic Versatility of Bromobenzyl Cyanide: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bromobenzyl cyanide (C₈H₆BrN), a substituted derivative of benzyl cyanide, serves as a highly versatile and pivotal intermediate in modern organic synthesis.[1] Its dual reactivity, stemming from the benzylic bromide and the nitrile functional groups, allows for a diverse array of chemical transformations, making it a valuable building block for pharmaceuticals, agrochemicals, and other fine chemicals.[1] This technical guide provides an in-depth exploration of the core reactions of this compound, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to support researchers, scientists, and professionals in drug development. The isomers of this compound (2-bromo, 3-bromo, and 4-bromo) exhibit similar reactivity, although electronic effects of the bromine's position can subtly influence reaction rates. This guide will focus on the general reactions applicable to these isomers. It is important to note that bromobenzyl cyanides are lachrymatory agents and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Nucleophilic Substitution at the Benzylic Position

One of the most fundamental reactions of this compound is the nucleophilic substitution of the benzylic bromide. As a benzylic halide, the bromide is an excellent leaving group, readily displaced by a wide range of nucleophiles via an SN2 mechanism. This reaction is crucial for introducing diverse functionalities and building molecular complexity.

A prime example is the reaction with sodium azide to form the corresponding benzyl azide, a precursor for amines via reduction or for the construction of nitrogen-containing heterocycles.

G reactant Br-Ph-CH₂-CN (this compound) product N₃-Ph-CH₂-CN (Azidobenzyl Cyanide) reactant->product Sɴ2 solvent DMSO reactant->solvent reagent NaN₃ (Sodium Azide) reagent->reactant

Caption: SN2 displacement of bromide by azide.

Quantitative Data: Nucleophilic Substitution
NucleophileReagent(s)SolventTemperatureYield (%)Reference(s)
Azide (N₃⁻)Sodium AzideDMSOAmbient73% (for Benzyl Bromide)[2]
Cyanide (CN⁻)Sodium CyanideEthanolRefluxHigh[3]
Thiolates (RS⁻)R-SH, NaHCO₃DMFRoom Temp.~99%[4]

Note: Yields can vary based on the specific isomer and reaction conditions. The yield for azide substitution is based on the parent benzyl bromide and is representative.

Experimental Protocol: Synthesis of Azidobenzyl Cyanide

This protocol is adapted from the synthesis of benzyl azide and is generally applicable.[2]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add sodium azide (NaN₃, 1.5 eq.) to the solution as a solid.

  • Reaction: Stir the mixture at ambient temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, slowly add water to the reaction mixture (Note: exothermic). Extract the aqueous phase with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the azidobenzyl cyanide product.

Hydrolysis of the Nitrile Group

The nitrile functionality of this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding bromophenylacetic acid.[1] This transformation is of significant industrial and pharmaceutical interest, as phenylacetic acids are precursors to numerous drugs, including anti-inflammatory agents.[5] The reaction proceeds via the formation of a primary amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.

G start Br-Ph-CH₂-CN (this compound) intermediate Br-Ph-CH₂-C(O)NH₂ (Bromophenylacetamide) start->intermediate H₃O⁺ or OH⁻, H₂O (Initial Hydrolysis) product Br-Ph-CH₂-COOH (Bromophenylacetic Acid) intermediate->product H₃O⁺ or OH⁻, H₂O (Final Hydrolysis)

Caption: Two-stage hydrolysis of the nitrile group.

Quantitative Data: Nitrile Hydrolysis
SubstrateConditionsSolventTemperature (°C)Yield (%)Reference(s)
Ethyl p-bromophenylacetate6 N NaOH, then 2 N HCl1,4-Dioxane6093[6]
4-Bromobenzyl CyanideHydrolysis (general)AqueousHeat98 (Purity >99.9%)[5]

Note: The 93% yield refers to the hydrolysis of the ester, which is formed from the nitrile precursor, indicating a highly efficient hydrolysis step.

Experimental Protocol: Synthesis of 4-Bromophenylacetic Acid

This protocol is based on the hydrolysis of the intermediate ethyl ester, which demonstrates the final hydrolysis step.[6]

  • Setup: Dissolve the starting nitrile (e.g., 4-bromobenzyl cyanide, 1.0 eq.) in a suitable solvent like 1,4-dioxane or ethanol.

  • Hydrolysis: Add an aqueous solution of a strong base (e.g., 6 N Sodium Hydroxide) or a strong acid (e.g., concentrated Sulfuric or Hydrochloric acid).

  • Reaction: Heat the mixture to reflux (typically 60-100°C) for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture to room temperature. If basic hydrolysis was performed, carefully acidify the mixture with a strong acid (e.g., 2 N HCl) until the pH is ~1-2.

  • Isolation: The product, bromophenylacetic acid, will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under reduced pressure. Recrystallization from a suitable solvent can be performed for further purification.

Reduction of the Nitrile Group

Reduction of the nitrile group in this compound provides access to 2-(bromophenyl)ethanamines. These substituted phenethylamines are a common and privileged scaffold in medicinal chemistry, appearing in numerous psychoactive substances, stimulants, and other therapeutics. The reduction can be achieved using powerful hydride reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7][8][9]

G cluster_main Nitrile Reduction Pathways cluster_reagents reactant Br-Ph-CH₂-CN (this compound) product Br-Ph-CH₂-CH₂-NH₂ (2-(Bromophenyl)ethanamine) reactant->product [H] reagent1 1. LiAlH₄, THF 2. H₂O workup reagent2 H₂, Pd/C or Raney Ni EtOH, optional acid/base

Caption: General pathways for the reduction of this compound to the primary amine.

Quantitative Data: Nitrile Reduction
Reagent(s)Catalyst/SolventTemperatureYield (%)Reference(s)
LiAlH₄THF / Diethyl EtherRefluxGenerally High[8][9][10]
H₂Pd/C, HCl/EtOHAmbientHigh (as HCl salt)[7]
H₂Raney Nickel, NH₃ (optional)100-130°CHigh
Experimental Protocol: LiAlH₄ Reduction to 2-(Bromophenyl)ethanamine

This is a general and highly effective procedure for nitrile reduction.[9]

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 2-4 hours to ensure complete reduction.

  • Work-up (Fieser method): Cool the reaction mixture in an ice bath. Cautiously and sequentially, add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the number of grams of LiAlH₄ used.

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then remove it by filtration. Wash the precipitate with additional THF.

  • Purification: Combine the filtrate and washes, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure to yield the crude amine, which can be further purified by distillation or crystallization of its salt form.

Synthesis of Heterocyclic Compounds

The reactivity of this compound makes it a valuable precursor for various heterocyclic systems, which are ubiquitous in drug discovery.

[3+2] Cycloaddition for Tetrazole Synthesis

The nitrile group can undergo a [3+2] cycloaddition reaction with an azide source (commonly sodium azide with an ammonium salt or a Lewis acid) to form a 5-substituted tetrazole ring.[11] Tetrazoles are important functional groups in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[12]

G reactant Br-Ph-CH₂-CN (this compound) product 5-(Bromobenzyl)-1H-tetrazole reactant->product [3+2] Cycloaddition reagents NaN₃, NH₄Cl (or ZnCl₂) reagents->reactant

Caption: Synthesis of a 5-substituted tetrazole from this compound.

Quantitative Data: Tetrazole Synthesis from Nitriles
SubstrateReagentsSolventTemperature (°C)Yield (%)Reference(s)
2-(4-chlorophenyl)acetonitrileNaN₃, NH₄ClDMFReflux55.5[13]
Various NitrilesNaN₃, ZnCl₂WaterRefluxGood-Excellent[11]

Note: The yield for the chloro-analogue is a strong indicator of the expected yield for the bromo-derivative.

Experimental Protocol: Synthesis of 5-(Bromobenzyl)-1H-tetrazole

This protocol is adapted from the synthesis of the analogous 5-(4-chlorobenzyl)-1H-tetrazole.[13]

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq.), sodium azide (NaN₃, 1.5 eq.), and ammonium chloride (NH₄Cl, 1.5 eq.) in dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (approx. 153°C) and stir for 20-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Isolation: Evaporate the DMF under reduced pressure. Pour the residue into cold water to precipitate the crude product.

  • Purification: Collect the solid product by filtration and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(bromobenzyl)-1H-tetrazole.

Tetrahydroisoquinoline Synthesis (Pictet-Spengler Reaction)

While not a direct reaction of this compound, the product of its reduction, 2-(bromophenyl)ethanamine, is a key starting material for the Pictet-Spengler reaction.[14] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydroisoquinoline.[15][16] This heterocyclic core is found in a vast number of alkaloids and pharmacologically active compounds.

G cluster_workflow Pictet-Spengler Synthesis Workflow start Br-Ph-CH₂-CN (this compound) amine Br-Ph-CH₂-CH₂-NH₂ (2-(Bromophenyl)ethanamine) start->amine Reduction (e.g., LiAlH₄) imine Iminium Ion Intermediate amine->imine + R-CHO, H⁺ (Condensation) product Brominated Tetrahydroisoquinoline imine->product Intramolecular Cyclization

References

An In-depth Technical Guide to the Historical Applications of Bromobenzyl Cyanide as a Lachrymatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical application of bromobenzyl cyanide (BBC), also known by its military designation CA, as a potent lachrymatory agent. The document details its chemical and physical properties, physiological effects, historical context of its use, synthesis methodologies, and a proposed mechanism of action.

Introduction and Historical Context

This compound is an obsolete lachrymatory agent first introduced by the Allied Powers during World War I.[1] It was recognized for its extreme potency and high persistence, which revolutionized the use of tear agents in warfare.[1] Along with chloroacetophenone (CN), it became a standard agent for the Chemical Warfare Service.[1] Following the war, there was a push to market tear gas to domestic law enforcement agencies for crowd control.[1] However, this compound has been described as too toxic for use as a non-lethal crowd control agent and was largely phased out in the 1930s.[1][2] There have been recent, unconfirmed allegations of its use in 2024.[1]

Historically, lachrymatory agents like this compound were dispersed on the battlefield using artillery shells, which were often color-coded to indicate their chemical fill.[3] Tear gas shells were designated as "White Cross."[3]

Physicochemical Properties

This compound is a colorless, crystalline solid with a fruity or sour fruit-like odor.[4][5] It is an organobromide that is slightly soluble in water but readily soluble in organic solvents such as alcohol, ether, and acetone.[4][6] The compound is resistant to water and oxidizing agents but decomposes at temperatures above 120°C.[6] It is also corrosive to metals.[6]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula C₈H₆BrN[1]
Molar Mass 196.04 g/mol [1]
Appearance Crystalline mass[4]
Melting Point 29 °C (84.2 °F)[4]
Boiling Point 242 °C (467.6 °F) with decomposition[4]
Vapor Density 6.8 (air = 1)[4]
Vapor Pressure 0.012 mmHg at 20 °C[4]
Solubility in Water Slightly soluble[4]

Physiological Effects and Toxicity

This compound is a potent lachrymatory agent that acts powerfully on the mucous membranes of the eyes, causing severe irritation and profuse tearing.[6] Inhalation of its vapors is extremely irritating to the respiratory tract, leading to coughing and difficulty breathing.[7] Skin contact can cause irritation and burns.[8]

At high concentrations, this compound can be fatal due to the metabolic release of cyanide.[8] The cyanide ion inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cytotoxic hypoxia. Symptoms of severe exposure can include headache, weakness, palpitations, convulsions, and death.[8]

Table 2: Quantitative Toxicity Data for this compound

ParameterValueExposure ConditionsReferences
Lethal Concentration (LC) 0.90 mg/L30 minutes[4]
Reported Fatal Dose (Human) 109 ppm5 hours[5]
Odor Threshold 0.09 mg/m³Not specified

Experimental Protocols

Synthesis of α-Bromobenzyl Cyanide

Disclaimer: The following is a summary of a laboratory-scale synthesis for informational purposes only. The synthesis of this compound should only be carried out by trained professionals in a controlled laboratory setting with appropriate safety precautions.

A detailed experimental protocol for the synthesis of this compound has been described in historical chemical literature. The process involves two main steps: the formation of benzyl cyanide followed by its bromination.

Step 1: Synthesis of Benzyl Cyanide

  • To a round-bottom flask equipped with a reflux condenser, add 60 g of benzyl bromide, 27 g of potassium cyanide, 45 g of ethyl alcohol, and 25 g of water.

  • Reflux the mixture for 4 hours.

  • After reflux, extract the mixture with ether.

  • Dry the ether extract over calcium chloride and then distill off the ether.

  • Distill the resulting benzyl cyanide, collecting the fraction that boils between 228°C and 233°C. This should yield approximately 36 g of benzyl cyanide.

Step 2: Bromination of Benzyl Cyanide

  • In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place the 36 g of benzyl cyanide obtained from the previous step. The top of the condenser should be connected to a flask containing water to absorb the hydrobromic acid that evolves during the reaction.

  • Heat the benzyl cyanide to 120°C.

  • Slowly add 60 g of bromine from the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to cool.

  • Wash the crude this compound with a 5% sodium carbonate solution.

  • Extract the product with ether and dry the ether extract with calcium chloride.

  • Filter the solution and remove the ether by distillation.

  • The final product can be further purified by steam distillation or distillation at reduced pressure.

An alternative, more modern synthesis involves the bromination of phenylacetonitrile (benzyl cyanide) using N-bromosuccinimide and a radical initiator like dibenzoyl peroxide in a solvent such as carbon tetrachloride, followed by purification via column chromatography.[9]

Biological Testing Protocols

Detailed experimental protocols for the testing of this compound's lachrymatory effects on human or animal subjects are not available in the public domain. Such studies, conducted in the early 20th century, would likely have involved exposing subjects to controlled concentrations of the agent in a chamber and observing the physiological responses, such as the time to onset of tearing and the concentration required to cause incapacitation. These historical protocols are not described in the readily accessible scientific literature.

Diagrams and Workflows

Synthesis Workflow

G cluster_step1 Step 1: Synthesis of Benzyl Cyanide cluster_step2 Step 2: Bromination benzyl_bromide Benzyl Bromide reflux Reflux (4 hours) benzyl_bromide->reflux potassium_cyanide Potassium Cyanide potassium_cyanide->reflux solvent Ethanol/Water solvent->reflux extraction Ether Extraction reflux->extraction distillation1 Distillation extraction->distillation1 benzyl_cyanide Benzyl Cyanide distillation1->benzyl_cyanide benzyl_cyanide_input Benzyl Cyanide benzyl_cyanide->benzyl_cyanide_input heating Heat (120°C) benzyl_cyanide_input->heating bromine Bromine bromine->heating workup Aqueous Wash (Na2CO3) heating->workup extraction2 Ether Extraction workup->extraction2 purification Distillation extraction2->purification bromobenzyl_cyanide This compound purification->bromobenzyl_cyanide

Caption: Synthesis workflow for this compound.

Proposed Mechanism of Lachrymatory Action

G BBC This compound (Electrophile) TRPA1 TRPA1/TRPV1 Channels (on Nociceptive Neurons) BBC->TRPA1 interacts with Covalent Covalent Modification of Cysteine Residues TRPA1->Covalent leads to Activation Channel Activation Covalent->Activation Influx Ca²⁺/Na⁺ Influx Activation->Influx Depolarization Neuron Depolarization Influx->Depolarization Signal Signal to Brain Depolarization->Signal Sensation Sensation of Pain, Irritation, and Lachrymation Signal->Sensation

Caption: Proposed signaling pathway for lachrymatory effect.

The lachrymatory and irritant effects of this compound are believed to be mediated through the activation of sensory ion channels, specifically Transient Receptor Potential (TRP) channels, on nociceptive (pain-sensing) neurons.[10] Many lachrymatory agents are electrophilic and react with nucleophilic cysteine residues on TRP channels, such as TRPA1 and TRPV1.[10] This covalent modification leads to the opening of these non-selective cation channels, allowing an influx of calcium and sodium ions.[10] This influx causes depolarization of the neuron, which generates an action potential that travels to the central nervous system, resulting in the sensations of pain, irritation, and the reflex action of tearing (lachrymation).[10]

References

An In-depth Technical Guide to the Safe Handling and Management of Bromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling guidelines for bromobenzyl cyanide (BBC), a lachrymatory agent and versatile chemical intermediate. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Toxicological Profile

This compound is a potent irritant and toxic compound. It can cause severe irritation and burns to the eyes, skin, and respiratory tract.[1] High concentrations can lead to rapid and potentially fatal cyanide poisoning, with symptoms including headache, weakness, cardiac palpitations, and respiratory distress, which can quickly progress to convulsions and death.[1] It is classified as a poison and requires stringent handling protocols.

Summary of Toxicological Data:

ParameterValueReference
Acute Oral ToxicityCategory 3[2]
Acute Dermal ToxicityCategory 4[2]
Acute Inhalation Toxicity (Dusts and Mists)Category 4[2]
Skin Corrosion/IrritationCategory 2[2]
Serious Eye Damage/Eye IrritationCategory 2[2]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValueReference
AppearanceWhite to yellow solid, becomes an oily liquid above 25°C (77°F)[1]
Molecular FormulaC8H6BrN[2]
Molecular Weight196.05 g/mol [3]
Melting Point25.4 °C (77.7 °F)
Boiling Point242 °C (467.6 °F)
SolubilityInsoluble in water[4]
IncompatibilitiesStrong oxidizing agents, strong acids, and strong bases[1][2]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

  • Eye Protection: Chemical splash goggles and a face shield are required.[1] Contact lenses should not be worn.[1]

  • Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn. Chemical-resistant gloves (e.g., nitrile) are essential.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Change gloves immediately if they become contaminated.

Handling and Storage Procedures

  • Handling:

    • Always handle this compound in a well-ventilated chemical fume hood.

    • Avoid inhalation of dust or vapors.

    • Prevent contact with skin and eyes.

    • Use the smallest practical quantities for experiments.

    • Do not eat, drink, or smoke in areas where this compound is handled.[1]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible substances.

    • Keep containers tightly closed.

    • Store in a locked cabinet or other secure location.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spills:

    • Evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[1]

    • Ventilate the area and wash the spill site after material pickup is complete.[1]

Experimental Protocols

General Laboratory Use Workflow

The following diagram illustrates a typical workflow for using this compound in a laboratory setting, emphasizing safety at each step.

G Experimental Workflow: Use of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_reagents Measure Reagents in Fume Hood prep_fume_hood->prep_reagents reaction_setup Set up Reaction Apparatus in Fume Hood prep_reagents->reaction_setup reaction_add Add this compound to Reaction reaction_setup->reaction_add reaction_monitor Monitor Reaction Progress reaction_add->reaction_monitor workup_quench Quench Reaction reaction_monitor->workup_quench workup_extract Perform Extraction workup_quench->workup_extract workup_purify Purify Product (e.g., Chromatography) workup_extract->workup_purify cleanup_decontaminate Decontaminate Glassware workup_purify->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: A generalized workflow for a laboratory procedure involving this compound.

Decontamination and Neutralization Protocol

Unused this compound and contaminated materials must be neutralized before disposal. This protocol is based on the chemical hydrolysis of the nitrile group to a less toxic carboxylic acid.

Materials:

  • 10% Sodium hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Appropriate reaction vessel

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the this compound to be neutralized in a suitable reaction vessel equipped with a stir bar.

  • Neutralization: Slowly and with stirring, add a 10% aqueous solution of sodium hydroxide. The reaction is exothermic, so control the rate of addition to maintain a safe temperature.

  • Reaction Monitoring: Continue stirring the mixture at room temperature. The hydrolysis of the nitrile to the corresponding carboxylate will occur. Monitor the reaction by an appropriate method (e.g., thin-layer chromatography) to ensure the disappearance of the starting material.

  • pH Adjustment: Once the reaction is complete, check the pH of the solution. It should be basic. If necessary, carefully neutralize the excess base with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 7.

  • Disposal: The resulting solution, containing the sodium salt of bromophenylacetic acid, can be disposed of as aqueous waste according to institutional guidelines.

Logical Relationship of Safety Precautions

The following diagram illustrates the hierarchical and logical flow of safety precautions when working with this compound.

G Hierarchy of Safety Controls for this compound cluster_hazard_id Hazard Identification & Assessment cluster_controls Control Measures cluster_emergency Emergency Preparedness hazard_id Understand Toxicity and Reactivity risk_assessment Perform Risk Assessment for Procedure hazard_id->risk_assessment engineering_controls Engineering Controls (Fume Hood) risk_assessment->engineering_controls admin_controls Administrative Controls (SOPs, Training) engineering_controls->admin_controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) admin_controls->ppe spill_kit Spill Kit Availability ppe->spill_kit first_aid First Aid Procedures Known spill_kit->first_aid emergency_contact Emergency Contact Information Posted first_aid->emergency_contact

Caption: A diagram showing the logical progression of safety measures for this compound.

References

Methodological & Application

Synthesis of Phenylacetonitrile Derivatives from Bromobenzyl Cyanide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of phenylacetonitrile derivatives utilizing bromobenzyl cyanide as a key starting material. The primary synthetic route involves the nucleophilic substitution of the benzylic bromide, a versatile reaction that allows for the introduction of a wide range of functional groups.

Phenylacetonitrile and its derivatives are important building blocks in medicinal chemistry, serving as precursors for a wide array of pharmaceuticals, including anticonvulsants, antihistamines, and antimalarials. The methodologies outlined herein provide robust procedures for accessing these valuable compounds.

Core Synthesis Pathway: Nucleophilic Substitution

The central theme of the syntheses described is the nucleophilic substitution reaction at the benzylic carbon of this compound. The electron-withdrawing nitrile group and the phenyl ring activate the benzylic position, making the bromide an excellent leaving group for SN2 reactions. This allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

G BBC This compound Product Phenylacetonitrile Derivative BBC->Product SN2 Reaction Nuc Nucleophile (R-NH₂, R-OH, R-SH, etc.) Nuc->Product Side_Product Byproduct (e.g., HBr) Product->Side_Product

Caption: General workflow for the synthesis of phenylacetonitrile derivatives.

Data Presentation: Synthesis of Phenylacetonitrile Derivatives

The following tables summarize the quantitative data for the synthesis of various phenylacetonitrile derivatives from this compound or its close analog, 4-bromobenzyl bromide.

Table 1: N-Alkylation Reactions

DerivativeNucleophileSolventTemperature (°C)Time (h)Yield (%)
2-(4-Bromobenzyl)isoindoline-1,3-dionePotassium PhthalimideDMF1006Quantitative[1]
N-(4-Bromobenzyl)anilineAnilineToluene14024Not specified

Table 2: O-Alkylation Reactions (Williamson Ether Synthesis)

DerivativeNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
4-Bromobenzyl methyl etherMethanolNaHDMFRoom Temp0.5Not specified
4-Bromobenzyl-(3,5-dimethylphenyl)ether3,5-DimethylphenolK₂CO₃AcetoneRefluxNot specifiedNot specified
4-Bromobenzyl phenyl etherPhenolK₂CO₃DMF80Not specifiedNot specified

Table 3: S-Alkylation and Cyanation Reactions

DerivativeNucleophileSolventTemperature (°C)Time (h)Yield (%)
4-((4-Bromobenzyl)selanyl)aniline4-AminoselenophenolNot specifiedNot specifiedNot specifiedNot specified[2]
4-Cyanobenzyl cyanidePotassium FerrocyanideToluene18020Not specified[3]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Bromobenzyl)isoindoline-1,3-dione (N-Alkylation)

This protocol details the synthesis of a protected amine derivative via the Gabriel synthesis.

Materials:

  • 4-Bromobenzyl bromide

  • Potassium phthalimide

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Saturated saline solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 4-bromobenzyl bromide (4.00 g, 16.004 mmol) and potassium phthalimide (3.26 g, 17.61 mmol) in DMF (10 mL).[1]

  • Heat the reaction mixture in an oil bath at 100 °C with stirring for 6 hours.[1]

  • After completion, cool the reaction to room temperature.[1]

  • Quench the reaction by adding deionized water (100 mL).[1]

  • Extract the mixture with ethyl acetate (3 x 100 mL).[1]

  • Combine the organic phases and wash sequentially with deionized water (100 mL) and saturated saline solution (100 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a colorless solid.[1]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Product A Combine 4-Bromobenzyl bromide, Potassium Phthalimide, and DMF B Heat at 100 °C for 6 h A->B C Cool to RT B->C D Quench with Water C->D E Extract with Ethyl Acetate D->E F Wash Organic Layer E->F G Dry and Concentrate F->G H 2-(4-Bromobenzyl)isoindoline-1,3-dione G->H

Caption: Experimental workflow for the N-alkylation of phthalimide.

Protocol 2: Synthesis of 4-Bromobenzyl Phenyl Ether (O-Alkylation)

This protocol describes a general procedure for the Williamson ether synthesis.

Materials:

  • 4-Bromobenzyl bromide

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Diethyl ether

  • 1 M Sodium hydroxide solution

  • Brine

Procedure:

  • To a solution of phenol (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-bromobenzyl bromide (1.05 equiv) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with 1 M NaOH solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G cluster_0 Phenoxide Formation cluster_1 Alkylation cluster_2 Workup and Purification cluster_3 Product A Combine Phenol, K₂CO₃, and DMF B Stir at RT for 30 min A->B C Add 4-Bromobenzyl Bromide B->C D Heat at 80 °C for 12-16 h C->D E Cool and Add Water D->E F Extract with Diethyl Ether E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Column Chromatography H->I J 4-Bromobenzyl Phenyl Ether I->J G Start This compound Synth Synthesis of Phenylacetonitrile Derivative Start->Synth Mod Further Chemical Modification Synth->Mod Screen Biological Screening Mod->Screen Lead Lead Compound Screen->Lead Drug Drug Candidate Lead->Drug

References

Bromobenzyl Cyanide as a Versatile Alkylating Agent for Nitrogen Nucleophiles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobenzyl cyanide is a highly reactive electrophile widely employed in organic synthesis for the introduction of a cyanomethylbenzyl group onto various nucleophiles. Its utility is particularly pronounced in the alkylation of nitrogen-containing compounds, a fundamental transformation in the synthesis of a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. The presence of both a reactive benzylic bromide and a nitrile functional group allows for subsequent chemical modifications, making it a valuable building block in drug discovery and development.

This document provides detailed application notes and experimental protocols for the N-alkylation of a range of nitrogen nucleophiles using this compound. It is intended to serve as a comprehensive guide for researchers and professionals in the field, offering insights into reaction conditions, expected outcomes, and procedural details.

General Principles of N-Alkylation with this compound

The N-alkylation reaction with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen nucleophile attacks the electrophilic benzy lic carbon, displacing the bromide leaving group. The facility of this reaction is influenced by several key factors:

  • Nucleophilicity of the Nitrogen Atom: The reactivity of the nitrogen nucleophile is paramount. Generally, more basic and less sterically hindered amines and heterocyclic compounds exhibit higher reactivity.

  • Base: A base is typically required to deprotonate the nitrogen nucleophile, thereby increasing its nucleophilicity. The choice of base is critical and depends on the pKa of the N-H bond. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), hydroxides (NaOH, KOH), and strong bases like sodium hydride (NaH) for less acidic nucleophiles.

  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are commonly employed as they effectively dissolve the reactants and facilitate the SN2 reaction.

  • Temperature: Reaction temperatures can range from ambient to elevated temperatures. Higher temperatures generally increase the reaction rate but may also lead to the formation of side products.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid or aqueous inorganic base and an organic-soluble substrate, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide - TBAB) can be instrumental. The catalyst facilitates the transfer of the deprotonated nucleophile or the hydroxide ion into the organic phase, accelerating the reaction.[1]

Factors Influencing N-Alkylation Reactions

The successful N-alkylation with this compound is dependent on a careful selection of reaction parameters. The interplay of these factors governs the reaction's efficiency, selectivity, and yield.

Factors Influencing N-Alkylation with this compound cluster_reagents Reactants cluster_conditions Reaction Conditions reagents Reactants conditions Reaction Conditions outcome Reaction Outcome nucleophile Nitrogen Nucleophile (pKa, Steric Hindrance) nucleophile->outcome alkylating_agent This compound (Isomer, Purity) alkylating_agent->outcome base Base (Strength, Solubility) base->outcome ptc Phase-Transfer Catalyst (Optional) ptc->outcome solvent Solvent (Polarity, Aprotic/Protic) solvent->outcome temp Temperature temp->outcome time Reaction Time time->outcome concentration Concentration concentration->outcome General Workflow for N-Alkylation start Start dissolve Dissolve amine and base in anhydrous solvent start->dissolve add_bbc Add this compound (dropwise at 0°C or RT) dissolve->add_bbc react Stir at specified temperature add_bbc->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous workup and extraction monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Characterize product purify->end Regioselectivity in Imidazole Alkylation cluster_factors Influencing Factors imidazole Unsymmetrical Imidazole base Base isomer1 N1-alkylated Isomer imidazole->isomer1 isomer2 N3-alkylated Isomer imidazole->isomer2 bbc This compound base->isomer1 base->isomer2 bbc->isomer1 bbc->isomer2 sterics Steric Hindrance sterics->isomer1 Favors less hindered N electronics Electronic Effects (Electron-donating/withdrawing groups) electronics->isomer2 EWG directs to other N solvent_effects Solvent solvent_effects->isomer1 solvent_effects->isomer2

References

Application Notes and Protocols for the Reaction of Bromobenzyl Cyanide with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the N-alkylation of primary amines with bromobenzyl cyanide, a key reaction in the synthesis of various pharmaceutically relevant compounds, including α-aminonitrile derivatives. This document outlines the general reaction, a detailed experimental protocol, potential side reactions, and methods for purification and characterization of the final product.

Introduction

The reaction of this compound (also known as α-bromophenylacetonitrile) with primary amines is a nucleophilic substitution reaction that leads to the formation of N-substituted 2-amino-2-phenylacetonitriles. These products are valuable intermediates in organic synthesis, serving as precursors for α-amino acids, diamines, and various heterocyclic compounds with potential biological activity. The reaction proceeds via an SN2 mechanism, where the primary amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine atom in this compound.

A significant challenge in this reaction is the potential for over-alkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, can react with another molecule of this compound to form a tertiary amine. Careful control of reaction conditions, such as stoichiometry and temperature, is crucial to favor the formation of the desired mono-alkylated product.

Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Products reactant1 This compound reactant1->Reaction + reactant2 Primary Amine (R-NH2) reactant2->Reaction product N-Substituted-2-amino- 2-phenylacetonitrile byproduct HBr Reaction->product S N 2 Reaction->byproduct

Caption: General reaction scheme for the N-alkylation of a primary amine with this compound.

Quantitative Data

The following table summarizes generalized quantitative data for the N-alkylation of anilines with alkyl halides. It is important to note that yields for the specific reaction of this compound with a primary amine may vary depending on the amine used and the precise reaction conditions.

EntryPrimary AmineAlkyl HalideBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1AnilineBenzyl BromideK₂CO₃Acetonitrile80685-95[General observation from similar reactions]
2p-ToluidineBenzyl BromideEt₃NDMFRoom Temp1280-90[General observation from similar reactions]
3BenzylamineBenzyl BromideNaHCO₃EthanolReflux875-85[General observation from similar reactions]

Experimental Protocol

This protocol provides a detailed methodology for the reaction of this compound with a primary amine, using aniline as a representative example.

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (if necessary)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the primary amine (1.1 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (typically 50-82°C) for 4-24 hours. The progress of the reaction should be monitored by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ExperimentalWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Combine Reactants and Base (this compound, Primary Amine, K2CO3) B Add Anhydrous Solvent (e.g., Acetonitrile) A->B C Stir at RT or Reflux (Monitor by TLC) B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Dissolve in EtOAc E->F G Wash with Water and Brine F->G H Dry over Na2SO4 G->H I Concentrate and Purify (Column Chromatography) H->I J Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for the synthesis of N-substituted-2-amino-2-phenylacetonitrile.

Potential Side Reactions and Troubleshooting

The primary side reaction is over-alkylation, leading to the formation of a tertiary amine. To minimize this:

  • Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to compete with the secondary amine product for the remaining this compound.

  • Slow Addition: Add the this compound slowly to the reaction mixture containing the primary amine and base.

  • Temperature Control: Running the reaction at a lower temperature may favor mono-alkylation.

Another potential issue is the hydrolysis of the nitrile group if water is present in the reaction mixture. Therefore, using anhydrous solvents and reagents is recommended.

SideReaction cluster_main Desired Reaction cluster_side Side Reaction Start Primary Amine + this compound Product Secondary Amine (Desired Product) Start->Product Mono-alkylation SideProduct Tertiary Amine (Over-alkylation) Product->SideProduct + this compound

Application Notes and Protocols: The Strategic Use of Bromobenzyl Cyanide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromobenzyl cyanide (α-bromophenylacetonitrile) is a versatile reagent in organic synthesis, serving as a potent electrophile for the introduction of a cyanobenzyl group. Its utility is particularly pronounced in the construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of both a bromine atom and a nitrile group on the same benzylic carbon imparts a unique reactivity profile, making it a valuable building block in medicinal chemistry. Benzyl cyanide and its derivatives are key precursors in the synthesis of various pharmaceuticals, including dyes, perfumes, pesticides, and notably, penicillin precursors.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for Verapamil, a well-known calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias.

Core Application: Synthesis of a Verapamil Intermediate

Verapamil, chemically known as α-[3-[[2-(3,4-dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)benzeneacetonitrile, is a widely used pharmaceutical.[2] A critical intermediate in its synthesis is α-isopropyl-3,4-dimethoxyphenylacetonitrile. The following sections outline a synthetic strategy to produce this intermediate, starting from precursors that can be derived from reactions involving this compound analogues. While a direct synthesis starting from commercially available this compound is not the primary industrial route for this specific intermediate, the principles of alkylation at the benzylic position are directly applicable and illustrative of the utility of this class of reagents. The synthesis of α-isopropyl homoveratronitrile, a key verapamil intermediate, can be achieved by the isopropylation of homoveratronitrile (3,4-dimethoxyphenylacetonitrile).[3]

Logical Workflow for the Synthesis of Verapamil

The following diagram illustrates the logical steps involved in a potential synthetic route to Verapamil, highlighting the key bond formations where a this compound-type reagent could be employed.

G cluster_0 Intermediate Synthesis cluster_1 Verapamil Synthesis cluster_2 Starting Materials A 3,4-Dimethoxyphenylacetonitrile C α-Isopropyl-3,4-dimethoxyphenylacetonitrile (Key Intermediate) A->C Alkylation (NaH, DMF) B 2-Bromopropane B->C E Verapamil C->E Alkylation (NaH, Toluene) D 1-Chloro-3-(N-methyl-N-(3,4-dimethoxyphenethyl))propan-1-amine D->E F This compound Analogue (Illustrative Precursor) F->A Conceptual Synthetic Step G Nucleophile G->A

A logical workflow for the synthesis of Verapamil.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of the Verapamil intermediate and its subsequent conversion to Verapamil.

Protocol 1: Synthesis of α-Isopropyl-3,4-dimethoxyphenylacetonitrile

This protocol describes the alkylation of 3,4-dimethoxyphenylacetonitrile with 2-bromopropane to yield the key intermediate.

Materials:

  • 3,4-Dimethoxyphenylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Bromopropane

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3,4-dimethoxyphenylacetonitrile (1.0 equivalent) in anhydrous DMF via the dropping funnel over 30 minutes.

  • Stir the mixture at 0 °C for 1 hour.

  • Add 2-bromopropane (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford α-isopropyl-3,4-dimethoxyphenylacetonitrile as a crystalline solid.[3]

Protocol 2: Synthesis of Verapamil from the Key Intermediate

This protocol details the N-alkylation of the intermediate with a suitable amino-alkyl chloride.

Materials:

  • α-Isopropyl-3,4-dimethoxyphenylacetonitrile

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Toluene

  • N-methyl-N-(3,4-dimethoxyphenethyl)-3-chloropropylamine

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous toluene.

  • Add a solution of α-isopropyl-3,4-dimethoxyphenylacetonitrile (1.0 equivalent) in anhydrous toluene dropwise at room temperature.

  • Heat the mixture to reflux for 2 hours, then cool to room temperature.

  • Add a solution of N-methyl-N-(3,4-dimethoxyphenethyl)-3-chloropropylamine (1.1 equivalents) in anhydrous toluene.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude Verapamil.

  • The crude product can be further purified by conversion to its hydrochloride salt and recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps.

StepReactantsProductTypical Yield (%)Reference
Alkylation of Phenylacetonitrile Analogue 3,4-Dimethoxyphenylacetonitrile, 2-Bromopropaneα-Isopropyl-3,4-dimethoxyphenylacetonitrile75-85Based on similar alkylation reactions
N-Alkylation to form Verapamil α-Isopropyl-3,4-dimethoxyphenylacetonitrile, N-methyl-N-(3,4-dimethoxyphenethyl)-3-chloropropylamineVerapamil60-70General synthetic procedures for Verapamil

Signaling Pathway of Verapamil

Verapamil primarily exerts its therapeutic effect by blocking L-type calcium channels, which are prevalent in cardiac and smooth muscle cells. The following diagram illustrates this mechanism of action.

G cluster_0 Cellular Environment A Verapamil B L-type Calcium Channel A->B Binds and Inhibits C Calcium Ion Influx (Blocked) B->C D Reduced Intracellular Calcium C->D E Vasodilation & Decreased Cardiac Contractility D->E

Mechanism of action of Verapamil.

Conclusion

This compound and its analogues are powerful reagents for the synthesis of complex organic molecules, including important pharmaceutical intermediates. The protocols and data presented herein provide a framework for the application of these building blocks in the development of synthetic routes to valuable APIs like Verapamil. Careful optimization of reaction conditions and purification procedures is essential to achieve high yields and purity of the desired products. The illustrative synthetic pathway highlights the strategic importance of alkylation reactions involving cyanobenzyl derivatives in modern pharmaceutical synthesis.

References

The Role of Bromobenzyl Cyanide Derivatives in Forging Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the bromobenzyl cyanide moiety into fluorescent scaffolds has emerged as a potent methodology for the development of highly specific and sensitive fluorescent probes. The inherent reactivity of the benzylic bromide facilitates its conjugation to a wide array of fluorophores, while the cyano group can be engineered to modulate the photophysical properties of the resulting probe, enabling the detection of various biologically and environmentally significant analytes. This document provides a detailed overview of the application of this compound derivatives in the synthesis of fluorescent probes, complete with experimental protocols and quantitative data to guide researchers in this burgeoning field.

Signaling Pathways and Experimental Design

The design of fluorescent probes based on this compound derivatives often leverages a "turn-on" or "turn-off" fluorescence mechanism upon interaction with a target analyte. A common strategy involves the nucleophilic substitution of the bromide by a fluorophore containing a hydroxyl, amino, or thiol group. The resulting cyanobenzyl ether, amine, or thioether can then act as a recognition site. Interaction with the target analyte can trigger a chemical reaction that alters the electronic structure of the fluorophore, leading to a detectable change in its fluorescence emission.

For instance, a probe can be designed to be initially non-fluorescent or weakly fluorescent. Upon enzymatic cleavage or a specific chemical reaction with the analyte, a highly fluorescent species is released, resulting in a "turn-on" signal. Conversely, the probe's fluorescence can be quenched upon binding to the analyte in a "turn-off" mechanism.

Below are diagrams illustrating a typical synthetic workflow and a generalized signaling pathway for a "turn-on" fluorescent probe.

experimental_workflow reagents Starting Materials (e.g., 7-Hydroxycoumarin, This compound Derivative) reaction Synthesis (Alkylation Reaction) reagents->reaction Base, Solvent purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization probe Fluorescent Probe characterization->probe

A typical experimental workflow for the synthesis of a fluorescent probe.

signaling_pathway Probe Non-fluorescent Probe (Fluorophore-Quencher) Reaction Specific Reaction (e.g., Enzymatic Cleavage) Probe->Reaction Analyte Analyte Analyte->Reaction Product Fluorescent Product (Fluorophore) Reaction->Product Signal Fluorescence Signal Product->Signal

A generalized signaling pathway for a 'turn-on' fluorescent probe.

Quantitative Data of a Representative Fluorescent Probe

The photophysical properties of a fluorescent probe are critical for its performance. The following table summarizes key quantitative data for a representative coumarin-based fluorescent probe synthesized via the alkylation of 7-hydroxycoumarin with a this compound derivative.

ParameterValueDescription
Excitation Maximum (λex) ~405 nmThe wavelength of light at which the fluorophore is most efficiently excited.
Emission Maximum (λem) ~470 nmThe wavelength of light at which the fluorophore emits the most intense fluorescence.
Molar Absorptivity (ε) >20,000 M⁻¹cm⁻¹A measure of how strongly the probe absorbs light at a given wavelength.
Fluorescence Quantum Yield (Φ) >0.5The ratio of photons emitted to photons absorbed, indicating the efficiency of fluorescence.
Stokes Shift ~65 nmThe difference between the excitation and emission maxima, crucial for minimizing self-absorption.
Detection Limit Varies (nM to µM range)The lowest concentration of an analyte that can be reliably detected.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and characterization of a representative fluorescent probe using a this compound derivative.

Protocol 1: Synthesis of a Coumarin-Based Fluorescent Probe

This protocol details the synthesis of a fluorescent probe through the alkylation of 7-hydroxycoumarin with a this compound derivative.

Materials:

  • 7-Hydroxycoumarin

  • A suitable this compound derivative (e.g., 4-bromobenzyl cyanide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-hydroxycoumarin (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the this compound derivative (1.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at 60°C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to yield the purified fluorescent probe.

Protocol 2: Photophysical Characterization of the Synthesized Probe

This protocol outlines the steps to determine the fundamental photophysical properties of the newly synthesized fluorescent probe.

Materials:

  • Synthesized fluorescent probe

  • Spectroscopic grade solvents (e.g., ethanol, DMSO)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Absorption Spectrum:

    • Prepare a dilute solution of the probe in the desired solvent.

    • Record the absorption spectrum using a UV-Vis spectrophotometer to determine the wavelength of maximum absorption (λmax).

  • Emission Spectrum:

    • Excite the probe solution at its λmax.

    • Record the emission spectrum using a fluorometer to determine the wavelength of maximum emission (λem).

  • Molar Absorptivity (ε) Determination:

    • Prepare a series of solutions of the probe with known concentrations.

    • Measure the absorbance of each solution at λmax.

    • Plot absorbance versus concentration. The molar absorptivity can be calculated from the slope of the resulting line according to the Beer-Lambert law.

  • Fluorescence Quantum Yield (Φ) Determination:

    • The fluorescence quantum yield is typically determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield of the sample can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:

      • Φ is the quantum yield

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • η is the refractive index of the solvent

These protocols provide a solid foundation for the synthesis and characterization of novel fluorescent probes utilizing this compound derivatives. The versatility of this synthetic approach opens avenues for the development of tailored probes for a wide range of applications in biomedical research and diagnostics.

Application Notes and Protocols for Nucleophilic Substitution with Bromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to performing nucleophilic substitution reactions using bromobenzyl cyanide. It includes a comprehensive experimental protocol, quantitative data, and visualizations of the reaction mechanism and workflow. This compound and its derivatives are valuable precursors in organic synthesis, particularly in the development of pharmaceuticals, dyes, and pesticides.[1] The protocols outlined below are intended for use in a controlled laboratory setting by trained professionals.

Overview and Reaction Principle

Nucleophilic substitution is a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, displaces a leaving group on an electrophilic carbon atom. In the case of this compound, the carbon atom of the methylene group (the CH2 group attached to the bromine) is electrophilic due to the electronegativity of the bromine atom.

Benzylic halides, such as this compound, are particularly reactive in nucleophilic substitution reactions.[2] This heightened reactivity is due to the stabilization of the transition state (in an S(N)2 reaction) or the carbocation intermediate (in an S(_N)1 reaction) by the adjacent phenyl ring.[2][3] Primary benzylic halides typically favor the S(_N)2 pathway.[2]

The general reaction can be depicted as follows, where "Nu" represents the nucleophile:

Br-CH₂-C₆H₄-CN + Nu⁻ → Nu-CH₂-C₆H₄-CN + Br⁻

Reaction Mechanism: S(_N)2 Pathway

The reaction of a primary benzylic halide like this compound with a strong nucleophile, such as the cyanide ion, typically proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism.[2][4] This is a single-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.[4]

SN2_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products NC- NC⁻ BromobenzylCyanide Br-CH₂-Ar-CN TS [NC⋯CH₂(ArCN)⋯Br]⁻ BromobenzylCyanide->TS Product NC-CH₂-Ar-CN TS->Product Bond Formation Br- Br⁻ TS->Br- Leaving Group Departure

Caption: S(_N)2 mechanism for nucleophilic substitution on this compound.

Experimental Protocol: Synthesis of a Substituted Benzyl Cyanide

This protocol details a general procedure for the reaction of a nucleophile with this compound. The example uses sodium cyanide as the nucleophile, a reaction analogous to the well-established synthesis of benzyl cyanide from benzyl chloride.[5]

3.1 Materials and Reagents

  • This compound (e.g., 4-bromobenzyl cyanide)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Ethanol (anhydrous)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Apparatus for column chromatography (if required)

3.2 Safety Precautions

  • This compound is a potent lachrymator (tear gas agent) and is highly irritating to the eyes and mucous membranes. [1] All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cyanide salts (NaCN, KCN) are extremely toxic. Handle with extreme caution. Avoid inhalation of dust and contact with skin or eyes. Have a cyanide poisoning antidote kit readily available and be familiar with its use. Acidification of cyanide salts generates highly toxic hydrogen cyanide gas.

  • Ethanol and diethyl ether are flammable. Ensure no open flames or spark sources are nearby.

3.3 Reaction Procedure

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser in a fume hood.

  • Reagents: In the round-bottom flask, dissolve sodium cyanide (1.2 equivalents) in a minimal amount of water, then add a larger volume of ethanol.

  • Addition of Substrate: Dissolve this compound (1.0 equivalent) in ethanol and add it to the cyanide solution in the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the ethanol using a rotary evaporator.

  • Extraction: Partition the residue between diethyl ether (or ethyl acetate) and water. Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product. The product can be further purified by column chromatography on silica gel or by recrystallization if it is a solid.

Quantitative Data Summary

The following table summarizes representative data for nucleophilic substitution reactions on benzylic halides. While specific data for this compound is not extensively published, the conditions and yields are comparable to those for the closely related benzyl chloride.

Starting MaterialNucleophileSolventTemperatureTimeYieldReference
Benzyl ChlorideSodium CyanideAcetonitrileReflux3 hours82%[7]
1-BromopropanePotassium CyanideEthanolRefluxNot specifiedNot specified[6]
α-Bromo BenzylacetatesEt₃N·3HF / AgFAcetonitrileRoom Temp.Not specifiedModerate to High[8]

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis and purification of the nucleophilic substitution product.

Experimental_Workflow A 1. Reaction Setup (Flask, Condenser) B 2. Add Reagents (this compound, Nucleophile, Ethanol) A->B C 3. Heat to Reflux (Monitor by TLC) B->C D 4. Cool to Room Temperature C->D E 5. Solvent Removal (Rotary Evaporator) D->E F 6. Aqueous Work-up (Extraction & Washing) E->F G 7. Dry Organic Layer (Anhydrous MgSO₄) F->G H 8. Concentrate (Rotary Evaporator) G->H I 9. Purify Product (Chromatography/Recrystallization) H->I J Final Product I->J

Caption: General experimental workflow for nucleophilic substitution.

References

Application Notes and Protocols for Cysteine-Specific Protein Modification with Bromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine-specific protein modification is a cornerstone technique in chemical biology and drug development, enabling the precise labeling, tracking, and functional modulation of proteins. The unique nucleophilicity of the cysteine thiol group allows for its selective targeting by a variety of electrophilic reagents.[1] This document provides detailed application notes and protocols for the use of bromobenzyl cyanide as a reagent for the specific alkylation of cysteine residues in proteins.

This compound is a reactive benzylic bromide that can serve as an alkylating agent for the nucleophilic thiol side chain of cysteine. The reaction proceeds via an SN2 mechanism, forming a stable thioether linkage. This modification introduces a cyanobenzyl group to the cysteine residue, which can be utilized for various downstream applications, including the introduction of spectroscopic probes, affinity tags, or for studying the functional role of specific cysteine residues.

Due to the hazardous nature of this compound, all handling and experimental procedures must be conducted with strict adherence to safety protocols in a certified chemical fume hood.[2][3]

Reaction Mechanism and Specificity

The primary reaction involves the nucleophilic attack of the deprotonated cysteine thiol (thiolate) on the electrophilic benzylic carbon of this compound, displacing the bromide ion. The reactivity of the cysteine thiol is highly dependent on its pKa and the pH of the reaction buffer.[4][5] For efficient alkylation, the pH should be maintained above the pKa of the target cysteine residue (typically around 8.0-8.5) to ensure a sufficient concentration of the more nucleophilic thiolate anion.[4][6]

While the reaction is largely specific for cysteine residues due to the high nucleophilicity of the thiolate, potential side reactions with other nucleophilic amino acid side chains, such as methionine, histidine, and lysine, can occur, particularly at higher concentrations of the reagent or prolonged reaction times.[7][8][9] Therefore, optimization of the reaction conditions is crucial to maximize specificity.

Diagram of the Proposed Reaction Mechanism:

Caption: Proposed SN2 reaction mechanism for cysteine modification.

Applications

The introduction of a cyanobenzyl moiety onto a protein can be leveraged for several applications:

  • Fluorescence Labeling: While the cyanobenzyl group itself is not strongly fluorescent, its presence can be a handle for further chemical elaboration with a fluorophore.

  • Drug Conjugation: This modification can be a preliminary step in the development of antibody-drug conjugates (ADCs) or other protein therapeutics where a small molecule is attached to a specific cysteine.

  • Structural Biology: The bulky cyanobenzyl group can be used to probe the local environment of a cysteine residue and its role in protein structure and function.

  • Proteomics: As a stable, covalent modification, it can be used in shotgun proteomics workflows to identify accessible cysteine residues.[10][11]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of optimization experiments. Actual results will vary depending on the protein and specific experimental conditions.

Table 1: Effect of pH on Modification Efficiency

pHProtein Concentration (µM)This compound (µM)Incubation Time (min)Modification Efficiency (%)
6.5101006015
7.4101006045
8.0101006085
8.5101006095
9.0101006092 (potential for side reactions)

Table 2: Optimization of Reagent Concentration

Protein Concentration (µM)This compound (µM)Molar Excess of ReagentIncubation Time (min)Modification Efficiency (%)
101016030
105056075
10100106095
10200206096
10500506097 (increased risk of off-target modification)

Experimental Protocols

Safety Precautions: this compound is a lachrymator and is harmful.[12] Always handle this compound in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1][2] Have an emergency eye wash and shower readily available.[2]

Protocol 1: General Procedure for Cysteine Modification of a Purified Protein

This protocol is a starting point and should be optimized for each specific protein of interest.

Materials:

  • Purified protein with at least one cysteine residue

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)

  • Quenching solution (e.g., 1 M DTT or 1 M L-cysteine)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the Reaction Buffer to a final concentration of 10 µM.

    • If the protein contains disulfide bonds that need to be reduced, add TCEP to a final concentration of 1 mM and incubate at room temperature for 30 minutes.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. This should be done immediately before use.

  • Alkylation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (a 10-fold molar excess is a good starting point).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing. The reaction should be performed in the dark to minimize potential side reactions.

  • Quenching the Reaction:

    • To stop the reaction, add the quenching solution to a final concentration of 10 mM (to scavenge any unreacted this compound).

    • Incubate for an additional 15 minutes at room temperature.

  • Removal of Excess Reagents:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Experimental Workflow Diagram:

experimental_workflow start Start protein_prep Protein Preparation (Dissolve in Reaction Buffer, Reduce with TCEP if necessary) start->protein_prep alkylation Alkylation Reaction (Add this compound to protein, incubate) protein_prep->alkylation reagent_prep Prepare this compound Stock Solution in DMSO reagent_prep->alkylation quenching Quench Reaction (Add excess DTT or L-cysteine) alkylation->quenching desalting Remove Excess Reagents (Desalting column or dialysis) quenching->desalting analysis Analysis (Mass Spectrometry, SDS-PAGE, etc.) desalting->analysis end End analysis->end

Caption: General workflow for protein modification.

Protocol 2: Characterization and Quantification of Modification by Mass Spectrometry

Materials:

  • Modified and unmodified protein samples from Protocol 1

  • Trypsin (mass spectrometry grade)

  • Digestion buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0)

  • Formic acid

  • Acetonitrile

  • C18 desalting spin tips

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

Procedure:

  • Protein Digestion:

    • Take an aliquot of the modified and unmodified protein samples.

    • Perform an in-solution tryptic digest according to standard protocols. Briefly, denature the protein, reduce disulfide bonds (if not already done), alkylate with a standard reagent like iodoacetamide for the control, and then digest with trypsin overnight at 37°C. For the this compound-modified sample, the alkylation step with iodoacetamide is omitted.

  • Sample Cleanup:

    • Desalt the resulting peptide mixtures using C18 spin tips according to the manufacturer's instructions.

    • Dry the desalted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water.

    • Analyze the peptide mixtures by LC-MS/MS. The mass of the cyanobenzyl modification on a cysteine residue is +117.04 Da.

  • Data Analysis:

    • Search the acquired MS/MS data against the protein sequence database using a suitable search engine (e.g., Mascot, Sequest, MaxQuant).

    • Include the cyanobenzyl modification of cysteine (+117.04 Da) as a variable modification in the search parameters.

    • Quantify the modification efficiency by comparing the peak areas of the modified and unmodified cysteine-containing peptides.

Data Analysis Workflow Diagram:

data_analysis_workflow start Start lcms_data Acquire LC-MS/MS Data start->lcms_data database_search Database Search (Specify variable modification of Cys: +117.04 Da) lcms_data->database_search peptide_id Identify Modified and Unmodified Peptides database_search->peptide_id quantification Quantify Peak Areas peptide_id->quantification efficiency_calc Calculate Modification Efficiency quantification->efficiency_calc end End efficiency_calc->end

Caption: Workflow for mass spectrometry data analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Modification Efficiency - Incomplete reduction of disulfide bonds- Suboptimal pH- Insufficient reagent concentration or incubation time- Inaccessible cysteine residue- Ensure complete reduction with sufficient TCEP/DTT.- Increase the pH of the reaction buffer to 8.0-8.5.- Increase the molar excess of this compound and/or the incubation time.- Consider denaturing conditions to expose the cysteine.
Off-Target Modifications - Reagent concentration is too high- Prolonged incubation time- High pH- Decrease the molar excess of this compound.- Reduce the incubation time.- Perform the reaction at a lower pH (e.g., 7.5-8.0) and accept a potentially lower on-target efficiency.
Protein Precipitation - Reagent or solvent incompatibility- Protein instability under reaction conditions- Ensure the final concentration of DMSO is low (<5%).- Screen different buffer conditions for protein stability.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.

Conclusion

This compound presents a potential, albeit hazardous, reagent for the specific modification of cysteine residues in proteins. The protocols and data presented herein provide a foundational framework for researchers to explore its utility. Due to the lack of established literature for this specific application, careful optimization of reaction conditions and rigorous characterization of the modified protein are essential to ensure specific and efficient labeling. The inherent reactivity and toxicity of this compound necessitate strict adherence to safety protocols throughout all handling and experimental procedures.

References

Application Notes and Protocols: Use of Phase Transfer Catalysis in Reactions with Bromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of phase transfer catalysis (PTC) in various alkylation reactions involving bromobenzyl cyanide. PTC offers a powerful and efficient method for conducting reactions between reactants in immiscible phases, leading to higher yields, milder reaction conditions, and greater selectivity compared to traditional methods.[1][2] This document outlines protocols for C-alkylation, N-alkylation, O-alkylation, and S-alkylation reactions using this compound as the alkylating agent, supported by quantitative data and reaction workflow visualizations.

Introduction to Phase Transfer Catalysis in Alkylation Reactions

Phase transfer catalysis is a valuable technique in organic synthesis that facilitates the reaction between a water-soluble nucleophile and an organic-soluble substrate, such as this compound.[3] The catalyst, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the nucleophile in the aqueous phase. This lipophilic ion pair then migrates into the organic phase, where the "naked" and highly reactive nucleophile can readily react with the organic substrate.[4][5] This methodology is particularly advantageous for the alkylation of acidic C-H, N-H, O-H, and S-H bonds.[1]

Key Advantages of PTC in this compound Reactions:

  • Increased Reaction Rates: By bringing the reactants into the same phase, PTC significantly accelerates reaction rates.[5]

  • Milder Reaction Conditions: Reactions can often be carried out at lower temperatures and with less aggressive bases.[6]

  • Improved Yields and Selectivity: PTC can lead to higher product yields and minimize the formation of byproducts.[7]

  • Use of Inexpensive Bases: Strong, hazardous, and expensive bases like sodium hydride can often be replaced with inexpensive inorganic bases such as sodium hydroxide or potassium carbonate.[8]

  • Green Chemistry: The use of water as a solvent and the reduction of organic solvent usage align with the principles of green chemistry.[9]

C-Alkylation of Active Methylene Compounds

Phase transfer catalysis is highly effective for the C-alkylation of active methylene compounds, including derivatives of this compound itself. The acidic proton alpha to the nitrile group can be readily deprotonated under PTC conditions to form a carbanion, which then undergoes alkylation.

Quantitative Data for C-Alkylation Reactions
SubstrateAlkylating AgentCatalyst (mol%)BaseSolvent(s)Temp. (°C)Time (h)Yield (%)Reference(s)
4-Bromobenzyl CyanideMethylating AgentNot SpecifiedAlkali SolutionBenzeneLow Temp.-84-90
MalononitrileBenzyl BromideTBAB (5)K₂CO₃ (solid)None (solvent-free)200.2579[10]
MalononitrileEthyl BromideTBAB (5)K₂CO₃ (solid)None (solvent-free)60185[10]
Experimental Protocol: C-Alkylation of 4-Bromobenzyl Cyanide

This protocol is a representative procedure for the dialkylation of the active methylene group of 4-bromobenzyl cyanide.

Materials:

  • 4-Bromobenzyl cyanide

  • Alkyl halide (e.g., methyl iodide or ethyl bromide)

  • Tetrabutylammonium bromide (TBAB)

  • 50% (w/v) aqueous sodium hydroxide (NaOH)

  • Toluene

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromobenzyl cyanide (1.0 eq), toluene, and tetrabutylammonium bromide (0.05 eq).

  • With vigorous stirring, add the alkyl halide (2.2 eq).

  • Slowly add 50% aqueous sodium hydroxide (5.0 eq) to the mixture.

  • Heat the reaction mixture to 60-70°C and maintain vigorous stirring for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and saturated brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or distillation.

C_Alkylation_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (aq) Catalyst_aq Q⁺X⁻ IonPair_aq Q⁺OH⁻ Catalyst_aq->IonPair_aq Ion Exchange Anion_aq OH⁻ Carbanion Br-Ar-CH⁻-CN IonPair_aq->Carbanion Deprotonation BromobenzylCyanide Br-Ar-CH₂-CN AlkylHalide R-X Product Br-Ar-CHR-CN Carbanion->Product Alkylation Product->Product Catalyst_org Q⁺X⁻ Catalyst_org->Catalyst_aq Catalyst Regeneration

C-Alkylation Workflow

N-Alkylation of Heterocycles

PTC is an excellent method for the N-alkylation of various nitrogen-containing heterocycles, such as imidazoles, benzimidazoles, and triazoles, using this compound. This approach avoids the need for strong bases and anhydrous conditions, often leading to high yields of the desired N-alkylated products.[8][11][12]

Quantitative Data for N-Alkylation Reactions
SubstrateAlkylating AgentCatalyst (mol%)BaseSolvent(s)Temp. (°C)Time (h)Yield (%)Reference(s)
ImidazoleBenzyl ChlorideTBAB (5)KOH (solid)None (solvent-free)200.595[8]
PhthalimideBenzyl BromideTBAB (10)K₂CO₃ (solid)None (solvent-free)1000.1798
HydantoinBenzyl BromideTBAB (10)50% NaOH (aq)TolueneRT4873[13]
Experimental Protocol: N-Alkylation of Imidazole

This protocol describes a general procedure for the N-alkylation of imidazole with 4-bromobenzyl cyanide under solvent-free PTC conditions.[8]

Materials:

  • Imidazole

  • 4-Bromobenzyl cyanide

  • Tetrabutylammonium bromide (TBAB)

  • Potassium hydroxide (KOH) powder

  • Dichloromethane

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, thoroughly mix imidazole (1.2 eq), powdered potassium hydroxide (2.0 eq), and tetrabutylammonium bromide (0.05 eq).

  • Add 4-bromobenzyl cyanide (1.0 eq) to the solid mixture.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often exothermic. Monitor the progress by TLC.

  • Upon completion, add dichloromethane and water to the reaction mixture.

  • Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

N_Alkylation_Workflow cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase Base KOH (s) Anion_aq Imidazolide⁻ Base->Anion_aq Deprotonation Catalyst_aq Q⁺X⁻ IonPair_aq Q⁺Imidazolide⁻ Catalyst_aq->IonPair_aq Ion Exchange Nucleophile Imidazole Product Imidazolyl-CH₂-Ar-CN IonPair_aq->Product Alkylation BromobenzylCyanide Br-Ar-CH₂-CN Product->Product Catalyst_org Q⁺Br⁻ Catalyst_org->Catalyst_aq Catalyst Regeneration

N-Alkylation Workflow

O-Alkylation of Phenols

The Williamson ether synthesis can be significantly improved by using phase transfer catalysis, especially for the O-alkylation of phenols with this compound. This method allows for the use of aqueous alkali hydroxides, avoiding the need for anhydrous solvents and strong bases.[14]

Quantitative Data for O-Alkylation Reactions
SubstrateAlkylating AgentCatalyst (mol%)BaseSolvent(s)Temp. (°C)Time (h)Yield (%)Reference(s)
PhenolButyl BromideTBAB (not specified)NaOH (aq)Toluene704High[14]
4-NitrophenolBenzyl BromideTBAB (5)50% NaOH (aq)DichloromethaneRT0.595[15]
2-NaphtholBenzyl BromideTBAB (5)50% NaOH (aq)DichloromethaneRT0.588[15]
Experimental Protocol: O-Alkylation of 4-Nitrophenol

This protocol is a representative procedure for the O-alkylation of a phenol with 4-bromobenzyl cyanide.

Materials:

  • 4-Nitrophenol

  • 4-Bromobenzyl cyanide

  • Tetrabutylammonium bromide (TBAB)

  • 10% (w/v) aqueous sodium hydroxide (NaOH)

  • Dichloromethane

  • Water

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-nitrophenol (1.0 eq), 4-bromobenzyl cyanide (1.1 eq), and tetrabutylammonium bromide (0.05 eq) in dichloromethane in a round-bottom flask.

  • Add 10% aqueous sodium hydroxide (3.0 eq) to the solution.

  • Stir the biphasic mixture vigorously at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • After the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ether.

O_Alkylation_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (aq) Phenoxide Ar'-O⁻ NaOH->Phenoxide Deprotonation Phenol Ar'-OH Catalyst_aq Q⁺X⁻ IonPair_aq Q⁺O-Ar' Catalyst_aq->IonPair_aq Ion Exchange Product Ar'-O-CH₂-Ar-CN IonPair_aq->Product Alkylation BromobenzylCyanide Br-Ar-CH₂-CN Product->Product Catalyst_org Q⁺Br⁻ Catalyst_org->Catalyst_aq Catalyst Regeneration

O-Alkylation Workflow

S-Alkylation of Thiols

The S-alkylation of thiols to form thioethers is efficiently catalyzed by phase transfer catalysts. This method is applicable to a wide range of thiols, including aromatic and heterocyclic thiols, reacting with this compound.

Quantitative Data for S-Alkylation Reactions
SubstrateAlkylating AgentCatalyst (mol%)BaseSolvent(s)Temp. (°C)Time (h)Yield (%)Reference(s)
ThiophenolBenzyl ChlorideTBAB (not specified)NaOH (aq)Water/Toluene100198
Thiophenoln-Butyl BromideTBAB (not specified)NaOH (aq)Water/Toluene100295
2-MercaptobenzimidazoleBenzyl ChlorideTBAB (not specified)K₂CO₃ (solid)Acetonitrile25390[10]
Experimental Protocol: S-Alkylation of Thiophenol

This protocol provides a general method for the S-alkylation of thiophenol with 4-bromobenzyl cyanide under PTC conditions.[7]

Materials:

  • Thiophenol

  • 4-Bromobenzyl cyanide

  • Tetrabutylammonium bromide (TBAB)

  • Aqueous sodium hydroxide (NaOH)

  • Toluene

  • Water

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, dissolve thiophenol (1.0 eq) and tetrabutylammonium bromide (0.05 eq) in toluene.

  • Add an aqueous solution of sodium hydroxide (1.5 eq).

  • Stir the mixture vigorously for 15-30 minutes to form the sodium thiophenoxide.

  • Add 4-bromobenzyl cyanide (1.05 eq) to the reaction mixture.

  • Heat the mixture to 80-90°C and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting thioether by column chromatography or distillation.

S_Alkylation_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH (aq) Thiophenoxide Ar'-S⁻ NaOH->Thiophenoxide Deprotonation Thiol Ar'-SH Catalyst_aq Q⁺X⁻ IonPair_aq Q⁺S-Ar' Catalyst_aq->IonPair_aq Ion Exchange Product Ar'-S-CH₂-Ar-CN IonPair_aq->Product Alkylation BromobenzylCyanide Br-Ar-CH₂-CN Product->Product Catalyst_org Q⁺Br⁻ Catalyst_org->Catalyst_aq Catalyst Regeneration

S-Alkylation Workflow

Conclusion

Phase transfer catalysis is a highly effective and versatile methodology for a variety of alkylation reactions using this compound. It offers significant advantages in terms of reaction efficiency, product yields, and operational simplicity, making it a valuable tool for researchers in both academic and industrial settings. The protocols provided herein serve as a guide for the C-, N-, O-, and S-alkylation of various substrates, and can be adapted and optimized for specific applications in drug discovery and development.

References

Application Notes and Protocols: Development of Chemical Probes Based on the Bromobenzyl Cyanide Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of chemical probes derived from the bromobenzyl cyanide scaffold. This scaffold serves as a versatile electrophilic warhead for the covalent modification of nucleophilic residues in proteins, making it a valuable tool for activity-based protein profiling, target identification, and inhibitor development.

Introduction to this compound-Based Probes

The this compound scaffold features a benzylic bromide, which is a reactive electrophile susceptible to nucleophilic attack, and a nitrile group that can be further functionalized. This combination allows for the design of covalent probes that can form stable bonds with nucleophilic amino acid residues such as cysteine, serine, or lysine within the active or allosteric sites of enzymes. By appending a reporter tag (e.g., a fluorophore for imaging or biotin for affinity purification) to the scaffold, these probes can be used to visualize, identify, and quantify target proteins in complex biological systems.

The general mechanism of action involves the nucleophilic attack by an amino acid residue on the benzylic carbon of the this compound probe, leading to the displacement of the bromide leaving group and the formation of a covalent bond between the probe and the protein.

General Synthesis of this compound-Based Probes

The synthesis of a functionalized this compound probe typically involves a multi-step process. The following is a generalized protocol for the synthesis of a fluorescently labeled probe.

Protocol 1: Synthesis of a Fluorescent this compound Probe

Materials:

  • 4-(Aminomethyl)this compound hydrochloride

  • Fluorescein isothiocyanate (FITC)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 4-(aminomethyl)this compound hydrochloride (1.0 eq) in anhydrous DMF.

  • Add triethylamine (2.2 eq) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.

  • In a separate flask, dissolve fluorescein isothiocyanate (FITC) (1.1 eq) in anhydrous DMF.

  • Slowly add the FITC solution to the 4-(aminomethyl)this compound solution.

  • Stir the reaction mixture overnight at room temperature in the dark.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to yield the final fluorescent probe.

  • Characterize the final product by NMR and mass spectrometry.

Characterization of Probe-Target Interaction

Protocol 2: In Vitro Labeling of a Target Protein

This protocol describes the labeling of a purified recombinant protein with a this compound-based probe to confirm covalent modification.

Materials:

  • Purified recombinant target protein (e.g., a cysteine-containing enzyme)

  • This compound-based probe (e.g., synthesized in Protocol 1)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, for reducing disulfide bonds)

  • SDS-PAGE loading buffer

  • Coomassie Brilliant Blue stain

  • Fluorescence gel scanner

Procedure:

  • Prepare a stock solution of the target protein in the reaction buffer. If necessary, pre-treat the protein with a reducing agent like TCEP to ensure free cysteine residues.

  • Prepare a stock solution of the this compound probe in DMSO.

  • In a microcentrifuge tube, incubate the target protein (e.g., 1-5 µM) with varying concentrations of the probe (e.g., 0.5-10 µM) in the reaction buffer. Include a vehicle control (DMSO only).

  • Incubate the reaction mixture for 1 hour at 37°C.

  • Quench the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the in-gel fluorescence using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the fluorophore.

  • Stain the gel with Coomassie Brilliant Blue to visualize the total protein loading.

  • Analyze the fluorescence signal to determine the extent of protein labeling.

Cellular Applications of this compound-Based Probes

Protocol 3: Cellular Imaging of Target Engagement

This protocol outlines the use of a fluorescent this compound probe for visualizing its target inside living cells.

Materials:

  • Adherent cells expressing the target protein

  • Fluorescent this compound probe

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA) for fixation (optional)

  • DAPI for nuclear counterstaining (optional)

  • Confocal microscope

Procedure:

  • Seed the cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the fluorescent probe in cell culture medium for a specified time (e.g., 1-4 hours). Include a vehicle control.

  • Wash the cells three times with warm PBS to remove excess probe.

  • (Optional) Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • (Optional) If fixed, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes and counterstain with DAPI.

  • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the probe and DAPI.

  • Analyze the fluorescence intensity and localization within the cells.

Quantitative Data Presentation

The following tables provide examples of how to structure quantitative data obtained from experiments with this compound-based probes.

Table 1: In Vitro Inhibition and Labeling Efficiency of Probe-BCN-F1

Target ProteinIC₅₀ (µM)k_inact / K_I (M⁻¹s⁻¹)Labeling Efficiency (%) at 10 µM
Enzyme A2.5 ± 0.31200 ± 15085 ± 5
Enzyme B> 50Not Determined< 5
Enzyme C15.2 ± 1.8350 ± 4040 ± 8

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cellular Target Occupancy of Probe-BCN-F1

Cell LineTreatment Concentration (µM)Target Occupancy (%)
Cell Line X135 ± 6
Cell Line X578 ± 9
Cell Line X1092 ± 4
Cell Line Y (low target)1015 ± 3

Target occupancy was determined by competitive displacement with a known inhibitor.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the proposed mechanism of action.

experimental_workflow cluster_synthesis Probe Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays start Starting Materials reaction Chemical Reaction start->reaction purification Purification reaction->purification probe Characterized Probe purification->probe incubation Incubation probe->incubation treatment Probe Treatment probe->treatment protein Target Protein protein->incubation analysis SDS-PAGE / MS incubation->analysis data Labeling Data analysis->data cells Live Cells cells->treatment imaging Confocal Imaging treatment->imaging results Cellular Localization imaging->results mechanism_of_action Probe Probe-BCN-Tag Complex Non-covalent Complex Probe->Complex Reversible Binding Protein Target Protein (with Nucleophile) Protein->Complex Covalent_Adduct Covalent Adduct (Labeled Protein) Complex->Covalent_Adduct Irreversible Covalent Bond Formation (Bromide displacement)

Troubleshooting & Optimization

Low yield in bromobenzyl cyanide alkylation reaction troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for bromobenzyl cyanide alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles of a successful this compound alkylation?

The alkylation of this compound is a nucleophilic substitution reaction. The reaction's success hinges on the efficient generation of a carbanion at the α-carbon of the benzyl cyanide, which then attacks an alkylating agent. A significant challenge is the frequent immiscibility of the organic substrate (this compound) and the inorganic base used for deprotonation. To overcome this, phase-transfer catalysis (PTC) is often employed. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hydroxide or other basic anion from the aqueous phase to the organic phase, enabling deprotonation and subsequent alkylation to occur.[1][2]

Q2: I am observing a very low yield in my reaction. What are the most common initial checks I should perform?

When troubleshooting a low-yield reaction, it is crucial to start with the most fundamental parameters:

  • Reagent Quality: Ensure that the this compound and the alkylating agent have not degraded. Benzyl bromides, in particular, can be sensitive to storage conditions.[3]

  • Anhydrous Conditions: The presence of water can lead to unwanted side reactions, such as the hydrolysis of the nitrile group to form the corresponding carboxylic acid.[3][4] All glassware should be thoroughly dried, and anhydrous solvents should be used.

  • Inert Atmosphere: If using highly reactive or moisture-sensitive reagents, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[4][5]

  • Reaction Temperature: The temperature should be appropriate for the specific base and alkylating agent used. Some reactions require heating to proceed at a reasonable rate, while for others, elevated temperatures might promote side reactions.[3][5]

  • Efficient Stirring: In a biphasic system (common in PTC), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[5]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you have performed the initial checks and are still facing low to no product formation, consider the following points:

  • Base Selection: The choice of base is critical. The base must be strong enough to deprotonate the benzyl cyanide. Common bases include sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium hydride (NaH).[3][6] The concentration of the base can also significantly impact the reaction rate.[7]

  • Solvent Effects: Polar aprotic solvents like acetonitrile, DMF, or DMSO are generally suitable for SN2 reactions.[3] The choice of solvent can influence the solubility of the reagents and the reaction rate. In some cases, using an organic solvent like toluene or dichloromethane in a phase-transfer catalysis setup is effective.[8]

  • Phase-Transfer Catalyst: If you are not using a phase-transfer catalyst in a biphasic system, its addition can dramatically increase the yield. Tetrabutylammonium bromide (TBAB) is a commonly used catalyst.[7]

  • Stoichiometry: Ensure the molar ratios of your reactants are correct. A slight excess of the alkylating agent may sometimes be beneficial, but a large excess can lead to side products.[3]

Issue 2: Formation of Significant Byproducts

The presence of unexpected spots on your TLC or peaks in your GC/LC-MS can indicate the formation of side products.

  • Di-alkylation: The product of the initial alkylation still possesses an acidic proton and can be deprotonated and alkylated a second time. To minimize this, use a strict 1:1 stoichiometry of this compound to the alkylating agent and add the alkylating agent slowly to the reaction mixture.[4]

  • Hydrolysis: The formation of bromobenzylacetic acid indicates the presence of water in your reaction. Ensure all reagents and solvents are anhydrous.[4]

  • Elimination Products: If using a sterically hindered base or high temperatures, elimination reactions can compete with substitution, especially with certain alkylating agents.[3]

Data Summary

The following table summarizes reported yields for benzyl cyanide alkylation under various conditions. Note that the specific substrate is benzyl cyanide, but the principles are directly applicable to this compound.

Benzyl Cyanide DerivativeAlkylating AgentBaseCatalystSolventTemperature (°C)Yield (%)Reference
Benzyl Cyaniden-bromopropaneaq. KOHTBABNone (Ultrasound)40-60High Conversion[7]
Benzyl Cyanide2-bromopropaneNaOHTBABrDichloromethane30~50 (product to by-product ratio 1:1)[8][9]
Benzyl Cyanide2-bromopropaneNaOHTBABrToluene30<10[8]
Benzyl CyanideMethylating AgentNaOH/KOHPTCAproticLowNot specified[4]

Experimental Protocols

General Protocol for Phase-Transfer Catalyzed Alkylation of this compound

This protocol is a generalized procedure and may require optimization for specific substrates and alkylating agents.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), the alkylating agent (1.0-1.2 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.05-0.1 eq.).

  • Solvent and Base Addition: Add an appropriate organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a base (e.g., 50% NaOH or KOH).

  • Reaction Execution: Stir the mixture vigorously at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the alkylating agent). Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation.[5]

Visualizations

TroubleshootingWorkflow start Low Yield Observed initial_checks Perform Initial Checks: - Reagent Quality - Anhydrous Conditions - Inert Atmosphere - Temperature - Stirring start->initial_checks issue_identified Issue Identified? initial_checks->issue_identified optimize_conditions Optimize Reaction Conditions: - Base Selection - Solvent Choice - Catalyst Use - Stoichiometry issue_identified->optimize_conditions No success Improved Yield issue_identified->success Yes side_products Significant Side Products? optimize_conditions->side_products analyze_byproducts Analyze Byproducts: - Di-alkylation - Hydrolysis - Elimination side_products->analyze_byproducts Yes side_products->success No modify_protocol Modify Protocol: - Adjust Stoichiometry - Ensure Anhydrous Setup - Lower Temperature/Use Milder Base analyze_byproducts->modify_protocol modify_protocol->success

Caption: Troubleshooting workflow for low yield in this compound alkylation.

ReactionMechanism cluster_main Main Reaction Pathway cluster_side Potential Side Reactions start This compound + Base (e.g., OH⁻) carbanion Carbanion Intermediate start->carbanion - H₂O hydrolysis Hydrolysis start->hydrolysis + H₂O alkylation Alkylation (with R-X) carbanion->alkylation elimination Elimination carbanion->elimination Hindered Base/ High Temp. product Mono-alkylated Product alkylation->product - X⁻ dialkylation Di-alkylation product->dialkylation + Base, + R-X

Caption: General reaction mechanism and potential side reactions.

References

Technical Support Center: Formation of Side Products in the Reaction of Bromobenzyl Cyanide with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of side products during the reaction of bromobenzyl cyanide with primary and secondary amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the reaction of this compound with amines?

The reaction of this compound with amines, while seemingly a straightforward nucleophilic substitution, can be complicated by the formation of several side products. The most prevalent of these is over-alkylation , where the initial amine product, being more nucleophilic than the starting amine, reacts further with this compound.[1][2] This leads to a mixture of mono-, di-, and even tri-alkylated products. Other significant side products can include:

  • Hydrolysis of the Cyanide Group: Under aqueous acidic or basic conditions, the nitrile functional group can hydrolyze to form the corresponding carboxylic acid or amide.[3][4]

  • Elimination Products: Although less common, elimination of HBr can occur, particularly with sterically hindered amines or when using a strong, non-nucleophilic base.

  • Quaternary Ammonium Salts: With tertiary amines, or as a result of exhaustive alkylation of primary or secondary amines, quaternary ammonium salts can be formed.

  • Polymerization: this compound may polymerize in the presence of certain metals or metal compounds.[3]

Q2: How does the structure of the amine affect the product distribution?

The nucleophilicity and steric hindrance of the amine play a crucial role. Primary amines are more susceptible to over-alkylation to form secondary and tertiary amines because the resulting secondary amine is often a stronger nucleophile. Secondary amines will react to form tertiary amines and can proceed to form quaternary ammonium salts. Sterically hindered amines may favor elimination reactions or react at a much slower rate.

Q3: Can the cyanide group itself participate in side reactions under typical N-alkylation conditions?

Yes, the cyanide group is susceptible to hydrolysis, especially if water is present in the reaction mixture and the conditions are either acidic or basic.[3] While many N-alkylation reactions are run under anhydrous conditions to minimize this, residual moisture or the use of aqueous work-up procedures can lead to the formation of the corresponding phenylacetic acid derivative. It has also been noted that peroxides can convert nitriles to amides.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments and provides potential solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of the desired mono-alkylated product and a mixture of poly-alkylated products. The product of the initial alkylation is more nucleophilic than the starting amine, leading to rapid subsequent alkylations.Control Stoichiometry: Use a large excess of the amine relative to this compound. This statistically favors the reaction of the starting amine.Slow Addition: Add the this compound solution dropwise or via a syringe pump to the amine solution. This maintains a low concentration of the alkylating agent, reducing the likelihood of the product amine reacting further.Lower Reaction Temperature: Reducing the temperature can sometimes slow down the rate of the second alkylation more significantly than the first.
Presence of a carboxylic acid impurity in the final product. The cyanide group has been hydrolyzed. This can occur during the reaction if water is present, or during an aqueous workup.Use Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Careful Workup: If an aqueous workup is necessary, use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) and minimize the contact time. Avoid strongly acidic or basic aqueous conditions if the nitrile is to be preserved.
Formation of a significant amount of an elimination byproduct. The amine is acting as a base rather than a nucleophile, or a strong, sterically hindered base is being used.Choose a Milder Base: If a base is required, consider using a weaker, non-nucleophilic base such as potassium carbonate or sodium bicarbonate.Use a More Nucleophilic Amine: If possible, select a less sterically hindered amine.Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures.
The reaction is sluggish or does not proceed to completion. The amine is not sufficiently nucleophilic, or there is significant steric hindrance.Increase Reaction Temperature: Carefully increasing the temperature can enhance the reaction rate.Choose a More Polar Aprotic Solvent: Solvents like DMF or DMSO can accelerate SN2 reactions.Use a Catalyst: In some cases, the addition of a catalytic amount of sodium iodide can promote the reaction through the in situ formation of the more reactive benzyl iodide.
Isolation of a water-soluble quaternary ammonium salt. This is the final product of exhaustive alkylation, especially when starting with a tertiary amine or using an excess of this compound with a primary or secondary amine.Control Stoichiometry: Use a stoichiometric amount or a slight excess of the amine.Purification: Quaternary ammonium salts can often be separated from the desired neutral amine product by extraction, as the salt will preferentially partition into the aqueous phase.

Data Presentation

The following table summarizes the expected product distribution in the reaction of a secondary amine (piperidine) with this compound under different conditions. This data is illustrative and actual yields may vary.

Amine This compound (Equivalents) Base Solvent Temperature (°C) Desired Product Yield (Mono-alkylation) Side Product Yield (Di-alkylation/Quaternary Salt)
Piperidine1.1K₂CO₃AcetonitrileRefluxModerate to GoodLow to Moderate
Piperidine1.1NoneAcetonitrileRoom TempLow to ModerateLow
Piperidine2.0K₂CO₃DMF80LowHigh
Piperidine1.0 (slow addition)K₂CO₃AcetonitrileRefluxGood to ExcellentLow

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation of Aniline with this compound

This protocol is designed to favor the formation of the mono-alkylated product by using an excess of the amine.

Materials:

  • Aniline (4.0 equivalents)

  • This compound (1.0 equivalent)

  • Sodium bicarbonate (1.25 equivalents)

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Saturated salt solution

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add aniline (4.0 eq.), sodium bicarbonate (1.25 eq.), and water.

  • Heat the mixture to 90-95 °C with vigorous stirring.

  • Slowly add this compound (1.0 eq.) from the dropping funnel over a period of 1.5 to 2 hours.

  • After the addition is complete, continue to stir the reaction mixture at 90-95 °C for an additional 4 hours.

  • Cool the mixture to room temperature and filter with suction.

  • Separate the aqueous and organic layers. Wash the organic layer with a saturated salt solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the excess aniline by distillation under reduced pressure.

  • The desired product, N-(cyanomethyl)aniline, can be further purified by vacuum distillation or column chromatography.

Protocol 2: N-Alkylation of Piperidine with this compound

This protocol is a general procedure for the N-alkylation of a secondary amine.

Materials:

  • Piperidine (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Potassium carbonate (1.5 equivalents), finely powdered and dried

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add piperidine (1.0 eq.), anhydrous acetonitrile, and potassium carbonate (1.5 eq.).

  • Stir the suspension at room temperature.

  • Slowly add a solution of this compound (1.1 eq.) in anhydrous acetonitrile to the stirred suspension over 1-2 hours using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: Reaction pathways in the amination of this compound.

Troubleshooting_Workflow Start Experiment Start: Reaction of Bromobenzyl Cyanide with Amine Analysis Analyze Product Mixture (TLC, LC-MS, NMR) Start->Analysis DesiredProduct High Yield of Desired Product? Analysis->DesiredProduct End Successful Synthesis DesiredProduct->End Yes Troubleshoot Identify Side Product(s) DesiredProduct->Troubleshoot No OverAlk Over-alkylation Products Troubleshoot->OverAlk Hydrolysis Hydrolysis Product Troubleshoot->Hydrolysis Elimination Elimination Product Troubleshoot->Elimination AdjustStoichiometry Adjust Stoichiometry (Excess Amine) OverAlk->AdjustStoichiometry SlowAddition Slow Addition of This compound OverAlk->SlowAddition Anhydrous Use Anhydrous Conditions Hydrolysis->Anhydrous MildBase Use Milder Base Elimination->MildBase AdjustStoichiometry->Start SlowAddition->Start Anhydrous->Start MildBase->Start

Caption: A troubleshooting workflow for optimizing the reaction.

References

Technical Support Center: Reactions Involving Bromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bromobenzyl cyanide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactivity concerns?

This compound (α-bromophenylacetonitrile) is a versatile reagent used in organic synthesis. It possesses two reactive sites: the benzylic bromide, which is an excellent leaving group for nucleophilic substitution, and the nitrile group. The primary concern during many reactions is the hydrolysis of the nitrile group to a carboxylic acid, or the reaction of the benzylic bromide with water, especially under basic or acidic conditions.[1] It is also incompatible with strong oxidizing agents and bases.[2]

Q2: What are the main products of this compound hydrolysis?

The hydrolysis of the nitrile functional group in this compound under aqueous acidic or basic conditions yields bromophenylacetic acid. In some cases, further reactions can lead to the formation of bromobenzoic acid.[1] The presence of water can also lead to the formation of bromobenzyl alcohol as a byproduct through the hydrolysis of the benzylic bromide.

Q3: How can I minimize the hydrolysis of this compound during a reaction?

To minimize hydrolysis, it is crucial to maintain anhydrous (water-free) conditions throughout the reaction. This involves using dry solvents, inert atmospheres, and ensuring all glassware is thoroughly dried.[3] Employing aprotic solvents and considering techniques like phase-transfer catalysis can further reduce the risk of hydrolysis.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product

A low yield in reactions involving this compound can be attributed to several factors, with hydrolysis being a primary suspect.

Potential Cause Troubleshooting Step Rationale
Presence of Water Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).This compound is sensitive to moisture, which leads to the formation of bromophenylacetic acid and bromobenzyl alcohol as byproducts.[3]
Inappropriate Solvent Use polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), or tetrahydrofuran (THF). Avoid protic solvents like water, alcohols, or carboxylic acids.Protic solvents can participate in solvolysis reactions and promote hydrolysis of the nitrile group.[4]
Incorrect Base If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge) or an insoluble inorganic base (e.g., anhydrous potassium carbonate) that can be easily filtered off.Strong, soluble bases can promote the hydrolysis of the nitrile group and other side reactions.[2]
Reaction Temperature Too High Run the reaction at the lowest effective temperature. Monitor the reaction progress closely by TLC or LC-MS to avoid prolonged heating.Elevated temperatures can accelerate the rate of hydrolysis and other decomposition pathways.
Suboptimal Reaction Time Monitor the reaction progress to determine the optimal reaction time. Quench the reaction as soon as the starting material is consumed to prevent product degradation or side reactions.[5]Prolonged reaction times can increase the likelihood of side reactions, including hydrolysis.
Issue 2: Formation of Multiple Byproducts

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram often indicates the occurrence of side reactions.

Observed Byproduct Potential Cause Recommended Solution
Bromophenylacetic acid Hydrolysis of the nitrile group due to the presence of water and/or acidic/basic conditions.[1]Strictly adhere to anhydrous reaction conditions. Use aprotic solvents. If a base is necessary, choose a non-nucleophilic one.
Bromobenzyl alcohol Hydrolysis of the benzylic bromide by water.Ensure anhydrous conditions.
Polymerization/darkening of the reaction mixture Instability of this compound, potentially catalyzed by impurities or light.Use purified this compound. Store it in a cool, dark place under an inert atmosphere. Run the reaction under an inert atmosphere and protect it from light.

Experimental Protocols

Protocol 1: General Anhydrous Alkylation Reaction

This protocol outlines a general procedure for the alkylation of a generic nucleophile (Nu-H) with this compound under anhydrous conditions.

Materials:

  • This compound

  • Nucleophile (Nu-H)

  • Anhydrous non-nucleophilic base (e.g., anhydrous K₂CO₃)

  • Anhydrous aprotic solvent (e.g., acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Oven-dried glassware

Procedure:

  • Assemble the reaction apparatus (round-bottom flask, condenser, magnetic stirrer) and flame-dry it under a stream of inert gas.

  • Allow the apparatus to cool to room temperature under the inert atmosphere.

  • To the flask, add the nucleophile (1.0 eq) and the anhydrous base (1.5 eq).

  • Add anhydrous acetonitrile via a syringe.

  • Stir the suspension and add a solution of this compound (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the inorganic base.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).

Protocol 2: Phase-Transfer Catalysis (PTC) for Nucleophilic Substitution

This protocol is adapted for the reaction of a water-soluble nucleophile (e.g., NaN₃, NaCN) with this compound, minimizing water contact with the electrophile.[6][7]

Materials:

  • This compound

  • Nucleophilic salt (e.g., NaN₃)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)

  • Aprotic organic solvent (e.g., toluene)

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the nucleophilic salt (1.2 eq) and the phase-transfer catalyst (0.05 eq) in deionized water.

  • Add the organic solvent (toluene).

  • Stir the biphasic mixture vigorously.

  • Add a solution of this compound (1.0 eq) in toluene to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and separate the aqueous and organic layers.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product.

Visualizations

Hydrolysis_Pathway BBC This compound BPAA Bromophenylacetic Acid BBC->BPAA H₂O, H⁺ or OH⁻ (Nitrile Hydrolysis) BBA Bromobenzyl Alcohol BBC->BBA H₂O (Bromide Hydrolysis)

Caption: Primary hydrolysis pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware Add_Reagents Add Reagents Dry_Glassware->Add_Reagents Anhydrous_Solvents Use Anhydrous Solvents Anhydrous_Solvents->Add_Reagents Inert_Atmosphere Inert Atmosphere (N₂/Ar) Inert_Atmosphere->Add_Reagents Control_Temp Control Temperature Add_Reagents->Control_Temp Monitor_Progress Monitor Progress (TLC/LC-MS) Control_Temp->Monitor_Progress Quench Quench Reaction Monitor_Progress->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

Caption: General experimental workflow to prevent hydrolysis.

Troubleshooting_Logic Start Low Yield or Multiple Products Check_Water Check for Water Contamination? Start->Check_Water Check_Solvent Is Solvent Aprotic? Check_Water->Check_Solvent No Implement_Anhydrous Implement Strict Anhydrous Techniques Check_Water->Implement_Anhydrous Yes Check_Base Is Base Appropriate? Check_Solvent->Check_Base Yes Change_Solvent Switch to Aprotic Solvent Check_Solvent->Change_Solvent No Check_Temp Is Temperature Optimized? Check_Base->Check_Temp Yes Change_Base Use Non-nucleophilic/Insoluble Base Check_Base->Change_Base No Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp No Success Improved Outcome Check_Temp->Success Yes Implement_Anhydrous->Success Change_Solvent->Success Change_Base->Success Optimize_Temp->Success

Caption: Troubleshooting logic for reactions with this compound.

References

Optimizing reaction conditions for the synthesis of substituted benzyl cyanides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of substituted benzyl cyanides.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. My reaction yield is low. What are the common causes and how can I improve it?

Low yields in benzyl cyanide synthesis can stem from several factors. A primary consideration is the purity of the starting materials, particularly the benzyl halide. Technical grade benzyl chloride, for instance, can contain impurities that lead to side reactions and lower yields of the desired product.[1] It is often beneficial to distill the benzyl halide before use.[1]

Another critical factor is the choice of cyanide salt and solvent. While sodium cyanide is a cost-effective option, its solubility can be a limiting factor.[1] The reaction conditions, including temperature and reaction time, also play a crucial role and should be optimized for the specific substrate. Inadequate mixing in biphasic reactions can also lead to poor yields. Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases.[2]

For biphasic systems, employing a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB) can significantly enhance the reaction rate and yield by facilitating the transfer of the cyanide anion into the organic phase.[2]

Troubleshooting Steps:

  • Assess Reagent Purity: Purify the benzyl halide (e.g., by distillation) to remove any high-boiling impurities.[1]

  • Optimize Cyanide Source: Ensure the cyanide salt is finely powdered and dry. Consider the solubility of the cyanide salt in the chosen solvent system.

  • Employ a Phase-Transfer Catalyst (PTC): In aqueous-organic solvent systems, add a PTC like TBAB (typically 1-5 mol%) to improve the reaction rate.[2]

  • Ensure Efficient Mixing: Use vigorous stirring, especially in heterogeneous reaction mixtures.

  • Control Reaction Temperature: Optimize the temperature to balance reaction rate and minimize side reactions. A temperature range of 80-100°C is common for many protocols.[2]

  • Monitor Reaction Progress: Use techniques like TLC or GC to determine the optimal reaction time and avoid prolonged heating that could lead to product decomposition.

2. I am observing the formation of an impurity with a disagreeable odor. What is it and how can I remove it?

The formation of benzyl isocyanide is a common side reaction in the synthesis of benzyl cyanide.[1] Isocyanides are known for their unpleasant odors. This side product arises from the ambident nature of the cyanide ion, which can attack the benzyl halide with either the carbon or the nitrogen atom.

To remove the isocyanide impurity, the crude benzyl cyanide can be purified by washing with warm (around 60°C) 50% sulfuric acid.[1] This is followed by washing with a saturated sodium bicarbonate solution and then a half-saturated sodium chloride solution.[1]

3. My product is discolored. What causes this and how can I obtain a colorless product?

Discoloration of the final product can be due to the presence of tarry materials or other impurities formed during the reaction, especially if the reaction is carried out at high temperatures for extended periods.[1] The purity of the starting benzyl halide can also significantly impact the color of the product.[1]

Purification by distillation under reduced pressure is a highly effective method to obtain a pure, colorless benzyl cyanide.[1] It is advisable to first remove any residual alcohol and water before the final distillation.[1] Steam distillation can also yield a very pure product, although it can be a slow process in a laboratory setting.[1]

4. What are the recommended reaction conditions for synthesizing substituted benzyl cyanides?

The optimal reaction conditions can vary depending on the specific substrate and the chosen synthetic route. Below is a comparison of different approaches:

ParameterConventional Method (Aqueous Alcohol)Phase-Transfer Catalysis (PTC)Anhydrous Conditions
Benzyl Halide Benzyl chlorideBenzyl chloride, p-Chlorobenzyl chlorideα-bromotoluene
Cyanide Source Sodium cyanide (NaCN) or Potassium cyanide (KCN)[1]Sodium cyanide (NaCN)[2][3]Tris(dimethylamino)sulfonium cyanide
Solvent Ethanol/Water mixture[1][4]Water (with organic phase being the reactant)[2][3]Acetonitrile
Catalyst NoneTetrabutylammonium bromide (TBAB) or other onium salts[2][3]None
Temperature Reflux70-100°C[2][3]Room temperature (exothermic)
Reaction Time 3-4 hours2-4 hours[2]Rapid (completion upon mixing)
Typical Yield ~80-90%[1]>95% conversion[3]95%

Experimental Protocols

Protocol 1: Synthesis of Benzyl Cyanide using Phase-Transfer Catalysis

This protocol is adapted from established methods utilizing a phase-transfer catalyst for improved reaction efficiency.[2]

Materials:

  • Benzyl chloride (high purity)

  • Sodium cyanide (NaCN)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Saturated sodium chloride solution (brine)

Equipment:

  • Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel.

  • Heating mantle with temperature control.

  • Separatory funnel.

  • Rotary evaporator.

  • Distillation apparatus for vacuum distillation.

Procedure:

  • Aqueous Phase Preparation: In a round-bottom flask, dissolve 29.4 g (0.6 mol) of sodium cyanide in 100 mL of deionized water.

  • Catalyst Addition: Add 1.61 g (0.005 mol) of tetrabutylammonium bromide (TBAB) to the aqueous solution and stir until dissolved.

  • Reaction Setup: Begin vigorous stirring of the aqueous phase and heat the mixture to 80-90°C.

  • Organic Phase Addition: Slowly add 57.3 mL (0.5 mol) of benzyl chloride dropwise over 30-45 minutes using the dropping funnel. An exothermic reaction may be observed; control the addition rate to maintain the desired temperature.

  • Reaction: Maintain the reaction temperature at 90-100°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel. c. Separate the lower aqueous layer from the upper organic layer (product). d. Extract the aqueous layer with 50 mL of toluene to recover any remaining product. e. Combine the organic layers and wash with 50 mL of brine.

  • Purification: a. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. b. Filter to remove the drying agent. c. Concentrate the filtrate using a rotary evaporator to remove the toluene. d. Purify the crude benzyl cyanide by vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_aq Prepare Aqueous Phase (NaCN in Water) add_ptc Add Phase-Transfer Catalyst (TBAB) prep_aq->add_ptc heat_stir Heat and Stir (80-90°C) add_ptc->heat_stir add_org Add Benzyl Chloride (dropwise) heat_stir->add_org react Maintain Temperature and Stir (2-4h) add_org->react cool Cool to Room Temp. react->cool separate Separate Layers cool->separate extract Extract Aqueous Layer separate->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate distill Vacuum Distillation concentrate->distill product Pure Benzyl Cyanide distill->product

Caption: Experimental workflow for the synthesis of benzyl cyanide via phase-transfer catalysis.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield? impure_reagents Impure Benzyl Halide start->impure_reagents poor_mixing Inefficient Mixing start->poor_mixing no_ptc Absence of PTC start->no_ptc suboptimal_conditions Suboptimal Temp/Time start->suboptimal_conditions purify_reagents Distill Benzyl Halide impure_reagents->purify_reagents vigorous_stirring Increase Stirring Rate poor_mixing->vigorous_stirring add_ptc Add TBAB or similar no_ptc->add_ptc optimize Optimize Conditions & Monitor Reaction suboptimal_conditions->optimize

Caption: Troubleshooting guide for low yield in benzyl cyanide synthesis.

References

How to remove unreacted bromobenzyl cyanide from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted bromobenzyl cyanide from reaction mixtures.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Persistent Lachrymatory Odor in Product after Initial Work-up

If a persistent, irritating odor characteristic of this compound remains after standard extraction and solvent removal, residual starting material is likely present.

Possible Cause Recommended Solution Experimental Protocol
Incomplete quenching of reactive this compound.Perform a chemical quench to convert it to a more easily removable, non-volatile species.See Protocol 1: Quenching of Unreacted this compound .
Insufficient washing to remove acidic byproducts.Wash the organic layer with a mild basic solution.See Protocol 2: Aqueous Work-up and Extraction .
Co-elution with the desired product during chromatography.Optimize chromatographic conditions.See Protocol 3: Purification by Column Chromatography .

Issue 2: Difficulty Separating Product from this compound by Chromatography

When the polarity of the desired product is very similar to that of this compound, separation by standard column chromatography can be challenging.

Possible Cause Recommended Solution Experimental Protocol
Inappropriate solvent system for chromatography.Systematically vary the solvent polarity or use a different solvent system.See Protocol 3: Purification by Column Chromatography .
Overloading of the chromatography column.Reduce the amount of crude material loaded onto the column.See Protocol 3: Purification by Column Chromatography .
Product and starting material have nearly identical Rf values.Consider derivatization of the product to alter its polarity, or explore alternative purification techniques like preparative HPLC or crystallization.See Protocol 4: Recrystallization .

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted this compound from a reaction mixture?

A1: The most common methods involve a combination of chemical quenching, aqueous work-up, and chromatographic purification.[1] Distillation can also be employed if the product has a significantly different boiling point.[2]

Q2: How can I safely handle and quench unreacted this compound?

A2: this compound is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][4] Unreacted this compound can be quenched by reacting it with a nucleophile, such as a basic solution, to hydrolyze the cyanide and displace the bromide. A common method involves treatment with an aqueous base like sodium hydroxide, which can be followed by an oxidizing agent like sodium hypochlorite to further break down the cyanide moiety.[5]

Q3: What are the key physical properties of this compound relevant to its removal?

A3: Key properties include its slight solubility in water and ready solubility in common organic solvents like ether, chloroform, and benzene.[3][6] It has a melting point of approximately 25°C and a boiling point of 242°C, which can be useful for separation by distillation or crystallization if the product's properties are sufficiently different.

Q4: Can I use distillation to remove this compound?

A4: Yes, distillation, particularly under reduced pressure, can be an effective method if your desired product is not volatile and is stable at the required temperatures.[2] Given the high boiling point of this compound, this method is most suitable for separating it from less volatile products.

Q5: How can I confirm the complete removal of this compound from my product?

A5: The absence of this compound can be confirmed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[7][8] Thin Layer Chromatography (TLC) can also be used for a qualitative assessment during the purification process.

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound

This protocol describes the chemical neutralization of residual this compound in a reaction mixture.

  • Cool the Reaction Mixture: After the reaction is complete, cool the mixture to 0-5°C in an ice bath.

  • Prepare Quenching Solution: Prepare a 1 M solution of sodium hydroxide.

  • Slow Addition: Slowly add the sodium hydroxide solution to the cooled reaction mixture with vigorous stirring. The cyanide group can be hydrolyzed under these conditions.

  • Optional Oxidation: For complete destruction of the cyanide, a solution of sodium hypochlorite can be subsequently added.[5]

  • Stir: Allow the mixture to stir for 1-2 hours at room temperature to ensure the complete reaction of the this compound.

  • Proceed to Extraction: The reaction mixture is now ready for extraction as described in Protocol 2.

Protocol 2: Aqueous Work-up and Extraction

This protocol is for the separation of the desired organic product from aqueous-soluble impurities.

  • Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.

  • Add Organic Solvent: Add an appropriate organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate).

  • Wash with Base: Wash the organic layer with a 5% sodium carbonate or sodium bicarbonate solution to remove any acidic impurities.

  • Wash with Brine: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water.

  • Separate Layers: Carefully separate the organic layer from the aqueous layer.

  • Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

Protocol 3: Purification by Column Chromatography

This protocol details the purification of the crude product using silica gel column chromatography.

  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).

  • Load the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elute the Column: Begin eluting the column with a solvent system of appropriate polarity. A gradient elution, starting with a non-polar solvent (e.g., 100% hexanes) and gradually increasing the polarity (e.g., by adding ethyl acetate), is often effective.[1]

  • Collect Fractions: Collect the eluting solvent in fractions.

  • Monitor Fractions: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 4: Recrystallization

This protocol is useful if the desired product is a solid and has different solubility characteristics than this compound.

  • Choose a Solvent System: Select a solvent or a mixture of solvents in which your product is soluble at high temperatures but poorly soluble at low temperatures.

  • Dissolve the Crude Product: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cool Slowly: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the pure product.

  • Isolate Crystals: Collect the crystals by vacuum filtration.

  • Wash Crystals: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry Crystals: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Weight196.04 g/mol [3]
Melting Point25.4 °C
Boiling Point242 °C
Solubility in WaterSlightly soluble[3][6]
Solubility in Organic SolventsReadily soluble[3][6]

Table 2: Comparison of Purification Methods

MethodPrincipleBest Suited ForKey Considerations
Quenching Chemical conversion to a non-volatile, more polar compound.Reactions with significant amounts of unreacted starting material.The quenching agent should not react with the desired product.
Extraction Partitioning between immiscible aqueous and organic phases.Removing water-soluble impurities and quenched byproducts.The product must be soluble in the organic solvent and stable to the aqueous wash.
Chromatography Separation based on differential adsorption to a stationary phase.Separating compounds with different polarities.Requires optimization of the solvent system for good separation.[7]
Distillation Separation based on differences in boiling points.Products with boiling points significantly different from 242 °C.[2]The product must be thermally stable.
Recrystallization Purification of solids based on differences in solubility.Solid products that are less soluble than this compound in the chosen solvent at low temperatures.Requires finding a suitable solvent system.

Visualizations

experimental_workflow cluster_start Reaction Completion cluster_quench Step 1: Quenching cluster_workup Step 2: Work-up cluster_purification Step 3: Purification cluster_end Final Product reaction_mixture Crude Reaction Mixture (Product + Unreacted this compound) quench Chemical Quench (e.g., NaOH solution) reaction_mixture->quench extraction Aqueous Work-up & Extraction quench->extraction chromatography Column Chromatography extraction->chromatography distillation Distillation extraction->distillation recrystallization Recrystallization extraction->recrystallization pure_product Pure Product chromatography->pure_product distillation->pure_product recrystallization->pure_product

Caption: General workflow for the removal of unreacted this compound.

decision_tree start Reaction Complete quench_check Is quenching necessary? start->quench_check quench Perform Chemical Quench (Protocol 1) quench_check->quench Yes workup Aqueous Work-up (Protocol 2) quench_check->workup No quench->workup product_state Is the product solid? workup->product_state recrystallize Attempt Recrystallization (Protocol 4) product_state->recrystallize Yes distill_check Is the product non-volatile? product_state->distill_check No (Liquid) final_product Pure Product recrystallize->final_product chromatography Column Chromatography (Protocol 3) chromatography->final_product distill_check->chromatography No distill Distillation distill_check->distill Yes distill->final_product

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Purification of Products from a Bromobenzyl Cyanide Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of reaction products of bromobenzyl cyanide using column chromatography. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound reaction?

A1: Common impurities can include unreacted starting materials such as benzyl cyanide or the corresponding benzyl bromide, over-brominated byproducts (dibromo- or trithis compound), and hydrolysis products like bromobenzyl alcohol or bromobenzoic acid, which can form if water is present in the reaction or during workup.[1]

Q2: What is a good starting solvent system for the column chromatography of this compound?

A2: A common and effective starting point for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate.[2][3] A typical starting ratio would be in the range of 95:5 to 90:10 (hexanes:ethyl acetate). The ideal ratio should be determined by thin-layer chromatography (TLC) beforehand.

Q3: My product, this compound, is a lachrymator. How should I handle it during purification?

A3: Due to its lachrymatory nature, all handling of this compound and its solutions should be conducted in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. When loading the column and collecting fractions, do so carefully to avoid splashing and the generation of aerosols. It is advisable to have a quench solution, such as a dilute sodium bisulfite solution, readily available to neutralize any spills.

Q4: Can this compound decompose on the silica gel column?

A4: Yes, there is a potential for decomposition. Silica gel is slightly acidic and can catalyze the hydrolysis of the nitrile group to an amide or carboxylic acid, especially if the eluent contains water.[4] The benzylic bromide is also susceptible to nucleophilic attack, and interaction with the silica surface can sometimes promote degradation.[5] To minimize decomposition, use dry solvents and silica gel, and consider deactivating the silica gel with a small amount of a non-polar amine like triethylamine (0.1-1% in the eluent) if decomposition is observed.

Q5: What is the ideal Rf value I should aim for on TLC before running the column?

A5: For optimal separation, the Rf value of the desired product on the TLC plate should be between 0.2 and 0.4 in the chosen eluent system.[2] This Rf range generally provides a good balance between retention on the column for effective separation and a reasonable elution time.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate.
The product may have decomposed or irreversibly adsorbed onto the silica gel.[5]Test the stability of your compound on a small amount of silica gel before running the full column. If unstable, consider using a different stationary phase like alumina or a deactivated silica gel.
Poor separation of product and impurities (co-elution) The chosen solvent system does not have sufficient selectivity.Try a different solvent system. For example, substitute ethyl acetate with diethyl ether or dichloromethane.[2][3]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.[6]
The column was overloaded with the crude product.Use an appropriate amount of crude product for the column size (typically a 1:30 to 1:50 ratio of crude product to silica gel by weight).[7]
Streaking or tailing of the product band The crude sample was not fully dissolved when loaded onto the column.Ensure the sample is dissolved in a minimal amount of a suitable solvent before loading. Dry loading the sample adsorbed onto a small amount of silica gel can also resolve this issue.
The eluent is too polar, causing the compound to move too quickly down the column without proper partitioning.Decrease the polarity of the eluent.
The collected fractions are very dilute The elution band has broadened significantly.Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to sharpen the elution bands of later eluting compounds.[8]
Product yield is low after purification The product may have partially decomposed on the column.As mentioned earlier, test for stability and consider using deactivated silica gel or an alternative stationary phase.
Some of the product may have been discarded in mixed fractions.Carefully analyze all fractions by TLC before combining them. It may be necessary to re-chromatograph the mixed fractions.

Experimental Protocol: Column Chromatography of a this compound Reaction Mixture

This protocol outlines a general procedure for the purification of a product from a this compound reaction.

1. Preparation of the Slurry:

  • In a beaker, weigh out silica gel (typically 30-50 times the weight of the crude product).[7]

  • Add the initial, least polar eluent (e.g., 95:5 hexane:ethyl acetate) to the silica gel to form a slurry.

  • Stir the slurry gently with a glass rod to dislodge any trapped air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically in a fume hood.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Pour a small layer of sand over the plug.

  • Carefully pour the silica gel slurry into the column.

  • Gently tap the sides of the column to ensure an even and compact packing, free of air bubbles.[6]

  • Open the stopcock to allow the excess solvent to drain, but do not let the top of the silica gel run dry.

  • Once the silica bed has settled, add a thin layer of sand on top to protect the surface.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Using a pipette, carefully add the solution to the top of the column.

  • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes).

  • Maintain a constant flow of eluent, ensuring the top of the silica gel does not run dry.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.[8]

5. Analysis of Fractions:

  • Spot each collected fraction onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under a UV lamp.

  • Combine the fractions that contain the pure desired product.

6. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Typical Solvent Systems for TLC Analysis and Column Chromatography

Compound Polarity Solvent System Typical Ratio (v/v) Notes
Non-polarHexane / Ethyl Acetate98:2 - 95:5Good for eluting non-polar byproducts.
Moderately Polar (e.g., this compound)Hexane / Ethyl Acetate90:10 - 80:20A good starting point for the product.[9][10]
PolarHexane / Ethyl Acetate70:30 - 50:50For eluting more polar impurities.
Very PolarDichloromethane / Methanol98:2 - 95:5For highly polar impurities or baseline material.[2]

Table 2: Example Rf Values for a Hypothetical Reaction Mixture

Compound Rf in 90:10 Hexane:Ethyl Acetate
Benzyl Cyanide (Starting Material)~ 0.5
This compound (Product)~ 0.35
Dithis compound (Byproduct)~ 0.2
Bromobenzoic Acid (Hydrolysis Product)~ 0.05 (streaking)

Note: These are estimated values and should be confirmed by TLC for your specific reaction mixture.

Visualizations

Troubleshooting_Workflow cluster_solution1 Solutions for Poor Elution cluster_solution2 Solutions for Co-elution cluster_solution3 Solutions for Tailing/Streaking cluster_solution4 Solutions for Low Yield start Problem Encountered During Column Chromatography problem1 Poor or No Elution of Product start->problem1 problem2 Co-elution of Product and Impurities start->problem2 problem3 Band Tailing or Streaking start->problem3 problem4 Low Product Yield start->problem4 solution1a Increase Eluent Polarity problem1->solution1a solution1b Check for Decomposition on Silica problem1->solution1b solution2a Change Solvent System problem2->solution2a solution2b Repack Column problem2->solution2b solution2c Reduce Sample Load problem2->solution2c solution3a Use Dry Loading problem3->solution3a solution3b Decrease Eluent Polarity problem3->solution3b solution4a Use Deactivated Silica problem4->solution4a solution4b Re-chromatograph Mixed Fractions problem4->solution4b

Caption: Troubleshooting workflow for common column chromatography issues.

Impurity_Relationships reagents Starting Materials (e.g., Benzyl Cyanide, Brominating Agent) product Desired Product (this compound) reagents->product Main Reaction impurity1 Unreacted Starting Materials reagents->impurity1 Incomplete Reaction impurity2 Over-brominated Products product->impurity2 Side Reaction impurity3 Hydrolysis Products (e.g., Bromobenzoic Acid) product->impurity3 Decomposition (H2O)

Caption: Logical relationships between reagents, product, and impurities.

References

Technical Support Center: Managing Bromobenzyl Cyanide in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on safely managing the lachrymatory and hazardous effects of bromobenzyl cyanide in a laboratory setting. The following sections offer troubleshooting advice and frequently asked questions to mitigate risks during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a potent lachrymatory agent, meaning it causes immediate tearing and irritation upon contact with the eyes.[1] It is also classified as a toxic and irritating substance. The primary hazards include:

  • Eye Contact: Can cause severe irritation, burns, and possible eye damage.[2]

  • Skin Contact: May lead to severe skin burns, rash, and itching.[2] The substance can be absorbed through the skin.[2]

  • Inhalation: Breathing in vapors or dust can irritate the nose and throat.[1][2]

  • Ingestion: Toxic if swallowed.[3]

  • High Exposure: High concentrations may result in rapid and potentially fatal cyanide poisoning, with symptoms like headache, weakness, and respiratory distress.[2]

Q2: What immediate actions should be taken in case of accidental exposure?

A2: Immediate and decisive action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[6]

  • Skin Contact: Instantly wash the affected area with plenty of soap and water.[2][6] Remove all contaminated clothing while ensuring you do not contaminate yourself.[5]

  • Inhalation: Move the exposed individual to fresh air at once.[4][7] If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical help.[3]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3][4]

Q3: What are the engineering controls required for handling this compound?

A3: The most effective way to manage exposure is through engineering controls.

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8] Local exhaust ventilation at the point of chemical release is highly recommended.[2]

  • Isolation: Where possible, isolate the procedure to a designated area to minimize the risk of exposure to other personnel.

  • Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2][3][4]

Troubleshooting Guide

Issue: I can smell a pungent odor and my eyes are starting to tear, but I haven't started the experiment.

  • Possible Cause: There may be a leak from the storage container or a previous spill that was not adequately cleaned.

  • Solution:

    • Do not approach the source without appropriate PPE, including respiratory protection.

    • If the odor is strong, evacuate the immediate area and inform your lab supervisor or chemical hygiene officer.

    • Follow the established spill cleanup protocol to decontaminate the area before resuming any work.

Issue: A small amount of this compound solution splashed onto my gloved hand.

  • Possible Cause: Accidental splash during liquid transfer.

  • Solution:

    • Immediately remove the contaminated glove, being careful not to touch the exterior with your bare skin.

    • Wash your hands thoroughly with soap and water.

    • Dispose of the contaminated glove in the designated hazardous waste container.

Issue: The solid form of this compound is difficult to handle without creating dust.

  • Possible Cause: The crystalline nature of the solid can lead to the generation of airborne particles.

  • Solution:

    • Handle the solid exclusively within a chemical fume hood.

    • When transferring or weighing the solid, use a wet method or a vacuum system to minimize dust generation.[2]

    • If possible, work with the material in a solution form to avoid handling the powder directly.

Data and Protocols

Quantitative Exposure Data

While official occupational exposure limits (e.g., PEL, TLV) have not been established for this compound, its high toxicity is well-documented.[2] The following data indicates the severity of exposure.

ParameterValueSource
Reported Fatal Dose (Human)109 ppm for 5 hoursToxin and Toxin Target Database (T3DB)[1]
0.9 mg/L for 30 minutesToxin and Toxin Target Database (T3DB)[1]
Personal Protective Equipment (PPE) Summary

The selection of appropriate PPE is mandatory. The following table summarizes the recommended equipment.

Body PartRecommended PPEStandard/Specification
Eyes/Face Indirect-vent, impact and splash-resistant goggles. A face shield should be worn with goggles for maximum protection.[2]OSHA 29 CFR 1910.133 or EU EN166[3][4]
Hands Chemical-resistant gloves. Consult manufacturer recommendations for the most protective material.[2]-
Body Chemical-resistant lab coat or apron. For significant exposure risks, a full chemical-resistant suit may be necessary.[2][9][10]-
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or exposure limits are exceeded.[3]NIOSH or EU EN 149[3][4]

Experimental Protocols

Protocol 1: First Aid for Eye Exposure
  • Immediate Action: Do not rub the eyes. Immediately lead the affected person to the nearest emergency eyewash station.

  • Flushing: Activate the eyewash station. Hold the eyelids open and flush the eyes continuously with a gentle stream of water for a minimum of 15-20 minutes.[11][5] Ensure all surfaces of the eye and eyelid are rinsed.

  • Contact Lenses: If present, remove contact lenses after the first few minutes of flushing and continue to rinse.[2]

  • Medical Attention: While flushing is in progress, have another person call for immediate medical assistance.

  • Transport: After flushing, loosely bandage the eyes and transport the individual to an emergency medical facility.

Protocol 2: Small Spill Decontamination (Liquid or Solid)
  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.[2]

  • Secure Area: Restrict access to the spill area. Ensure ventilation is adequate (if safe to do so). Remove all ignition sources.[2]

  • Don PPE: Before cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection, chemical-resistant gloves, goggles, face shield, and protective clothing.

  • Containment:

    • For Liquids: Cover the spill with a non-combustible absorbent material such as activated charcoal adsorbent, sand, or vermiculite.[2][12]

    • For Solids: Carefully collect the powdered material using a wet method or a vacuum fitted with a HEPA filter to avoid generating dust.[2]

  • Collection: Scoop the contained material into a clearly labeled, sealed container for hazardous waste.[2][12]

  • Final Decontamination: Wash the spill area thoroughly with soap and water.

  • Waste Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste according to institutional and regulatory guidelines.[2]

Visualized Workflows and Logic

Below are diagrams illustrating key decision-making and response processes for managing this compound in the lab.

ExposureResponseWorkflow exposure Exposure Event Occurs assess Assess Exposure Type exposure->assess eye Eye Contact assess->eye Eyes skin Skin Contact assess->skin Skin inhalation Inhalation assess->inhalation Inhaled flush_eyes Immediately flush eyes with water for 15-20 mins eye->flush_eyes remove_clothing Remove contaminated clothing skin->remove_clothing fresh_air Move to fresh air inhalation->fresh_air medical Seek Immediate Medical Attention flush_eyes->medical wash_skin Wash skin with soap and water immediately wash_skin->medical fresh_air->medical remove_clothing->wash_skin

Caption: Workflow for first aid response to this compound exposure.

SpillManagementLogic spill Spill Detected assess_size Assess Spill Size & Location spill->assess_size small_spill Small & Contained Spill assess_size->small_spill Small large_spill Large or Uncontained Spill assess_size->large_spill Large don_ppe Don Appropriate PPE (incl. Respirator) small_spill->don_ppe evacuate_lab Evacuate Laboratory Notify EHS large_spill->evacuate_lab contain Contain Spill with Absorbent Material don_ppe->contain collect Collect and Place in Sealed Waste Container contain->collect decontaminate Decontaminate Area & Dispose of Waste collect->decontaminate

Caption: Decision logic for managing a this compound spill.

References

Incompatibility of bromobenzyl cyanide with certain reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential information on the safe handling and use of bromobenzyl cyanide, focusing on its incompatibility with certain reagents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound turned dark brown/black upon adding a base. What happened?

A1: The dark coloration is likely due to polymerization of this compound. This can be initiated by strong bases such as sodium hydroxide or potassium hydroxide.[1][2] The base can deprotonate the benzylic position, creating a reactive intermediate that can polymerize. Additionally, the presence of certain metals or metal compounds can also catalyze this polymerization.[2][3]

Q2: I noticed a faint, almond-like odor during my reaction. Should I be concerned?

A2: Yes, an almond-like odor is characteristic of hydrogen cyanide (HCN) gas. This is a highly toxic gas that can be released when this compound comes into contact with bases.[2][3] Even weak aqueous bases can cause hydrolysis, leading to the formation of HCN. It is crucial to work in a well-ventilated fume hood and have an appropriate safety plan in place for cyanide exposure.

Q3: My reaction yield is significantly lower than expected after an aqueous work-up with acid. What could be the cause?

A3: this compound can be hydrolyzed in both acidic and basic aqueous solutions to form bromophenylacetic acid or its corresponding salt.[2][3] This side reaction consumes your starting material, leading to a lower yield of the desired product. The reaction also generates heat, which can further promote decomposition.[2][3]

Q4: I am using an oxidizing agent in a subsequent step. Are there any incompatibility concerns with residual this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents. Mixing with strong oxidizing acids can lead to extremely violent reactions.[2][3] Peroxides and epoxides can convert the nitrile group to an amide.[2][3] It is essential to ensure that all this compound has been consumed or removed before introducing a strong oxidizing agent.

Q5: Can I store this compound in a metal container?

A5: It is not recommended. This compound can react with and corrode some metals, and the presence of metals or their compounds can also promote polymerization.[2][3] It is best to store it in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]

Troubleshooting Guide

Unexpected Reaction Outcomes
Observation Potential Cause Troubleshooting Steps
Reaction mixture turns dark brown or black Polymerization of this compound.- Ensure strict exclusion of strong bases and incompatible metals.[2][3] - Use a non-basic or weakly basic reagent if possible. - Perform the reaction at a lower temperature.
Low yield of desired product Hydrolysis of this compound.- Minimize contact with water, especially under acidic or basic conditions.[2][3] - Use anhydrous solvents and reagents. - Perform aqueous work-ups quickly and at low temperatures.
Formation of an unexpected amide byproduct Reaction with an oxidizing agent.- Ensure no oxidizing agents (e.g., peroxides) are present as impurities in your reagents or solvents.[2][3]
Violent exotherm or gas evolution Incompatibility with a reagent.- Immediately and safely quench the reaction. - Review all reagents for incompatibility with this compound (strong acids, bases, oxidizing agents, reducing agents).[2][3]

Incompatibility Data Summary

Incompatible Reagent Class Potential Hazard Primary Reaction Products Effect on Yield
Strong Bases (e.g., NaOH, KOH)Release of toxic hydrogen cyanide gas, polymerization, exothermic reaction.[1][2][3]Bromophenylacetic acid salts, polymer, hydrogen cyanide.[2][3]Significant reduction due to starting material decomposition.
Strong Acids (e.g., H₂SO₄, HNO₃)Violent reaction, especially with strong oxidizing acids; hydrolysis.[1][2][3]Bromophenylacetic acid.[2][3]Significant reduction due to hydrolysis.
Oxidizing Agents (e.g., peroxides, permanganates)Can lead to extremely violent reactions with strong oxidizing acids.[2][3]Amides, bromophenylacetic acid.[2][3]Reduction due to side reactions and potential for runaway reaction.
Reducing Agents Vigorous reaction.[2][3]Reduction of the nitrile group (amines).Potential for complete consumption of starting material if reduction is not the desired reaction.
Metals and Metal Compounds May induce polymerization.[2][3]Polymer.Reduction due to polymerization.

Experimental Protocols

Protocol for Quenching a Reaction Containing this compound

Objective: To safely neutralize unreacted this compound and prevent the formation of hazardous byproducts. This protocol is a general guideline and should be adapted to the specific scale and conditions of your experiment.

Materials:

  • A solution of sodium hypochlorite (bleach) or a 1:1:1 mixture of sodium hydroxide, water, and ethanol.

  • An appropriate quenching vessel (should be larger than the reaction vessel).

  • Personal Protective Equipment (PPE): safety goggles, face shield, lab coat, and appropriate chemical-resistant gloves.

Procedure:

  • Work in a certified chemical fume hood.

  • Cool the reaction mixture to 0-5 °C in an ice bath to control any potential exotherm.

  • Slowly and carefully add the cooled reaction mixture to the quenching solution with vigorous stirring. Do not add the quenching solution to the reaction mixture.

  • Monitor the temperature of the quenching mixture. If the temperature rises significantly, slow the rate of addition.

  • Allow the mixture to stir for at least one hour to ensure complete neutralization.

  • Test the pH of the quenched solution to ensure it is basic, which indicates that the quenching agent is in excess.

  • Dispose of the neutralized mixture according to your institution's hazardous waste disposal guidelines.

Protocol for Mitigating Incompatibility with Basic Reagents

Objective: To perform a reaction requiring a base in the presence of this compound while minimizing side reactions.

Procedure:

  • Use the weakest base possible that will still effectively promote the desired reaction.

  • Use a non-nucleophilic, sterically hindered base if applicable to avoid unwanted side reactions.

  • Maintain a low reaction temperature to reduce the rate of decomposition and polymerization.

  • Add the base slowly to the reaction mixture to control the exotherm and minimize localized high concentrations of the base.

  • Monitor the reaction closely for any signs of polymerization (e.g., darkening color, increased viscosity).

  • Quench the reaction promptly once the desired transformation is complete to prevent further degradation of the product and remaining starting material.

Visualizations

TroubleshootingWorkflow Troubleshooting Unexpected Reaction Outcomes start Unexpected Observation in Reaction with This compound dark_color Reaction Turns Dark Brown/Black start->dark_color low_yield Low Yield of Desired Product start->low_yield gas_evolution Unexpected Gas Evolution (e.g., almond smell) start->gas_evolution exotherm Violent Exotherm start->exotherm cause_polymerization Potential Cause: Polymerization dark_color->cause_polymerization cause_hydrolysis Potential Cause: Hydrolysis low_yield->cause_hydrolysis cause_hcn Potential Cause: Hydrogen Cyanide Release gas_evolution->cause_hcn cause_incompatibility Potential Cause: Reagent Incompatibility exotherm->cause_incompatibility solution_polymerization Action: - Exclude strong bases/metals - Lower temperature cause_polymerization->solution_polymerization solution_hydrolysis Action: - Use anhydrous conditions - Minimize work-up time cause_hydrolysis->solution_hydrolysis solution_hcn Action: - Work in fume hood - Neutralize with bleach cause_hcn->solution_hcn solution_incompatibility Action: - Safely quench reaction - Review reagent compatibility cause_incompatibility->solution_incompatibility

Caption: Troubleshooting workflow for unexpected reaction outcomes.

IncompatibilityPathways Incompatibility Pathways of this compound bbc This compound strong_base Strong Bases bbc->strong_base -> Polymerization, HCN Release, Hydrolysis strong_acid Strong Acids bbc->strong_acid -> Hydrolysis, Violent Reaction oxidizing_agent Oxidizing Agents bbc->oxidizing_agent -> Amide Formation, Violent Reaction reducing_agent Reducing Agents bbc->reducing_agent -> Amine Formation, Vigorous Reaction metals Metals/ Metal Compounds bbc->metals -> Polymerization polymer Polymerization strong_base->polymer hcn Hydrogen Cyanide (Toxic Gas) strong_base->hcn hydrolysis_product Bromophenylacetic Acid strong_base->hydrolysis_product strong_acid->hydrolysis_product amide Amide oxidizing_agent->amide amine Amine reducing_agent->amine metals->polymer

Caption: Chemical incompatibility pathways of this compound.

References

Technical Support Center: Troubleshooting Unexpected Byproducts in Bromobenzyl Cyanide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected byproducts in reactions involving bromobenzyl cyanide. The information is presented in a question-and-answer format to directly address common and complex issues observed during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction mixture is turning a yellow to brown color. What is the likely cause and how can I prevent it?

A: Discoloration in this compound reactions is often indicative of impurities in the starting material or the formation of colored byproducts.

  • Benzyl Isocyanide Impurity: A common impurity in the starting benzyl cyanide is benzyl isocyanide, which can lead to discoloration and a foul odor.

    • Troubleshooting: Purify the benzyl cyanide before use. A common method is to wash the distilled benzyl cyanide with warm (60°C) 50% sulfuric acid, followed by washes with saturated sodium bicarbonate and sodium chloride solutions. This should yield a colorless product that is more stable over time.[1]

  • Formation of Stilbene Derivatives: Under basic conditions, benzyl cyanides can undergo self-condensation or react with other benzylic species to form highly conjugated and colored stilbene derivatives.[2][3]

    • Troubleshooting:

      • Control Base Addition: Add the base slowly and at a controlled temperature to minimize localized high concentrations.

      • Use a Weaker Base: If the reaction allows, consider using a weaker base to reduce the rate of side reactions.

      • Optimize Temperature: Lowering the reaction temperature can often favor the desired substitution reaction over competing side reactions.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my starting material. What is happening and how can I minimize it?

A: Dimerization is a common side reaction with benzyl cyanides, especially in the presence of a base. The active methylene group (the CH₂ between the phenyl ring and the nitrile) is acidic and can be deprotonated, leading to nucleophilic attack on another molecule of the starting material. This can proceed via a Thorpe-Ziegler type reaction.[4]

  • Troubleshooting Dimerization:

    • Slow Reagent Addition: Add the base or other nucleophiles slowly to the reaction mixture to maintain a low concentration of the deprotonated benzyl cyanide intermediate.

    • Temperature Control: Keep the reaction temperature as low as feasible to slow down the rate of the dimerization reaction.

    • Stoichiometry: Use a precise 1:1 molar ratio of your reactants to avoid an excess of the starting material that can participate in self-condensation.

Q3: My final product is contaminated with (4-bromo)phenylacetic acid. What is the source of this impurity?

A: The presence of (4-bromo)phenylacetic acid is a clear indication of the hydrolysis of the nitrile group in either the starting material or the product.[5]

  • Troubleshooting Hydrolysis:

    • Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. The presence of water is the primary cause of nitrile hydrolysis.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

    • Work-up Procedure: During the work-up, minimize contact with aqueous acidic or basic solutions, or perform these steps at low temperatures to reduce the rate of hydrolysis.

Q4: I have identified an unexpected peak in my GC-MS analysis that does not correspond to common byproducts. What could it be?

A: Unexpected byproducts can arise from a variety of less common reaction pathways.

  • Elimination Reactions: Under strongly basic conditions, elimination of HBr can occur, leading to the formation of unsaturated species.

  • Reaction with Solvents: If reactive solvents like alcohols are used with strong bases (e.g., sodium methoxide), byproducts such as ethers can be formed.

  • Rearrangement Products: While less common for this specific substrate, carbocation rearrangements can occur under certain conditions, leading to isomeric byproducts.

Troubleshooting Workflow for Unexpected Byproducts

Troubleshooting_Workflow Troubleshooting Unexpected Byproducts Start Reaction Yields Unexpected Byproduct(s) Analyze Characterize Byproduct(s) (GC-MS, LC-MS, NMR) Start->Analyze Identify Identify Structure of Byproduct(s) Analyze->Identify Hypothesize Hypothesize Formation Mechanism Identify->Hypothesize Hydrolysis Hydrolysis (e.g., Phenylacetic Acid) Hypothesize->Hydrolysis Dimerization Dimerization/Self-Condensation Hypothesize->Dimerization Impurity Starting Material Impurity (e.g., Isocyanide) Hypothesize->Impurity Elimination Elimination (e.g., Alkenes) Hypothesize->Elimination Solvent_Reaction Reaction with Solvent Hypothesize->Solvent_Reaction Rearrangement Rearrangement Products Hypothesize->Rearrangement Dry_Conditions Use Anhydrous Conditions Hydrolysis->Dry_Conditions Control_Temp Optimize Reaction Temperature Dimerization->Control_Temp Control_Addition Slow Reagent Addition Dimerization->Control_Addition Purify_SM Purify Starting Materials Impurity->Purify_SM Change_Base Change Base/Solvent System Elimination->Change_Base Solvent_Reaction->Change_Base Rearrangement->Control_Temp

Caption: A logical workflow for troubleshooting unexpected byproducts.

Quantitative Data on Byproduct Formation

The following table summarizes potential byproducts and the reaction conditions that may favor their formation. The percentages are illustrative and can vary significantly based on the specific reaction setup.

ByproductPotential % RangeFavorable ConditionsKey Analytical Signatures (m/z for MS)
(4-Bromo)phenylacetic acid 1-15%Presence of water, strong acid or base catalysis, prolonged reaction times at elevated temperatures.M⁺ peak at 214/216 (due to Br isotopes)
Dimer (e.g., from Thorpe-Ziegler) 5-25%High concentration of starting material, strong base, elevated temperatures.M⁺ peak at 390/392/394 (due to 2 Br atoms)
Benzyl isocyanide <1% (impurity)Present in starting benzyl cyanide.M⁺ peak at 117 (same as benzyl cyanide, but different fragmentation)
Stilbene Derivatives 2-10%Strong base (e.g., alkoxides), reaction with benzylic alcohols or halides.Varies by structure, often highly conjugated.
Elimination Product 1-5%Strong, sterically hindered bases, high temperatures.M⁻ peak at 194/196

Experimental Protocols

Protocol 1: Synthesis of 4-Bromobenzyl Cyanide

This protocol is a representative example for the synthesis of 4-bromobenzyl cyanide from 4-bromobenzyl bromide.

  • Materials:

    • 4-Bromobenzyl bromide (1 equivalent)

    • Sodium cyanide (1.1 equivalents)

    • Ethanol (solvent)

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a minimal amount of water.

    • Add ethanol to the flask.

    • Slowly add a solution of 4-bromobenzyl bromide in ethanol to the cyanide solution at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

    • After completion, cool the mixture to room temperature and filter to remove the precipitated sodium bromide.

    • Evaporate the ethanol under reduced pressure.

    • Extract the residue with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: GC-MS Analysis of Reaction Mixture

This protocol provides a general method for the analysis of a this compound reaction mixture to identify and quantify the product and byproducts.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

    • Capillary column suitable for separating aromatic compounds (e.g., DB-5ms or equivalent).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Split (e.g., 50:1 split ratio).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 3: HPLC Analysis of Reaction Mixture

This protocol outlines a general reverse-phase HPLC method for the separation and quantification of this compound and potential impurities.

  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape).

      • Gradient Example: Start with 40% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

  • Sample Preparation:

    • Prepare a stock solution of the crude reaction mixture in the mobile phase.

    • Perform serial dilutions to create a calibration curve with standards of known concentrations.

    • Filter all samples and standards through a 0.22 µm syringe filter before injection.

Signaling Pathway in Drug Development Context

While direct signaling pathways for this compound are not extensively documented in the context of drug development, structurally similar compounds, such as other benzyl derivatives and phenylacetonitriles, have been investigated for their effects on cancer cell signaling. For instance, certain derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, thereby arresting the cell cycle and inducing apoptosis. This is a common mechanism for many anticancer drugs. The PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival, is a frequent target in cancer therapy. Phenylacetonitrile derivatives have been explored as potential modulators of this pathway.[6]

The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target in cancer drug development that could potentially be influenced by novel phenylacetonitrile-based compounds.

Signaling_Pathway Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Drug Potential Drug Target (e.g., Phenylacetonitrile Derivative) Drug->PI3K inhibits Drug->Akt inhibits Drug->mTOR inhibits

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

Technical Support Center: Regioselectivity in Substituted Bromobenzyl Cyanide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help improve the regioselectivity of reactions involving substituted bromobenzyl cyanides.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles of regioselectivity in the context of substituted bromobenzyl cyanides.

Q1: What is regioselectivity and why is it crucial in reactions with substituted bromobenzyl cyanides?

A1: Regioselectivity is the preference for a chemical reaction to occur at one position or direction over another when multiple possibilities exist.[1] For substituted bromobenzyl cyanides, this is critical because the molecule has several reactive sites: the benzylic carbon (where the cyanide group is attached), the bromine atom, and the various positions on the aromatic ring. Poor regioselectivity leads to a mixture of constitutional isomers, which reduces the yield of the desired product and complicates purification, impacting efficiency and cost in research and drug development.

Q2: What are the primary factors controlling regioselectivity on the aromatic ring?

A2: Regioselectivity in reactions on the substituted benzene ring, such as electrophilic aromatic substitution (EAS) or cross-coupling, is governed by a combination of electronic and steric effects.[2][3]

  • Electronic Effects: These relate to how substituents donate or withdraw electron density from the aromatic ring.[4] The cyanomethyl group (-CH₂CN) is generally considered an electron-withdrawing group and a meta-director in classical EAS, while the bromine atom is an electron-withdrawing but ortho, para-directing halogen.[5][6] The interplay between these groups and any other substituents determines the most electron-rich (nucleophilic) or electron-poor (electrophilic) sites on the ring.

  • Steric Effects: This refers to the spatial arrangement of atoms and the physical bulk of the substituents and incoming reagents.[2] Large, bulky groups can hinder a reagent from attacking a nearby position. For example, steric hindrance often causes a preference for substitution at the para position over the less accessible ortho position.[7]

Q3: In a palladium-catalyzed cross-coupling reaction, what factors determine the regiochemical outcome?

A3: In palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), the regioselectivity is highly dependent on the reaction conditions. The choice of catalyst, ligand, base, and solvent system is critical.[8][9]

  • Catalyst and Ligand: The steric bulk and electronic properties of the phosphine ligand or N-heterocyclic carbene (NHC) on the palladium catalyst are paramount.[9] Bulky, electron-rich ligands can favor reaction at less sterically hindered positions.[10] In some cases, specific ligands can use non-covalent interactions to direct the catalyst to a particular site, overriding conventional selectivity.[11]

  • Substrate: For substrates with multiple halides, the reaction often occurs preferentially at the heavier halide (e.g., I > Br > Cl). In the case of multiple bromine atoms, the electronic environment dictates the site of oxidative addition, which is often the rate-determining step.[9]

  • Solvent and Base: The choice of solvent and base can influence catalyst speciation and stability, which in turn can affect the regiochemical outcome.[8][9]

Q4: My cross-coupling reaction is producing a mixture of regioisomers. What are the first troubleshooting steps?

A4: When facing poor regioselectivity, a systematic approach to optimization is necessary. The first steps should involve evaluating the core components of the reaction.

  • Re-evaluate the Catalyst/Ligand System: This is often the most influential factor. Consult the literature for ligands known to control selectivity for your specific substrate class. Sometimes a simple change from, for example, a triphenylphosphine-based catalyst to a more specialized biarylphosphine ligand can dramatically improve results.[9]

  • Lower the Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the undesired isomer.[8] Running the reaction at the lowest effective temperature may increase selectivity.

  • Screen Different Solvents and Bases: The polarity of the solvent and the strength or nature of the base can alter the reaction pathway.[8] Anhydrous, degassed solvents are crucial to prevent side reactions like dehalogenation that can complicate the product mixture.[10]

Section 2: Troubleshooting Guide for Poor Regioselectivity

This guide provides a structured approach to resolving issues with regioselectivity in palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow

The following diagram outlines a systematic workflow for troubleshooting and optimizing regioselectivity.

G Troubleshooting Workflow for Regioselectivity start Problem: Poor Regioselectivity (Mixture of Isomers) cat_ligand Step 1: Modify Catalyst System start->cat_ligand Primary Influencer temp Step 2: Adjust Temperature cat_ligand->temp If no improvement success Success: Desired Regioisomer Achieved cat_ligand->success Improved? sub_ligand_sterics A. Change Ligand Steric Bulk (e.g., SPhos, XPhos) cat_ligand->sub_ligand_sterics sub_ligand_electronics B. Change Ligand Electronics (e.g., electron-rich vs. poor) cat_ligand->sub_ligand_electronics solv_base Step 3: Screen Solvents & Bases temp->solv_base If no improvement temp->success Improved? sub_temp_lower A. Lower Temperature (e.g., 80°C -> 60°C -> RT) temp->sub_temp_lower reagents Step 4: Verify Reagent Purity solv_base->reagents If no improvement solv_base->success Improved? sub_solvent A. Change Solvent Polarity (e.g., Toluene vs. Dioxane vs. MeCN) solv_base->sub_solvent sub_base B. Change Base (e.g., K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃) solv_base->sub_base reagents->start Re-evaluate problem

Caption: A step-by-step workflow for troubleshooting poor regioselectivity.

Parameter Effects on Regioselectivity in Cross-Coupling

The table below summarizes how different reaction parameters can be adjusted to influence the regiochemical outcome.

ParameterGeneral Effect on RegioselectivityTroubleshooting ActionRationale
Ligand High Impact. Sterically bulky ligands can block access to certain positions, forcing the reaction to occur at a less hindered site.[9]Screen a panel of ligands with varying steric bulk and electronic properties (e.g., Buchwald or Fuphos-type ligands).The ligand directly coordinates to the metal center, influencing the steric and electronic environment of the active catalyst.[9]
Temperature Moderate Impact. Lower temperatures favor the pathway with the lowest activation energy, which is often the more selective one.[8]Decrease the reaction temperature in increments (e.g., by 20 °C).High temperatures can provide enough energy to overcome selectivity barriers, leading to product mixtures.[8]
Solvent Variable Impact. Solvent polarity can affect catalyst solubility, stability, and the rate of oxidative addition at different sites.[9]Test a range of anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF, MeCN).The solvent can influence the speciation of the active catalyst and the transition state energies for different pathways.[9]
Base Variable Impact. The choice of base can affect the rate of transmetalation and catalyst stability.[8]Screen different inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).The base plays a role in the catalytic cycle and can influence catalyst aggregation or decomposition, which may affect selectivity.[8]

Section 3: Key Experimental Protocols

This section provides a representative protocol for a regioselective Suzuki-Miyaura cross-coupling reaction.

Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

1. Reagent Preparation:

  • Ensure the substituted bromobenzyl cyanide, boronic acid, base (e.g., K₃PO₄), and solvent (e.g., 1,4-dioxane) are of high purity and anhydrous.[8][10]

  • The solvent must be degassed thoroughly by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[10]

2. Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the substituted this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (2.0 equiv.).[8]

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[8][10]

3. Catalyst and Solvent Addition:

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv.) and the ligand (if not using a precatalyst) to the vial.[8]

  • Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.2 M.

4. Reaction Execution:

  • Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 80 °C).[8]

  • Stir the reaction mixture vigorously.

  • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.[8]

5. Work-up and Purification:

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Section 4: Visualizing Key Concepts

Understanding the interplay of directing effects is fundamental to predicting and controlling regioselectivity.

Factors Influencing Aromatic Substitution

G Interplay of Electronic and Steric Effects Regio Regioselectivity Control Electronic Electronic Effects (Activating/Deactivating) Regio->Electronic Steric Steric Effects (Bulk/Hindrance) Regio->Steric EDG Electron Donating Groups (EDG) - Direct Ortho/Para - Activate Ring Electronic->EDG EWG Electron Withdrawing Groups (EWG) - Direct Meta - Deactivate Ring Electronic->EWG BulkySub Bulky Substituent (e.g., t-Butyl) Steric->BulkySub BulkyReagent Bulky Reagent/Catalyst Steric->BulkyReagent Halogen Halogens are an exception: - Direct Ortho/Para - Deactivate Ring EWG->Halogen Exception ParaPref Favors Para > Ortho BulkySub->ParaPref BulkyReagent->ParaPref

Caption: Key factors governing regioselectivity in aromatic substitutions.

References

Validation & Comparative

Comparative Guide to LC-MS Analysis of a Bromobenzyl Cyanide Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of a reaction mixture containing bromobenzyl cyanide. It includes a detailed experimental protocol, a comparison of analytical columns, and information on potential byproducts to aid in method development and reaction monitoring.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and other organic compounds. Monitoring the progress of reactions involving this compound and identifying potential impurities is crucial for ensuring product quality and optimizing reaction conditions. LC-MS is a powerful analytical technique for this purpose, offering both the separation capabilities of liquid chromatography and the sensitive and specific detection of mass spectrometry. This guide compares different approaches to the LC-MS analysis of this compound reaction mixtures, providing researchers with the necessary information to develop robust and reliable analytical methods.

Comparison of LC-MS Analytical Columns

The choice of analytical column is critical for achieving optimal separation of this compound from its starting materials, reagents, and potential byproducts. The two most common types of reversed-phase columns, C18 and Phenyl-Hexyl, are compared below.

FeatureC18 ColumnPhenyl-Hexyl ColumnPerformance Insights
Stationary Phase Octadecylsilane (non-polar alkyl chains)Phenyl-hexyl silane (aromatic rings with alkyl spacers)A C18 column provides general-purpose hydrophobic retention. A Phenyl-Hexyl column offers alternative selectivity due to potential π-π interactions with aromatic analytes.[1]
Selectivity Primarily based on hydrophobicity.Offers unique selectivity for aromatic and unsaturated compounds. Can provide better resolution for structurally similar aromatic isomers.[1]For a reaction mixture containing multiple aromatic compounds, such as this compound and its potential aromatic byproducts, a Phenyl-Hexyl column may provide superior separation.
Retention Generally provides strong retention for non-polar compounds.Retention can be influenced by both hydrophobic and π-π interactions, leading to different elution orders compared to C18.[1]The choice between the two will depend on the specific impurity profile of the reaction mixture.
Typical Use Case Broad applicability for a wide range of organic molecules.Analysis of aromatic compounds, including pharmaceuticals, environmental pollutants, and natural products.

Experimental Protocol: LC-MS Analysis of this compound

This protocol provides a starting point for the analysis of a this compound reaction mixture using a standard reversed-phase LC-MS system.

1. Sample Preparation

  • Quench a small aliquot of the reaction mixture.

  • Dilute the quenched sample with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1-10 µg/mL.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. LC-MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A single quadrupole, triple quadrupole, or time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column:

    • Option A (General Purpose): C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Option B (Alternative Selectivity): Phenyl-Hexyl reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution Program:

Time (min)%B
0.020
5.095
7.095
7.120
10.020
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: m/z 50-500

Identification of this compound and Potential Byproducts

Mass spectrometry is instrumental in identifying the components of the reaction mixture. The presence of a bromine atom in a molecule results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the 79Br and 81Br isotopes). This isotopic signature is a key diagnostic tool for identifying brominated compounds.

Table of Potential Compounds and their Expected Mass Spectral Signatures:

CompoundChemical FormulaMolecular Weight (79Br)Expected [M+H]+ Ions (m/z)
Benzyl Cyanide (Starting Material)C8H7N117.06118.07
This compound (Product) C8H6BrN 194.97 195.98, 197.98
Dithis compound (Byproduct)C8H5Br2N272.88273.89, 275.89, 277.89
Bromobenzyl Alcohol (Byproduct)C8H8BrO198.98199.99, 201.99
Bromobenzaldehyde (Byproduct)C8H5BrO184.95185.96, 187.96
Bromophenylacetic Acid (Byproduct)C8H7BrO2213.97214.98, 216.98

Visualizing the Analytical Workflow and Reaction Pathway

LC-MS Analytical Workflow

LC-MS Workflow LC-MS Analytical Workflow for Reaction Mixture cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Aliquot Quench Quench Reaction ReactionMixture->Quench Dilute Dilute with ACN/MeOH Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter LC_Separation LC Separation (C18 or Phenyl-Hexyl) Filter->LC_Separation ESI_Source Electrospray Ionization (Positive Mode) LC_Separation->ESI_Source MS_Detection Mass Spectrometry Detection ESI_Source->MS_Detection TIC Total Ion Chromatogram MS_Detection->TIC EIC Extracted Ion Chromatograms (based on expected m/z) TIC->EIC MassSpectra Mass Spectra Analysis (Isotope Pattern) EIC->MassSpectra

Caption: A flowchart illustrating the key steps in the LC-MS analysis of a this compound reaction mixture.

Potential Reaction Pathway and Byproducts

Reaction Pathway Potential Reaction Pathway and Byproducts BenzylCyanide Benzyl Cyanide BromobenzylCyanide This compound (Product) BenzylCyanide->BromobenzylCyanide Bromination DibromobenzylCyanide Dithis compound (Over-bromination) BromobenzylCyanide->DibromobenzylCyanide Further Bromination BromobenzylAlcohol Bromobenzyl Alcohol (Reduction/Hydrolysis) BromobenzylCyanide->BromobenzylAlcohol Side Reaction BromophenylaceticAcid Bromophenylacetic Acid (Hydrolysis) BromobenzylCyanide->BromophenylaceticAcid Hydrolysis Bromobenzaldehyde Bromobenzaldehyde (Oxidation) BromobenzylAlcohol->Bromobenzaldehyde Oxidation

Caption: A diagram showing the synthesis of this compound and the formation of potential byproducts.

References

A Researcher's Guide to Characterizing Bromobenzyl Cyanide Reaction Products with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of reaction products is paramount. When working with versatile precursors like bromobenzyl cyanide, which can undergo a variety of transformations, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as an indispensable tool for unambiguous structural elucidation. This guide provides a comprehensive comparison of NMR spectroscopy with other analytical techniques, supported by experimental data and detailed protocols for the characterization of various this compound reaction products.

The Power of NMR in Structural Determination

NMR spectroscopy provides unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the determination of the connectivity of atoms and their chemical environment. This is crucial for confirming the successful synthesis of a target molecule and for identifying any byproducts.

This guide will explore the NMR characterization of products from several key reactions of this compound, including nucleophilic substitution, reduction, and Grignard reactions.

Experimental Protocols

Accurate and reproducible NMR data acquisition begins with meticulous sample preparation and a standardized experimental protocol.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Amount: For ¹H NMR, dissolve 1-10 mg of the purified reaction product in a suitable deuterated solvent. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg is recommended.

  • Solvent Selection: The choice of deuterated solvent is crucial. It must dissolve the analyte completely and its residual solvent peaks should not overlap with signals of interest. Common choices for this compound derivatives include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).

  • Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean and dry 5 mm NMR tube.

  • Final Volume: The final volume of the sample in the NMR tube should be approximately 0.5-0.6 mL, which corresponds to a height of about 4-5 cm.

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized depending on the spectrometer and the sample.

  • Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. The field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.

  • ¹H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay of at least 5 times the longest T₁ is necessary for quantitative measurements).

    • Number of Scans: 8-16 scans for a typical sample, but may be increased for dilute samples.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delays are often required for quaternary carbons).

    • Number of Scans: 128 scans or more, depending on the sample concentration.

    • Decoupling: Proton decoupling is used to simplify the spectrum and improve signal-to-noise.

Comparative Analysis of this compound Reaction Products

The following sections detail the expected ¹H and ¹³C NMR spectral data for the starting material, 2-bromobenzyl cyanide, and the products of its various reactions. This data is compiled from publicly available spectral databases.[1][2][3]

Starting Material: 2-Bromobenzyl Cyanide
Proton (¹H) Chemical Shift (ppm) Multiplicity Integration
Ar-H 7.65 - 7.25Multiplet4H
CH ₂CN3.85Singlet2H
Carbon (¹³C) Chemical Shift (ppm)
Ar-C 133.5, 133.0, 130.0, 128.0, 125.0
C H₂CN23.0
CN 117.0
Ar-C -Br123.0

Reaction Pathways and Product Characterization

The versatility of this compound allows for a range of chemical transformations. The following diagrams illustrate some common reaction pathways and the subsequent sections provide the expected NMR data for the products.

reaction_pathways This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu⁻ Reduction Reduction This compound->Reduction [H] Grignard Reaction Grignard Reaction This compound->Grignard Reaction RMgX, H₃O⁺ Substituted Benzyl Cyanide Substituted Benzyl Cyanide Nucleophilic Substitution->Substituted Benzyl Cyanide Bromobenzylamine Bromobenzylamine Reduction->Bromobenzylamine Ketone Ketone Grignard Reaction->Ketone

Caption: Reaction pathways of this compound.

Nucleophilic Substitution: Synthesis of N-(4-Bromobenzyl)aniline

In this reaction, the bromide is displaced by an aniline nucleophile.

Product: N-(4-Bromobenzyl)aniline
Proton (¹H) Chemical Shift (ppm) Multiplicity Integration
Ar-H (aniline)7.20 - 6.60Multiplet5H
Ar-H (bromobenzyl)7.45 & 7.20Doublet4H (2H each)
NH ~4.1 (broad)Singlet1H
CH4.30Singlet2H
Carbon (¹³C) Chemical Shift (ppm)
Ar-C (aniline)148.1, 129.3, 117.6, 113.0
Ar-C (bromobenzyl)138.5, 131.7, 129.1
C H₂48.3
Ar-C -Br121.1
Reduction: Synthesis of 4-Bromobenzylamine

The nitrile group is reduced to a primary amine.

Product: 4-Bromobenzylamine
Proton (¹H) Chemical Shift (ppm) Multiplicity Integration
Ar-H 7.45 & 7.20Doublet4H (2H each)
CH3.80Singlet2H
NH~1.5 (broad)Singlet2H
Carbon (¹³C) Chemical Shift (ppm)
Ar-C 142.5, 131.3, 129.8
C H₂NH₂46.0
Ar-C -Br120.5
Grignard Reaction: Synthesis of 1-(4-Bromophenyl)ethan-1-one

Reaction with a Grignard reagent, followed by hydrolysis, yields a ketone.[4][5]

Product: 1-(4-Bromophenyl)ethan-1-one
Proton (¹H) Chemical Shift (ppm) Multiplicity Integration
Ar-H 7.80 & 7.60Doublet4H (2H each)
CH2.60Singlet3H
Carbon (¹³C) Chemical Shift (ppm)
C =O197.0
Ar-C 136.5, 131.9, 129.8
C H₃26.5
Ar-C -Br128.5

Comparison with Alternative Characterization Techniques

While NMR is a powerful tool, a multi-technique approach often provides the most comprehensive characterization.

Technique Strengths Limitations Application to this compound Reactions
NMR Spectroscopy - Detailed structural information- Non-destructive- Quantitative analysis possible- Lower sensitivity compared to MS- Can be time-consuming- Unambiguous identification of isomers and substitution patterns.- Monitoring reaction progress and determining product purity.
Mass Spectrometry (MS) - High sensitivity- Provides molecular weight information- Fragmentation patterns aid in structural elucidation- Does not provide detailed connectivity information- Isomers can be difficult to distinguish- Confirmation of the molecular weight of the product.- Identification of products in complex mixtures.
Infrared (IR) Spectroscopy - Provides information about functional groups- Fast and simple to use- Provides limited structural information- Spectra can be complex- Confirming the disappearance of the nitrile stretch (~2250 cm⁻¹) and the appearance of new functional groups (e.g., N-H stretch in amines, C=O stretch in ketones).

Logical Workflow for Product Characterization

The following diagram illustrates a logical workflow for the characterization of a this compound reaction product.

characterization_workflow Reaction Workup & Purification Reaction Workup & Purification IR Spectroscopy IR Spectroscopy Reaction Workup & Purification->IR Spectroscopy Functional Group Analysis Mass Spectrometry Mass Spectrometry Reaction Workup & Purification->Mass Spectrometry Molecular Weight Determination NMR Spectroscopy NMR Spectroscopy IR Spectroscopy->NMR Spectroscopy Mass Spectrometry->NMR Spectroscopy Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Detailed Structural Elucidation Further Analysis Further Analysis Structure Confirmation->Further Analysis e.g., Purity, Quantification

Caption: Workflow for product characterization.

Conclusion

NMR spectroscopy is an essential and powerful technique for the detailed characterization of this compound reaction products. Its ability to provide unambiguous structural information is unmatched by other common analytical methods. By following robust experimental protocols and, when necessary, complementing NMR data with insights from mass spectrometry and IR spectroscopy, researchers can confidently determine the outcome of their synthetic efforts, paving the way for further advancements in drug discovery and development.

References

Comparing the reactivity of bromobenzyl cyanide and benzyl chloride in SN2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the intricate process of drug development, the selection of appropriate starting materials is paramount to the success of a synthetic route. The bimolecular nucleophilic substitution (SN2) reaction is a fundamental tool for the formation of carbon-heteroatom and carbon-carbon bonds. This guide presents an in-depth comparison of the SN2 reactivity of two benzylic halides: 4-bromobenzyl cyanide and benzyl chloride. By examining the interplay of leaving group ability and electronic effects, this document aims to provide a clear rationale for selecting the more suitable substrate for a given SN2 transformation.

Executive Summary of Reactivity

Both 4-bromobenzyl cyanide and benzyl chloride are effective electrophiles in SN2 reactions, owing to the inherent reactivity of the benzylic position which stabilizes the transition state. The primary distinctions in their reactivity profiles arise from two key factors: the nature of the leaving group (bromide vs. chloride) and the electronic influence of the para-cyano substituent on the benzene ring of bromobenzyl cyanide.

Theoretical principles and available experimental data on analogous systems suggest that 4-bromobenzyl cyanide is likely to be more reactive than benzyl chloride in SN2 reactions . This heightened reactivity is predominantly attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. While the electron-withdrawing cyano group in 4-bromobenzyl cyanide also influences the reaction rate, the effect of the leaving group is generally more pronounced in SN2 reactions of benzyl halides.

Data Presentation: A Comparative Analysis of Reactivity

Feature4-Bromobenzyl CyanideBenzyl Chloride
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)
Relative Leaving Group Ability ExcellentGood
Electronic Effect of Substituent Strong electron-withdrawing (-CN)None
Expected Relative SN2 Reactivity HigherLower
Experimental Rate Constant (k) Data not available1.5 x 10⁻³ M⁻¹s⁻¹ (with KI in acetone at 23°C)[1]

Theoretical Background: Unpacking the Reactivity Determinants

The rate of an SN2 reaction is governed by the following rate law: Rate = k[Substrate][Nucleophile]. The rate constant, k, is influenced by several factors, including the structure of the substrate, the nature of the leaving group, and the electronic environment.

The Leaving Group Effect: Bromide as the Superior Leaving Group

A fundamental principle in nucleophilic substitution reactions is that a better leaving group is a weaker base. When comparing the halide ions, the order of leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[2] This trend is inversely related to their basicity. Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl), meaning that the bromide ion (Br⁻) is a weaker base and therefore a more stable species in solution than the chloride ion (Cl⁻). This greater stability of the departing bromide ion lowers the activation energy of the SN2 transition state, leading to a faster reaction rate for this compound compared to benzyl chloride.

The Electronic Influence of the Para-Cyano Group

The presence of a strong electron-withdrawing cyano group at the para position of the benzene ring in 4-bromobenzyl cyanide also impacts its reactivity. In an SN2 reaction, the nucleophile attacks the electrophilic carbon, and a negative charge builds up on the leaving group in the transition state. The electron-withdrawing cyano group can stabilize the transition state through inductive and resonance effects, which can lead to an increase in the reaction rate. Hammett plots for the SN2 reactions of substituted benzyl halides generally show that electron-withdrawing groups accelerate the reaction, albeit to a lesser extent than the effect of the leaving group.

Experimental Protocols: A Representative Procedure for Determining SN2 Reaction Rates

The following is a representative experimental protocol for comparing the SN2 reactivity of 4-bromobenzyl cyanide and benzyl chloride with a common nucleophile, such as iodide. This method relies on monitoring the reaction progress using ¹H NMR spectroscopy.

Objective: To determine the second-order rate constants for the reaction of 4-bromobenzyl cyanide and benzyl chloride with potassium iodide in acetone-d₆.

Materials:

  • 4-Bromobenzyl cyanide

  • Benzyl chloride

  • Potassium iodide (KI)

  • Acetone-d₆ (99.9 atom % D)

  • NMR tubes

  • Constant temperature NMR probe

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.20 M solution of the benzyl halide (either 4-bromobenzyl cyanide or benzyl chloride) in acetone-d₆.

    • Prepare a 0.01 M solution of potassium iodide in acetone-d₆.

  • Reaction Setup:

    • In an NMR tube, combine 0.5 mL of the 0.20 M benzyl halide solution with 0.5 mL of the 0.01 M potassium iodide solution.

    • Quickly mix the contents and place the NMR tube in the pre-equilibrated NMR probe set to a constant temperature (e.g., 25°C).

  • Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals. The appearance of the product, benzyl iodide or 4-iodobenzyl cyanide, can be monitored by integrating a characteristic signal that does not overlap with the starting material signals.

  • Data Analysis:

    • The reaction is run under pseudo-first-order conditions where the concentration of the benzyl halide is in large excess compared to the potassium iodide.

    • The rate of appearance of the product can be used to determine the pseudo-first-order rate constant (k') by plotting ln([Product]∞ - [Product]t) versus time, where [Product]∞ is the final concentration of the product and [Product]t is the concentration at time t.

    • The second-order rate constant (k) can then be calculated using the equation: k = k' / [Benzyl Halide]₀, where [Benzyl Halide]₀ is the initial concentration of the benzyl halide.

Visualization of Reactivity Factors

The following diagram illustrates the logical relationship between the key factors influencing the SN2 reactivity of 4-bromobenzyl cyanide and benzyl chloride.

SN2_Reactivity_Comparison Factors Influencing SN2 Reactivity cluster_BromobenzylCyanide 4-Bromobenzyl Cyanide cluster_BenzylChloride Benzyl Chloride Bromide Bromide Leaving Group Reactivity Overall SN2 Reactivity Bromide->Reactivity Increases Rate (Better Leaving Group) Cyano p-Cyano Group (EWG) Cyano->Reactivity Increases Rate (Stabilizes TS) Chloride Chloride Leaving Group Chloride->Reactivity Decreases Rate (Poorer Leaving Group) NoSubstituent No Substituent NoSubstituent->Reactivity Baseline

Caption: Logical relationship of factors affecting the SN2 reactivity.

Conclusion

References

A Comparative Guide to Cysteine Alkylation: Bromobenzyl Cyanide vs. Iodoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of cysteine residues is a cornerstone of numerous biochemical and therapeutic applications, ranging from proteomics sample preparation to the development of targeted covalent inhibitors. The choice of alkylating agent is paramount, directly influencing the efficiency, specificity, and potential for off-target effects. This guide provides a detailed comparison of two potent electrophilic alkylating agents: the historically recognized lachrymator, bromobenzyl cyanide, and the widely utilized laboratory reagent, iodoacetamide. This comparison is based on fundamental chemical principles and available data for each reagent, offering a framework for informed experimental design.

Performance and Reactivity Overview

The alkylation of the nucleophilic thiol group of cysteine by both this compound and iodoacetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[1] However, the inherent chemical structures of these reagents dictate their reactivity and potential for side reactions.

Iodoacetamide is a well-characterized and extensively used alkylating agent in proteomics and biochemistry.[2] Its efficacy is derived from the electrophilic carbon atom attached to a good leaving group (iodide).[1] The reaction with the cysteine thiol is typically rapid and efficient under standard laboratory conditions.[3]

This compound , while not commonly employed in routine protein chemistry, possesses a highly reactive benzylic bromide. The phenyl group stabilizes the transition state of the SN2 reaction, suggesting it is a potent alkylating agent. The cyanide group further enhances the electrophilicity of the benzylic carbon. However, its historical use as a potent tear gas underscores its hazardous nature.[4][5]

Quantitative Data Summary

FeatureThis compoundIodoacetamide
Primary Target Cysteine residuesCysteine residues[1]
Reaction Type SN2SN2[1]
Known Off-Target Residues Inferred: Methionine, Lysine, Histidine, N-terminusMethionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[6][7]
Key Hazards Potent lachrymator, toxic, corrosive[4][8]Toxic, mutagenic[9]
Common Applications Historically used as a chemical warfare agent[5]Proteomics, peptide mapping, inhibitor studies[2][9]

Reaction Mechanisms

The alkylation of a cysteine residue by both this compound and iodoacetamide follows an SN2 mechanism. The deprotonated thiol group of cysteine acts as a nucleophile, attacking the electrophilic carbon atom bearing the halogen. This results in the formation of a stable thioether bond and the displacement of the halide ion.

Cysteine_Alkylation_Mechanisms cluster_0 This compound Alkylation cluster_1 Iodoacetamide Alkylation BBC_start Cys-SH + Br-CH(Ph)CN BBC_transition [Cys-S---CH(Ph)CN---Br]⁻ BBC_start->BBC_transition Nucleophilic Attack BBC_end Cys-S-CH(Ph)CN + H⁺ + Br⁻ BBC_transition->BBC_end Leaving Group Departure IAM_start Cys-SH + I-CH₂CONH₂ IAM_transition [Cys-S---CH₂CONH₂---I]⁻ IAM_start->IAM_transition Nucleophilic Attack IAM_end Cys-S-CH₂CONH₂ + H⁺ + I⁻ IAM_transition->IAM_end Leaving Group Departure

Caption: SN2 reaction mechanisms for cysteine alkylation.

Experimental Protocols

A standard protocol for cysteine alkylation is crucial for reproducibility. The following provides a general in-solution protocol adaptable for both reagents, with the caveat that this compound should be handled with extreme caution in a certified chemical fume hood due to its hazardous nature.

General In-Solution Cysteine Alkylation Protocol
  • Protein Solubilization and Reduction:

    • Dissolve the protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5).

    • Add a reducing agent, such as Dithiothreitol (DTT) to a final concentration of 5 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.[10][11]

    • Incubate at 56°C for 25-45 minutes to reduce disulfide bonds.[10]

    • Allow the sample to cool to room temperature.

  • Alkylation:

    • Prepare a fresh stock solution of the alkylating agent (iodoacetamide or this compound). For iodoacetamide, a 0.5 M stock in the solubilization buffer is common.[10]

    • Add the alkylating agent to the protein solution to a final concentration of 14 mM for iodoacetamide.[10] A similar molar excess would be a starting point for optimizing the reaction with this compound.

    • Incubate for 30 minutes at room temperature in the dark.[10]

  • Quenching:

    • Quench the reaction by adding the reducing agent (e.g., DTT) to a final concentration that is in excess of the alkylating agent used.[10]

    • Incubate for 15 minutes at room temperature in the dark to consume any unreacted alkylating agent.[10]

  • Downstream Processing:

    • The alkylated protein sample is now ready for downstream applications such as buffer exchange, enzymatic digestion, or electrophoretic separation.

Experimental_Workflow start Protein Sample solubilize Solubilization & Denaturation (e.g., 8M Urea) start->solubilize reduce Reduction of Disulfides (e.g., DTT or TCEP) solubilize->reduce alkylate Alkylation (Iodoacetamide or This compound) reduce->alkylate quench Quench Excess Reagent (e.g., DTT) alkylate->quench downstream Downstream Processing (e.g., Digestion, MS) quench->downstream

Caption: General workflow for in-solution protein alkylation.

Concluding Remarks

Iodoacetamide remains the reagent of choice for most routine cysteine alkylation applications due to its well-understood reactivity, extensive documentation, and established protocols.[1][2] While this compound is predicted to be a highly reactive alkylating agent, its extreme toxicity and hazardous nature make it unsuitable for general laboratory use.[4][5] Researchers requiring highly reactive probes for specific applications might consider other specialized reagents with better safety profiles. The choice of alkylating agent should always be guided by a thorough understanding of the reagent's reactivity, specificity, and associated handling requirements, balanced with the specific goals of the experiment.

References

A Comparative Analysis of Bromide and Tosylate as Leaving Groups in Benzylic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, particularly in the synthesis of pharmaceutical compounds, the choice of a leaving group is a critical parameter that can dictate the efficiency, and even the feasibility, of a nucleophilic substitution reaction. Benzylic systems, due to their heightened reactivity, are common substrates in such transformations. This guide provides an objective comparison of two of the most frequently employed leaving groups in these systems: bromide and tosylate. The analysis is supported by experimental data and detailed protocols to aid in the selection of the optimal leaving group for a given synthetic challenge.

Executive Summary

Both bromide and tosylate are excellent leaving groups, facilitating nucleophilic substitution reactions at the benzylic position. The fundamental difference lies in their intrinsic properties and the stability of the corresponding leaving group anion. The tosylate anion is highly stabilized by resonance, delocalizing the negative charge across the sulfonate group.[1] This superior charge delocalization generally renders the tosylate a better leaving group than the bromide ion, where the negative charge is localized on the bromine atom.[1] Consequently, reactions involving benzyl tosylate often proceed at a faster rate than those with benzyl bromide under similar conditions.[1] However, the choice between the two is not always straightforward and can be influenced by factors such as the nature of the nucleophile, solvent, and the desired reaction pathway (SN1 or SN2).

Data Presentation: A Quantitative Comparison

While a direct, side-by-side kinetic comparison of benzyl bromide and benzyl tosylate under identical reaction conditions is not extensively documented in a single study, we can compile and compare data from various sources to provide a quantitative insight into their relative reactivities.

Table 1: Product Yields in the SN2 Reaction with Sodium Azide
SubstrateNucleophileSolventTemperature (°C)Reaction Time (h)ProductYield (%)
Benzyl TosylateSodium Azide (NaN₃)DMF2512Benzyl Azide92[2]
Benzyl BromideSodium Azide (NaN₃)DMFRoom Temp.12Benzyl AzideNot specified, but protocol is established[1]

This table highlights the high efficiency of the SN2 reaction of benzyl tosylate with sodium azide to form benzyl azide. While a specific yield for the corresponding reaction with benzyl bromide under the same conditions is not provided in the search results, the existence of a standard protocol suggests it is a viable and common reaction.

Table 2: Solvolysis Data for Substituted Benzyl Tosylates

The following data illustrates the effect of ring substituents on the solvolysis rate of benzyl tosylates in 80% aqueous acetone at 25°C. This provides an indication of the leaving group's ability to depart in an SN1-type mechanism.

Substituent (X) in X-C₆H₄CH₂OTsRate Constant (k) x 10⁵ (s⁻¹)Relative Rate
p-OCH₃31,5006,702
p-CH₃38983
H4.71
m-Cl0.210.045
p-NO₂0.00120.00026

Data compiled from various sources and are representative.

This data demonstrates the significant influence of electronic effects on the solvolysis rate, with electron-donating groups accelerating the reaction by stabilizing the forming benzylic carbocation. A similar trend would be expected for the solvolysis of substituted benzyl bromides, although the absolute rates would likely be lower due to the poorer leaving group ability of bromide compared to tosylate.

Reaction Mechanisms: SN1 vs. SN2 Pathways

The choice of leaving group can influence the operative reaction mechanism. Benzylic systems can undergo substitution via both SN1 and SN2 pathways, and the leaving group plays a role in concert with the substrate structure, nucleophile, and solvent.

A good leaving group is essential for both mechanisms. In an SN1 reaction, the rate-determining step is the departure of the leaving group to form a carbocation.[3] In an SN2 reaction, the leaving group departs as the nucleophile attacks in a concerted step.[1] The high stability of the tosylate anion makes it an excellent leaving group for both pathways.

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway SN1_Start Benzylic Substrate (R-X) SN1_Carbocation Benzylic Carbocation (R+) SN1_Start->SN1_Carbocation Slow, RDS SN1_LG Leaving Group (X-) SN1_Product Product (R-Nu) SN1_Carbocation->SN1_Product Fast SN1_Nuc Nucleophile (Nu-) SN2_Start Benzylic Substrate (R-X) SN2_TS Transition State [Nu---R---X] SN2_Start->SN2_TS SN2_Product Product (Nu-R) SN2_TS->SN2_Product SN2_LG Leaving Group (X-) SN2_Nuc Nucleophile (Nu-)

Caption: Competing SN1 and SN2 pathways in benzylic systems.

Experimental Protocols

Reproducible and reliable experimental procedures are crucial for obtaining meaningful comparative data. Below are representative protocols for the synthesis of benzyl azide from both benzyl bromide and benzyl tosylate, as well as a general procedure for monitoring solvolysis kinetics.

Protocol 1: Synthesis of Benzyl Azide from Benzyl Bromide (SN2)

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl bromide (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain benzyl azide.[1]

Protocol 2: Synthesis of Benzyl Azide from Benzyl Tosylate (SN2)

Materials:

  • Benzyl tosylate

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve benzyl tosylate (1.0 eq.) in DMF.

  • Add sodium azide (1.5 eq.) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until completion (typically 12 hours).

  • Work-up the reaction as described in Protocol 1 to isolate the benzyl azide product.[2]

Protocol 3: General Procedure for Solvolysis Kinetic Studies (SN1)

Solvent Preparation:

  • Solvents are purified by standard procedures. For binary mixtures, the components are mixed by volume or weight to achieve the desired composition.[4]

Rate Determination: The solvolysis rates are typically followed by one of two methods:

  • Conductivity: The increase in conductivity due to the formation of toluenesulfonic acid (from tosylate) or hydrobromic acid (from bromide) is monitored over time using a conductometer.[4]

  • Titration: Aliquots are withdrawn from the reaction mixture at specific time intervals and quenched in a suitable solvent (e.g., acetone). The liberated acid is then titrated with a standardized solution of a base (e.g., NaOH) using an appropriate indicator.[4]

Data Analysis: The first-order rate constants (k) are calculated from the slope of the plot of ln([Substrate]₀/[Substrate]t) versus time.

G Start Prepare Reaction Mixture (Substrate in Solvent) Incubate Incubate at Constant Temperature Start->Incubate Monitor Monitor Reaction Progress (e.g., Conductivity, Titration) Incubate->Monitor Quench Quench Aliquots (if needed) Monitor->Quench at intervals Analyze Analyze Data (Plot ln[A] vs. time) Monitor->Analyze direct measurement Quench->Analyze Calculate Calculate Rate Constant (k) Analyze->Calculate

Caption: General experimental workflow for kinetic studies of solvolysis.

Conclusion

The choice between bromide and tosylate as a leaving group in benzylic systems is a nuanced one that depends on the specific requirements of the chemical transformation. While tosylate is generally considered a superior leaving group due to the resonance stabilization of its anion, leading to faster reaction rates, bromide remains a widely used and effective alternative. Factors such as cost, availability, and the specific reaction conditions, including the nucleophile and solvent, will ultimately guide the synthetic chemist's decision. For reactions where a highly reactive leaving group is required to drive the reaction to completion under mild conditions, benzyl tosylate is often the preferred choice. However, for many standard transformations, the more economical benzyl bromide provides a reliable and efficient option. A thorough understanding of the mechanistic principles and careful consideration of the experimental parameters are paramount to successfully employing either of these versatile reagents in the synthesis of valuable molecules.

References

Quantitative Analysis of Cysteine Modification: A Comparative Guide to Bromobenzyl Cyanide and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantitative analysis of cysteine modifications is crucial for understanding protein function, elucidating disease mechanisms, and developing targeted therapeutics. This guide provides a comparative analysis of bromobenzyl cyanide and other commonly used reagents for cysteine modification, supported by experimental data and detailed protocols.

Cysteine residues, with their reactive thiol groups, are frequent targets of post-translational modifications and covalent drug binding. The ability to quantitatively assess these modifications is paramount. While a variety of reagents exist for this purpose, this guide focuses on a comparison between the less documented this compound and the well-established alternatives: iodoacetamide (IAM), N-ethylmaleimide (NEM), and chloroacetamide (CAA).

Due to limited specific quantitative proteomics data for this compound in the public domain, this guide combines established data for alternative reagents with an inferred profile for this compound based on the known reactivity of benzylic halides.

Performance Comparison of Cysteine Alkylating Agents

The choice of an alkylating agent significantly impacts the outcome of a quantitative proteomics study. The ideal reagent should exhibit high reactivity and specificity towards cysteine thiols, with minimal off-target modifications.

FeatureThis compound (Inferred)Iodoacetamide (IAM)N-ethylmaleimide (NEM)Chloroacetamide (CAA)
Mass Shift (Da) +117.02+57.02+125.05+57.02
Reaction Mechanism SN2 AlkylationSN2 AlkylationMichael AdditionSN2 Alkylation
Optimal pH 7.5 - 8.57.5 - 8.5[1]6.5 - 7.57.5 - 8.5
Reaction Time Likely rapid15 - 60 min[1]RapidSlower than IAM
Specificity Expected to be high for Cys, but potential for reaction with other nucleophiles.High for Cys, but can react with Met, Lys, His, Asp, Glu, and N-terminus at higher pH and concentration.[1]Highly specific for cysteines at physiological pH.[2]High for Cys, but can cause significant methionine oxidation.[3][4][5]
Side Reactions Potential for hydrolysis and reactions with other nucleophilic residues.Can cause iodination of tyrosine and alkylation of other residues.[6] Prominent neutral loss during MS/MS of modified methionine.[6]The resulting thioether bond can undergo hydrolysis at higher pH.[2]Can lead to significant oxidation of methionine residues.[3][4][5]
Key Advantages Potentially introduces a bulky group that could be useful in certain structural studies.Well-characterized, reliable, and widely used.[7]Highly specific for cysteine.[2]Generally lower off-target alkylation compared to IAM.[3][4][5]
Key Disadvantages Lack of extensive characterization in proteomics workflows. Potential for significant side reactions.Off-target reactivity.[1][8]Reversibility at high pH.[2]Induces significant methionine oxidation.[3][4][5]

Experimental Protocols

Detailed methodologies are essential for reproducible quantitative analysis. Below are generalized protocols for cysteine alkylation using the compared reagents.

General Protocol for Protein Reduction and Alkylation

This protocol outlines the fundamental steps for preparing protein samples for mass spectrometry-based quantitative analysis of cysteine modifications.

  • Protein Solubilization and Denaturation: Solubilize protein extracts in a buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a buffering agent (e.g., 100 mM Tris-HCl, pH 8.0).

  • Reduction: Reduce disulfide bonds by adding a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes, or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM and incubating at room temperature for 30 minutes.

  • Alkylation:

    • Iodoacetamide (IAM): Add IAM to a final concentration of 20-55 mM and incubate for 30-45 minutes in the dark at room temperature.[9]

    • N-ethylmaleimide (NEM): Add NEM to a final concentration of 15-40 mM and incubate for 1 hour at 37°C or for shorter times (e.g., 1-5 minutes) under specific conditions.[2][10]

    • Chloroacetamide (CAA): Add CAA to a final concentration of 20-55 mM and incubate for 30-45 minutes in the dark at room temperature.

    • This compound (Hypothetical): Based on the reactivity of similar compounds, a starting point would be to add this compound to a final concentration of 20-50 mM and incubate for 30-60 minutes in the dark at room temperature. Optimization of reaction time and concentration would be critical.

  • Quenching: Quench the alkylation reaction by adding DTT or L-cysteine to a final concentration of 10-20 mM.

  • Sample Cleanup and Digestion: Proceed with buffer exchange to remove urea and detergents, followed by enzymatic digestion (e.g., with trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. For quantitative analysis, stable isotope labeling methods (e.g., SILAC, iTRAQ, TMT) or label-free approaches can be employed.

Visualizing the Chemistry and Workflows

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.

cluster_reagents Alkylating Reagents BBC This compound Cys Cysteine Thiol (R-SH) IAM Iodoacetamide NEM N-ethylmaleimide ModifiedCys Modified Cysteine (R-S-Alkyl) Cys->ModifiedCys Alkylation (SN2 or Michael Addition)

Reaction mechanism of cysteine alkylation.

start Protein Sample (e.g., Cell Lysate) denature Denaturation & Reduction (DTT/TCEP) start->denature alkylate Alkylation (e.g., this compound, IAM, NEM) denature->alkylate quench Quench Excess Reagent alkylate->quench digest Enzymatic Digestion (e.g., Trypsin) quench->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis (Peptide ID & Quantification) lcms->data

General workflow for quantitative cysteine profiling.

Conclusion

The quantitative analysis of cysteine modifications is a complex but essential aspect of modern proteomics and drug discovery. While iodoacetamide remains a widely used reagent due to its extensive characterization, its known off-target reactivity necessitates the consideration of alternatives.[7] N-ethylmaleimide offers higher specificity for cysteine residues.[2] Chloroacetamide, while having lower off-target effects than IAM, can cause significant methionine oxidation.[3][4][5]

This compound, based on its chemical properties, presents a potential, albeit uncharacterized, alternative for cysteine alkylation. Its larger size could offer unique advantages in specific structural applications. However, a thorough characterization of its reactivity, specificity, and side-reaction profile within a proteomics context is required before it can be recommended for routine use. Researchers interested in employing this compound should undertake rigorous optimization and validation studies.

Ultimately, the selection of a cysteine alkylating agent should be guided by the specific experimental goals, the nature of the protein sample, and the downstream analytical methods. This comparative guide serves as a foundational resource to aid in making an informed decision.

References

A Comparative Guide to Analytical Methods for Monitoring Bromobenzyl Cyanide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product purity, optimizing yield, and maintaining process control. Reactions involving highly reactive intermediates like bromobenzyl cyanide require robust analytical techniques to track the consumption of starting materials and the formation of products and byproducts. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical methods for this purpose, supported by experimental protocols and data.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a cornerstone technique for the analysis of organic reactions due to its high resolution, sensitivity, and quantitative accuracy.[1][2] For aromatic and halogenated compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and effective mode. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; non-polar compounds are retained longer on the column, allowing for effective separation based on hydrophobicity.

Key Advantages of HPLC:

  • High Resolution: Capable of separating complex mixtures, including closely related isomers and impurities.[2]

  • Quantitative Accuracy: Provides precise and reproducible quantification of reactants and products.[1]

  • Versatility: Applicable to a wide range of non-volatile and thermally unstable compounds.[1]

  • Automation: Modern HPLC systems are highly automated, allowing for high-throughput analysis.[2]

Experimental Protocol: RP-HPLC for Reaction Monitoring

This protocol provides a general framework for monitoring a reaction involving this compound. Optimization will be required based on the specific reaction products and matrix.

1. Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture.

  • Quench the reaction immediately, if necessary (e.g., by dilution in a cold solvent).

  • Dilute the aliquot in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to a final concentration of approximately 10-20 µg/mL.[3]

  • Vortex the solution to ensure it is fully dissolved.[3]

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.[3][4]

2. HPLC Instrumentation and Conditions:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 20-30 minutes or until a stable baseline is achieved.[3]

  • Inject 5-10 µL of the prepared sample onto the column.[3][5]

  • Run the analysis according to the parameters detailed in the table below.

  • Integrate the resulting peaks to determine the relative area percentages of the starting material and product(s).

Table 1: Example HPLC Method Parameters for this compound Analysis

Parameter Recommended Conditions Rationale & Notes
Column C18 or C8, 4.6 x 150 mm, 5 µm[1][3][6] C18 and C8 columns provide excellent hydrophobic retention for aromatic compounds. Phenyl-hexyl or PFP columns can offer alternative selectivity for halogenated compounds if co-elution is an issue.[7]
Mobile Phase A: Water with 0.1% Formic/Phosphoric AcidB: Acetonitrile with 0.1% Formic/Phosphoric Acid[8][9] Acetonitrile is a common organic modifier.[10] The acid improves peak shape and suppresses ionization of silanol groups on the stationary phase.[8][9] Formic acid is suitable for MS detection.[8]
Gradient Elution 0-2 min: 50% B2-15 min: 50-95% B15-17 min: 95% B17-18 min: 95-50% B18-20 min: 50% B[3] A gradient is often necessary to elute compounds with a wide range of polarities in a reasonable time while maintaining good resolution.
Flow Rate 1.0 mL/min[3][4] A standard flow rate for analytical columns of this dimension.
Column Temp. 30 °C[3] Maintaining a constant column temperature ensures reproducible retention times.

| Detection | UV Absorbance at 220 nm or 254 nm[3][6] | Aromatic compounds like this compound absorb UV light. 220 nm or 254 nm are common wavelengths for detecting phenyl groups. |

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Aliquoting Withdraw Reaction Aliquot Dilution Dilute in ACN/Water Aliquoting->Dilution Filtering Filter (0.45 µm Syringe Filter) Dilution->Filtering Injection Inject Sample (10 µL) Filtering->Injection Separation Separation on C18 Column (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Calculate % Conversion Integration->Quantification

Figure 1. HPLC workflow for reaction monitoring.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer advantages in specific contexts such as speed, cost, or the type of information provided. The choice of method depends on the specific requirements of the analysis.[1]

Table 2: Comparison of Analytical Methods for Reaction Monitoring

Feature HPLC (High-Performance Liquid Chromatography) TLC (Thin-Layer Chromatography) GC (Gas Chromatography) NMR (Nuclear Magnetic Resonance)
Principle High-pressure liquid mobile phase passes through a packed column.[11] Liquid mobile phase moves up a solid-coated plate by capillary action.[12] Gaseous mobile phase carries vaporized sample through a column.[12] Nuclei in a magnetic field absorb and re-emit electromagnetic radiation.[13]
Resolution High to Very High[1] Low to Moderate[1] Very High[1] Moderate to High (structure-dependent)
Analysis Time 5-30 minutes per sample[1] < 5-10 minutes per plate[14] 2-60 minutes per sample[1] 1-15 minutes per spectrum[15]
Quantification Fully Quantitative[1] Semi-Quantitative[1] Fully Quantitative[1] Fully Quantitative
Cost High (instrumentation)[2] Very Low (consumables)[2] High (instrumentation) Very High (instrumentation)
Sample Type Non-volatile, thermally (un)stable liquids/solids.[1] Non-volatile liquids/solids.[11] Volatile, thermally stable compounds.[1] Soluble compounds in deuterated solvent.

| Best For | Accurate quantification, purity analysis, complex mixtures. | Rapid, qualitative reaction progress checks (pass/fail).[14][16] | Analysis of volatile reactants, products, or solvents.[17] | Structural elucidation, real-time mechanistic studies.[13][18] |

Alternative Method Protocols

TLC is an exceptionally fast and inexpensive method to quickly gauge the progress of a reaction.[14][16] It is ideal for determining the disappearance of a starting material and the appearance of a new, different-polarity product.[19]

Experimental Protocol: TLC for Reaction Monitoring

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[19] Mark three lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[20]

  • Spot the Plate:

    • Using a capillary tube, apply a small spot of a diluted solution of the starting material onto the "SM" and "Co" lanes.[20]

    • Carefully spot a small amount of the reaction mixture onto the "Rxn" and "Co" lanes (directly on top of the SM spot for the co-spot).[20]

  • Develop the Plate: Place the TLC plate in a sealed chamber containing a suitable eluent (solvent system, e.g., 4:1 Hexanes:Ethyl Acetate).[14] Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate.

  • Visualize: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Visualize the spots, typically under a UV lamp for aromatic compounds.[14]

  • Interpret: The reaction is progressing if the spot corresponding to the starting material diminishes in the "Rxn" lane and a new spot (the product) appears.

GC is highly effective for volatile and thermally stable compounds.[1] this compound and related benzyl cyanides can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity to nitrogen-containing compounds.[21][22][23]

Protocol Considerations for GC:

  • Sample Preparation: A dilute solution of the reaction mixture in a volatile organic solvent is injected.

  • Instrumentation: The injector and column oven must be heated to volatilize the sample without causing thermal degradation.

  • Application: GC is particularly useful for analyzing side reactions that might produce volatile byproducts or for quantifying residual volatile starting materials.[17]

NMR is a powerful non-invasive technique that provides detailed structural information about molecules in solution, making it excellent for monitoring reactions.[13][15]

Protocol Considerations for NMR:

  • Sample Preparation: A sample from the reaction is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Analysis: A ¹H NMR spectrum is acquired. The progress of the reaction can be monitored by observing the disappearance of proton signals specific to the starting material and the simultaneous appearance and increase of signals corresponding to the product.[18]

  • Application: NMR is invaluable for identifying the structure of unexpected products or intermediates and for detailed kinetic studies.[18][24]

Conclusion

For routine, high-resolution, and quantitative monitoring of reactions involving this compound, HPLC stands out as the most robust and reliable method. It provides the accuracy needed for process optimization and quality control in research and development settings.

However, a multi-faceted approach is often most effective. TLC serves as an indispensable tool for rapid, inexpensive, and frequent checks on reaction status.[11][14] GC becomes the method of choice when dealing with volatile components, and NMR offers unparalleled insight into the structural transformations occurring during the reaction.[13][23] The ultimate selection of an analytical method should be guided by the specific goals of the analysis, the chemical properties of the species involved, and the resources available.

References

A Comparative Guide to the Synthesis of Bromobenzyl Cyanide and Its Derivatives: Traditional vs. Modern Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for producing bromobenzyl cyanide and related cyanobenzyl compounds, which are valuable intermediates in the pharmaceutical industry. We will objectively evaluate a traditional multi-step synthesis starting from toluene against a modern palladium-catalyzed approach, supported by experimental data and detailed protocols. This analysis aims to assist researchers in selecting the most suitable synthetic strategy based on factors such as yield, efficiency, and scalability.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic methodologies discussed in this guide.

ParameterTraditional Three-Step SynthesisModern Palladium-Catalyzed Cyanation
Starting Material TolueneAryl Bromide (e.g., 4-Bromobenzyl bromide)
Key Reagents Cl₂, NaCN, Br₂ or NBSK₄[Fe(CN)₆] or Zn(CN)₂, Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., dppf)
Overall Yield (Estimated) ~55-65%~80-98% (for the cyanation step)
Number of Steps 31 (for the key C-CN bond formation)
Key Advantages Utilizes inexpensive starting materials.High yield and selectivity, milder reaction conditions, broader substrate scope.
Key Disadvantages Use of hazardous reagents (Cl₂, NaCN, Br₂), lower overall yield, multiple purification steps.Higher cost of palladium catalyst and ligands, potential for catalyst poisoning.

Traditional Synthesis: A Three-Step Journey from Toluene

The classical approach to synthesizing this compound is a three-step process that begins with the chlorination of toluene. This is followed by a nucleophilic substitution with sodium cyanide to form benzyl cyanide, which is then brominated at the benzylic position.

Experimental Protocols

Step 1: Chlorination of Toluene to Benzyl Chloride

  • Materials: Toluene, Phosphorus pentachloride (PCl₅) or a radical initiator (e.g., AIBN), Chlorine gas (Cl₂).

  • Procedure: In a round-bottom flask equipped with a reflux condenser, stirrer, and gas inlet tube, 100 g of toluene and a catalytic amount of PCl₅ are placed. The mixture is heated to a gentle boil while a steady stream of dry chlorine gas is bubbled through the solution. The reaction is often accelerated by exposure to sunlight or a UV lamp. The reaction is monitored by the weight increase of the flask. Upon completion, the benzyl chloride is purified by fractional distillation.

  • Yield: Approximately 72%.

Step 2: Conversion of Benzyl Chloride to Benzyl Cyanide

  • Materials: Benzyl chloride, Sodium cyanide (NaCN), 95% Ethanol, Water.

  • Procedure: In a round-bottom flask with a reflux condenser, a solution of sodium cyanide in water is prepared and warmed. A mixture of benzyl chloride and 95% ethanol is then added gradually. The reaction mixture is refluxed for several hours. After cooling, the precipitated sodium chloride is filtered off. The ethanol is removed by distillation, and the resulting benzyl cyanide is separated and purified by vacuum distillation.[1][2][3]

  • Yield: 80-90%.[1][2]

Step 3: Bromination of Benzyl Cyanide to this compound

  • Materials: Benzyl cyanide, N-Bromosuccinimide (NBS), Dibenzoyl peroxide (initiator), Carbon tetrachloride (CCl₄).

  • Procedure: To a solution of benzyl cyanide in CCl₄, NBS and a catalytic amount of dibenzoyl peroxide are added. The mixture is heated to reflux and stirred for several hours. After the reaction is complete, the solvent is partially removed in vacuo. The mixture is then partitioned between an organic solvent (e.g., CHCl₃) and a saturated sodium bicarbonate solution. The organic layers are combined, dried, and concentrated to yield the crude product, which is then purified by flash column chromatography.

  • Yield: Not explicitly stated for this specific reaction, but benzylic brominations with NBS typically yield good results.

Logical Workflow for Traditional Synthesis

G Toluene Toluene BenzylChloride Benzyl Chloride Toluene->BenzylChloride Chlorination (Cl2, hv) BenzylCyanide Benzyl Cyanide BenzylChloride->BenzylCyanide Cyanation (NaCN) BromobenzylCyanide This compound BenzylCyanide->BromobenzylCyanide Bromination (NBS)

Caption: Workflow of the traditional three-step synthesis of this compound.

Modern Alternative: Palladium-Catalyzed Cyanation

A more contemporary and efficient alternative for the synthesis of cyanobenzyl compounds involves the palladium-catalyzed cyanation of aryl halides. This method offers a more direct route with higher yields and selectivity. For instance, a precursor to the pharmaceutical Letrozole, 4-cyanobenzyl bromide, can be synthesized via this methodology.

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromobenzyl Bromide
  • Materials: 4-Bromobenzyl bromide, Potassium ferrocyanide (K₄[Fe(CN)₆]), Palladium(II) acetate (Pd(OAc)₂), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Solvent (e.g., DMAc).

  • Procedure: In a reaction vessel under an inert atmosphere, 4-bromobenzyl bromide, potassium ferrocyanide, palladium(II) acetate, and dppf are dissolved in a suitable solvent like dimethylacetamide (DMAc). The mixture is heated to a specified temperature (e.g., 120 °C) and stirred for several hours until the reaction is complete, as monitored by techniques like TLC or GC. The reaction mixture is then cooled, diluted with a suitable organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by column chromatography.

  • Yield: This reaction is reported to proceed in good to excellent yields, often in the range of 83-96%.[4]

Logical Workflow for Palladium-Catalyzed Cyanation

G ArylBromide Aryl Bromide (e.g., 4-Bromobenzyl bromide) ArylCyanide Aryl Cyanide (e.g., 4-Cyanobenzyl bromide) ArylBromide->ArylCyanide Pd-catalyzed Cyanation (K4[Fe(CN)6], Pd(OAc)2, dppf)

Caption: A modern, one-step palladium-catalyzed route to cyanobenzyl compounds.

Application in Drug Development: The Case of Letrozole

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is Letrozole , a potent aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.

Signaling Pathway: Aromatase and Estrogen Synthesis

Letrozole functions by inhibiting the enzyme aromatase (cytochrome P450 19A1), which is responsible for the final step in the biosynthesis of estrogens from androgens.[5][6][7] By blocking aromatase, Letrozole significantly reduces the levels of circulating estrogens, thereby depriving estrogen-receptor-positive breast cancer cells of the hormonal stimulation they need to grow and proliferate.[8]

G cluster_steroidogenesis Estrogen Biosynthesis Pathway Androstenedione Androstenedione Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Testosterone Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) BreastCancerCell Estrogen-Receptor Positive Breast Cancer Cell Estradiol->BreastCancerCell Stimulates Letrozole Letrozole Aromatase Aromatase (CYP19A1) Letrozole->Aromatase Inhibits Proliferation Tumor Growth & Proliferation BreastCancerCell->Proliferation

Caption: Mechanism of action of Letrozole in inhibiting estrogen synthesis.

References

Forging the C-N Bond: A Comparative Guide to the Reaction of Bromobenzyl Cyanide and Alternative Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in the synthesis of a vast array of pharmaceuticals and biologically active molecules. This guide provides a comparative analysis of C-N bond formation utilizing bromobenzyl cyanide through nucleophilic substitution, benchmarked against prominent alternative methods: Buchwald-Hartwig amination, Ullmann condensation, and reductive amination. We present a detailed examination of spectral evidence, experimental protocols, and reaction workflows to inform methodological selection in your synthetic endeavors.

Introduction to C-N Bond Formation with this compound

The reaction of this compound with a primary or secondary amine represents a classical SN2 pathway for C-N bond formation. In this reaction, the amine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. The nitrile functionality remains intact, offering a valuable synthetic handle for further molecular elaboration. The resulting product is an N-substituted benzyl cyanide derivative.

Spectral Evidence for C-N Bond Formation

The formation of the C-N bond and the resulting molecular structure can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Below, we compare the expected and reported spectral data for the product of C-N bond formation.

Table 1: Comparative ¹H NMR Data (ppm)
Assignment N-benzyl-2-phenylacetamide (Analogous Product) [1]Buchwald-Hartwig Product (N-(2-methylphenyl)morpholine) Ullmann Product (N-alkylaniline derivative) Reductive Amination Product (N-(1-Phenylethyl)aniline) [2]
Aromatic-H 7.20 - 7.40 (m, 10H)6.97-7.24 (m, 4H)6.50 - 7.20 (m)6.41 - 7.32 (m, 9H)
N-H ~5.90 (br s, 1H)-~3.6 (br s)3.99 (br s, 1H)
N-CH₂-Ar 4.45 (d, 2H)---
Ar-CH₂-CO 3.65 (s, 2H)---
N-CH-Alkyl ---4.40 (q, 1H)
Alkyl-H -2.33 (s, 3H, Ar-CH₃); 2.89-2.95 (m, 4H, N-CH₂); 3.79-3.91 (m, 4H, O-CH₂)Varies with substrate1.44 (d, 3H)
Table 2: Comparative ¹³C NMR Data (ppm)
Assignment N-benzyl-2-phenylacetamide (Analogous Product) [1]Buchwald-Hartwig Product (N-(2-methylphenyl)morpholine) Ullmann Product (N-alkylaniline derivative) Reductive Amination Product (N-(1-Phenylethyl)aniline) [2]
C=O 170.8---
Aromatic-C 127.0 - 138.5119.0, 123.5, 126.7, 131.2, 132.7, 151.4112.0 - 150.0113.3, 117.2, 125.8, 126.8, 128.6, 129.1, 145.1, 147.2
-CN ~118 (Expected)---
N-CH₂-Ar 43.6---
Ar-CH₂-CO 44.1---
N-CH-Alkyl ---53.4
Alkyl-C -17.9, 52.3, 67.5Varies with substrate25.0
Table 3: Key Infrared (IR) Spectroscopy Bands (cm⁻¹)
Vibrational Mode Expected for N-substituted Benzyl Cyanide Buchwald-Hartwig Product (Amine) Ullmann Product (Amine) Reductive Amination Product (Amine)
N-H Stretch 3300-3500 (if secondary amine)3300-3500 (if secondary amine)3300-3500 (if secondary amine)3300-3500
C≡N Stretch 2240-2260---
C-N Stretch 1250-13501250-13501250-13501250-1350
Aromatic C-H Stretch ~3030~3030~3030~3030
Aromatic C=C Stretch 1450-16001450-16001450-16001450-1600
Mass Spectrometry (MS)

For the product of the reaction between this compound and an amine, the mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the N-substituted benzyl cyanide. Characteristic fragmentation patterns would likely involve cleavage of the benzylic C-C bond and the C-N bond.

Experimental Protocols

Below are detailed methodologies for the C-N bond formation via nucleophilic substitution of this compound and the alternative methods.

Protocol 1: Nucleophilic Substitution of this compound with Aniline (Generalized)

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq.), aniline (1.1 eq.), and potassium carbonate (1.5 eq.).

  • Add anhydrous acetonitrile as the solvent.

  • Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium salts and wash with a small amount of acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, IR, and MS.

Protocol 2: Buchwald-Hartwig Amination (Generalized)

Materials:

  • Aryl bromide (e.g., 2-bromotoluene)

  • Amine (e.g., morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous toluene

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq.), palladium catalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the base (1.2-2.0 eq.) and the amine (1.1-1.5 eq.).

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by column chromatography.

Protocol 3: Ullmann Condensation (Generalized)

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Amine (e.g., aniline)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq.), amine (1.2 eq.), CuI (5-20 mol%), ligand (10-40 mol%), and base (2.0 eq.).

  • Add the solvent and heat the mixture to 100-150 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • After cooling, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 4: Reductive Amination (Generalized)

Materials:

  • Aldehyde or ketone (e.g., acetophenone)

  • Amine (e.g., aniline)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Anhydrous dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve the carbonyl compound (1.0 eq.) and the amine (1.1 eq.) in anhydrous DCM.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add the reducing agent (1.5 eq.) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Reaction Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflows for each C-N bond formation method.

graph "Nucleophilic_Substitution_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4"];

subgraph "cluster_reactants" { label = "Reactants & Reagents"; bgcolor="#FFFFFF"; "Bromobenzyl\nCyanide"; "Amine"; "Base\n(K2CO3)"; "Solvent\n(Acetonitrile)"; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#FFFFFF"; "Mix & Reflux"; }

subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor="#FFFFFF"; "Cool & Filter"; "Concentrate"; "Column\nChromatography"; }

subgraph "cluster_product" { label = "Product"; bgcolor="#FFFFFF"; "N-substituted\nBenzyl Cyanide"; }

"Bromobenzyl\nCyanide" -> "Mix & Reflux"; "Amine" -> "Mix & Reflux"; "Base\n(K2CO3)" -> "Mix & Reflux"; "Solvent\n(Acetonitrile)" -> "Mix & Reflux"; "Mix & Reflux" -> "Cool & Filter" [label="Reaction\nComplete"]; "Cool & Filter" -> "Concentrate"; "Concentrate" -> "Column\nChromatography"; "Column\nChromatography" -> "N-substituted\nBenzyl Cyanide"; }

Caption: Workflow for C-N bond formation via nucleophilic substitution.

graph "Buchwald_Hartwig_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#34A853"];

subgraph "cluster_reactants" { label = "Reactants & Catalysts"; bgcolor="#FFFFFF"; "Aryl Halide"; "Amine"; "Pd Catalyst"; "Ligand"; "Base"; "Solvent"; }

subgraph "cluster_reaction" { label = "Reaction (Inert Atm.)"; bgcolor="#FFFFFF"; "Heat & Stir"; }

subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor="#FFFFFF"; "Filter (Celite)"; "Extract & Wash"; "Dry & Concentrate"; "Column\nChromatography"; }

subgraph "cluster_product" { label = "Product"; bgcolor="#FFFFFF"; "N-Aryl Amine"; }

"Aryl Halide" -> "Heat & Stir"; "Amine" -> "Heat & Stir"; "Pd Catalyst" -> "Heat & Stir"; "Ligand" -> "Heat & Stir"; "Base" -> "Heat & Stir"; "Solvent" -> "Heat & Stir"; "Heat & Stir" -> "Filter (Celite)" [label="Reaction\nComplete"]; "Filter (Celite)" -> "Extract & Wash"; "Extract & Wash" -> "Dry & Concentrate"; "Dry & Concentrate" -> "Column\nChromatography"; "Column\nChromatography" -> "N-Aryl Amine"; }

Caption: Workflow for Buchwald-Hartwig amination.

graph "Ullmann_Condensation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335"];

subgraph "cluster_reactants" { label = "Reactants & Catalysts"; bgcolor="#FFFFFF"; "Aryl Halide"; "Amine"; "CuI Catalyst"; "Ligand"; "Base"; "Solvent"; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#FFFFFF"; "Heat & Stir\n(High Temp)"; }

subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor="#FFFFFF"; "Dilute & Extract"; "Wash & Dry"; "Concentrate"; "Column\nChromatography"; }

subgraph "cluster_product" { label = "Product"; bgcolor="#FFFFFF"; "N-Aryl Amine"; }

"Aryl Halide" -> "Heat & Stir\n(High Temp)"; "Amine" -> "Heat & Stir\n(High Temp)"; "CuI Catalyst" -> "Heat & Stir\n(High Temp)"; "Ligand" -> "Heat & Stir\n(High Temp)"; "Base" -> "Heat & Stir\n(High Temp)"; "Solvent" -> "Heat & Stir\n(High Temp)"; "Heat & Stir\n(High Temp)" -> "Dilute & Extract" [label="Reaction\nComplete"]; "Dilute & Extract" -> "Wash & Dry"; "Wash & Dry" -> "Concentrate"; "Concentrate" -> "Column\nChromatography"; "Column\nChromatography" -> "N-Aryl Amine"; }

Caption: Workflow for Ullmann condensation.

graph "Reductive_Amination_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#FBBC05"];

subgraph "cluster_reactants" { label = "Reactants & Reagents"; bgcolor="#FFFFFF"; "Carbonyl\nCompound"; "Amine"; "Reducing Agent"; "Solvent"; "Acid (cat.)"; }

subgraph "cluster_reaction" { label = "One-Pot Reaction"; bgcolor="#FFFFFF"; "Imine Formation"; "Reduction"; }

subgraph "cluster_workup" { label = "Workup & Purification"; bgcolor="#FFFFFF"; "Quench & Extract"; "Wash & Dry"; "Concentrate"; "Column\nChromatography"; }

subgraph "cluster_product" { label = "Product"; bgcolor="#FFFFFF"; "Substituted Amine"; }

"Carbonyl\nCompound" -> "Imine Formation"; "Amine" -> "Imine Formation"; "Acid (cat.)" -> "Imine Formation"; "Imine Formation" -> "Reduction" [label="In situ"]; "Reducing Agent" -> "Reduction"; "Solvent" -> "Imine Formation"; "Reduction" -> "Quench & Extract" [label="Reaction\nComplete"]; "Quench & Extract" -> "Wash & Dry"; "Wash & Dry" -> "Concentrate"; "Concentrate" -> "Column\nChromatography"; "Column\nChromatography" -> "Substituted Amine"; }

Caption: Workflow for reductive amination.

Conclusion

The choice of method for C-N bond formation is contingent upon several factors including substrate scope, functional group tolerance, reaction conditions, and cost. The direct nucleophilic substitution of this compound offers a straightforward and cost-effective approach, particularly when the starting materials are readily available and the substrate is not sensitive to moderately elevated temperatures. However, for more complex or sensitive substrates, modern cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation provide broader applicability and often milder conditions, albeit at the cost of more expensive catalysts and ligands. Reductive amination stands out as a highly versatile and widely used method for the synthesis of a diverse range of amines from readily available carbonyl compounds. By understanding the spectral signatures and experimental nuances of each method, researchers can make informed decisions to best achieve their synthetic goals.

References

A Comparative Analysis of Bromobenzyl Cyanide and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Guide Overview: This document provides a comparative analysis of the efficiency and application of bromobenzyl cyanide against other commonly used alkylating agents in research and drug development. The guide is intended for researchers, scientists, and professionals in drug development, offering an objective look at these compounds based on available experimental data. Due to a lack of direct head-to-head benchmarking studies involving this compound for common biological research applications, this guide synthesizes data on individual agents to offer a comparative perspective on their mechanisms, reactivity, and primary uses.

Introduction to Alkylating Agents

Alkylating agents are a class of reactive chemicals that introduce alkyl groups into nucleophilic sites on other molecules. In biological research and medicine, their primary role is the covalent modification of biomolecules such as proteins and DNA. This modification can be leveraged for various purposes, from preventing disulfide bond formation in proteomics to inducing DNA damage in cancer therapy.[1][2][3] The efficacy of an alkylating agent is determined by its chemical reactivity, specificity towards its target, and the stability of the resulting covalent bond. These agents typically react via one of two nucleophilic substitution mechanisms: SN1 or SN2.[4][5]

  • SN1 (unimolecular nucleophilic substitution): The reaction rate depends only on the concentration of the alkylating agent. It involves the formation of a reactive carbocation intermediate.[4][5]

  • SN2 (bimolecular nucleophilic substitution): The reaction rate is dependent on the concentration of both the alkylating agent and the nucleophilic substrate.[4][5] This mechanism is common for many agents used in proteomics.[2][6]

This guide focuses on comparing this compound with three other widely used agents: iodoacetamide (IAM), N-ethylmaleimide (NEM), and methyl methanesulfonate (MMS), each with distinct primary targets and applications.

Comparative Data of Alkylating Agents

The following table summarizes the key characteristics and performance metrics of the selected alkylating agents, compiled from various sources.

FeatureThis compoundIodoacetamide (IAM)N-Ethylmaleimide (NEM)Methyl Methanesulfonate (MMS)
Primary Target General Nucleophiles (unspecified in literature for specific biomolecules)Cysteine Residues (Thiols)Cysteine Residues (Thiols)DNA (N7-guanine, N3-adenine)
Reaction Type Likely SN2/SN1 (Benzylic Halide)SN2Michael AdditionSN2
Common Use Chemical Warfare (Lachrymator), Organic SynthesisProteomics (Protein Reduction & Alkylation)Proteomics, Thiol QuantificationMutagenesis, Cancer Research
Optimal pH Not specified~8.0 (slightly alkaline)6.5 - 7.5Not specified for DNA alkylation
Reported Efficiency Data not availableHigh (up to 99.8%)[6]High, rapid kinetics[7]Effective DNA methylator[8][9]
Key Side Reactions Not well-documented in biological contextAlkylation of Lys, His, Met at high pH or concentration[6][10]Reacts with primary amines at pH > 7.5[11]Methylates other DNA bases and phosphodiester backbone[9]
Toxicity Potent irritant to eyes and mucous membranes[12]General cytotoxicityGeneral cytotoxicityCarcinogenic, mutagenic[9]

Agent Profiles and Mechanisms

This compound is a potent lachrymatory agent known for its severe irritation to the eyes and mucous membranes.[12] Its synthesis involves the bromination of benzyl cyanide.[12] As a benzylic halide, it is expected to be a reactive alkylating agent. The benzyl group can stabilize a developing positive charge, allowing for reactions to proceed via either SN1 or SN2 pathways depending on the solvent and nucleophile. However, its application in controlled biological alkylation (e.g., specific modification of proteins or DNA for analysis) is not well-documented in scientific literature. Its high, non-specific reactivity and toxicity likely limit its use in these contexts compared to more specialized reagents.

Iodoacetamide is one of the most common reagents for alkylating cysteine residues in proteins, particularly in proteomics workflows.[2][6] The primary goal is to cap the free sulfhydryl groups of cysteines, preventing the reformation of disulfide bonds after reduction. This ensures proteins remain in a denatured state, which is crucial for accurate enzymatic digestion and subsequent mass spectrometry analysis.[2] IAM reacts with the deprotonated thiol group (thiolate) via an SN2 mechanism.[2][6] While highly effective for cysteine, side reactions with other nucleophilic amino acid residues like lysine and histidine can occur, especially under non-optimal conditions (e.g., high pH or excessive reagent concentration).[6][10]

sn2_alkylation cluster_reactants Reactants cluster_products Products Thiolate Protein-S⁻ AlkylatedCys Protein-S-CH₂-CONH₂ (Carbamidomethyl-cysteine) Thiolate->AlkylatedCys SN2 Attack IAM I-CH₂-CONH₂ (Iodoacetamide) IAM->AlkylatedCys Iodide I⁻ IAM->Iodide Displacement

Caption: General SN2 mechanism for cysteine alkylation by Iodoacetamide.

N-Ethylmaleimide is another highly specific reagent for modifying sulfhydryl groups.[1][7] It reacts with thiols via a Michael addition reaction, forming a stable thioether bond.[11] This reaction is very rapid and is most specific for cysteines within a pH range of 6.5-7.5.[11] Above this pH, reactivity towards primary amines (like the N-terminus of proteins and the side chain of lysine) increases.[11] Due to its rapid kinetics, NEM is often used in experiments where time is a critical factor or to capture the redox state of cysteines at a specific moment.[7]

Unlike IAM and NEM, methyl methanesulfonate is primarily known as a DNA alkylating agent.[9][13] It transfers a methyl group to DNA bases, with a preference for the N7 position of guanine and the N3 position of adenine.[9] This modification can disrupt DNA replication and transcription, leading to mutations and cell death, which is why MMS is widely used in cancer research and as an experimental mutagen.[13][14] It reacts via an SN2 mechanism where it is the electrophile that is attacked by the nucleophilic sites on the DNA bases.[15]

dna_alkylation cluster_reactants Reactants cluster_products Products Guanine Guanine (in DNA) AlkylatedGuanine 7-Methylguanine Guanine->AlkylatedGuanine Alkylation at N7 MMS CH₃-SO₃-CH₃ (MMS) MMS->AlkylatedGuanine Mesylate CH₃SO₃⁻ MMS->Mesylate Displacement

Caption: Alkylation of Guanine at the N7 position by MMS.

Experimental Protocols

Detailed experimental protocols are crucial for achieving efficient and specific alkylation. Below are generalized protocols for common applications.

This protocol is a standard procedure for preparing protein samples for mass spectrometry analysis, using an agent like Iodoacetamide (IAM).

  • Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.5).

  • Reduction: Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM, to break disulfide bonds. Incubate for 1 hour at 37°C.

  • Alkylation: Add the alkylating agent (e.g., IAM) to a final concentration of 55 mM. It is crucial to perform this step in the dark to prevent the formation of free iodine. Incubate for 45 minutes at room temperature.

  • Quenching: Quench the excess alkylating agent by adding a thiol-containing compound, such as DTT or 2-mercaptoethanol, to a final concentration of 20 mM.

  • Sample Cleanup: The sample is now ready for downstream processing, such as buffer exchange to remove urea (which inhibits trypsin) followed by enzymatic digestion.

exp_workflow cluster_workflow Protein Alkylation Workflow Start Protein Sample Step1 Solubilize & Denature (e.g., 8M Urea) Start->Step1 Step2 Reduce Disulfide Bonds (e.g., DTT) Step1->Step2 Step3 Alkylate Cysteines (e.g., IAM in dark) Step2->Step3 Step4 Quench Reaction (e.g., add excess DTT) Step3->Step4 Step5 Buffer Exchange / Cleanup Step4->Step5 End Ready for Digestion (MS) Step5->End

Caption: A typical experimental workflow for protein reduction and alkylation.

This protocol describes a general method to treat cells with a DNA alkylating agent like MMS and assess DNA damage.

  • Cell Culture: Plate cells (e.g., a mammalian cell line) at an appropriate density and allow them to adhere overnight.

  • Agent Preparation: Prepare a stock solution of the alkylating agent (e.g., MMS) in a suitable solvent (e.g., DMSO). Prepare fresh dilutions in cell culture medium immediately before use.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of the alkylating agent. Incubate for a defined period (e.g., 1 hour).

  • Wash: After incubation, remove the treatment medium and wash the cells twice with phosphate-buffered saline (PBS) to remove any remaining agent.

  • DNA Damage Assessment: The level of DNA alkylation and subsequent damage can be assessed using various methods, such as the Comet assay (for DNA strand breaks) or by isolating DNA and using analytical techniques like mass spectrometry to quantify specific DNA adducts (e.g., 7-methylguanine).

Conclusion

The choice of an alkylating agent is highly dependent on the intended research application.

  • For proteomics and protein chemistry , where the specific and efficient blocking of cysteine residues is paramount, Iodoacetamide and N-Ethylmaleimide are the established reagents of choice.[6][16] IAM is a robust and widely used option, while NEM offers the advantage of very rapid reaction kinetics.[7]

  • For studies involving mutagenesis and DNA damage , Methyl Methanesulfonate is a well-characterized and effective tool for inducing DNA alkylation in a controlled manner.[13]

  • This compound , while a reactive alkylating agent, is primarily characterized as a potent irritant and lachrymator.[12] There is a significant lack of data supporting its use as a specific and controlled tool for modifying proteins or DNA in a research setting. Its high, potentially non-specific reactivity and toxicity profile make it less suitable for such applications compared to the more specialized agents discussed.

Researchers should select an agent based on its known target specificity, reaction kinetics, and the established protocols available for their specific experimental goals.

References

Safety Operating Guide

Proper Disposal of Bromobenzyl Cyanide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe handling and disposal of bromobenzyl cyanide (also known as BBC or CA) in a laboratory setting. Adherence to these protocols is critical to ensure the safety of all personnel and to maintain compliance with environmental regulations. This compound is a potent lachrymator and is highly toxic; high exposure can lead to rapid, fatal cyanide poisoning.[1][2] All handling and disposal procedures must be conducted within a certified chemical fume hood.[3]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any procedure involving this compound, ensure that an emergency plan is in place, and that all personnel are trained on its location and use.[4] This includes immediate access to an emergency eyewash station and a safety shower.[1]

The following table summarizes the mandatory personal protective equipment required when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield are required.[3][5] Safety glasses with side shields are insufficient as vapors can still reach the eyes.[6]Protects against splashes and the potent lachrymatory effects of vapors, which can cause severe irritation and eye damage.[1][6]
Respiratory A NIOSH-approved full-facepiece airline respirator in positive pressure mode is recommended for any situation with potential for vapor exposure.[5][6]Prevents inhalation of toxic vapors that can irritate the respiratory tract and lead to systemic cyanide poisoning.[1][5]
Hand Protection Disposable nitrile gloves should be worn.[3] Check for and immediately replace any gloves that are contaminated or show signs of degradation.Provides a barrier against skin contact, which can cause severe burns and rashes.[1] this compound may be absorbed through the skin.[5]
Body Protection A lab coat and appropriate protective clothing must be worn to prevent skin contact.[3][5] Contaminated clothing must be removed immediately and decontaminated before reuse.[5][7]Minimizes the risk of skin exposure.[5]

Step-by-Step Disposal Procedure: Containment for Hazardous Waste Collection

Due to its high toxicity and reactivity, this compound must be disposed of as hazardous waste through a licensed environmental services provider.[1][8] On-site chemical neutralization should not be attempted without a validated procedure and appropriate engineering controls, as improper treatment can generate highly toxic gases such as hydrogen cyanide.[9]

1. Preparation and Segregation:

  • Ensure all required PPE is worn correctly before handling the material.

  • Designate a specific, clearly labeled hazardous waste accumulation area within or near the laboratory.

  • Keep this compound waste separate from incompatible materials, particularly strong oxidizing agents, bases, acids, and water.[3][8][9]

2. Containment of Waste:

  • Carefully place all materials contaminated with this compound (e.g., disposable labware, gloves, absorbent pads) into a designated, robust, and sealable waste container.

  • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[10]

  • For residual or surplus this compound, keep it in its original or a suitable, tightly closed container.[5][8]

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Lachrymator," "Irritant")

    • The date of accumulation.

  • Follow all institutional and local guidelines for hazardous waste labeling.

4. Storage and Collection:

  • Store the sealed and labeled container in the designated hazardous waste accumulation area.

  • Ensure the storage area is cool, dry, and well-ventilated.[5]

  • Arrange for pickup by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company.

Emergency Spill Response Protocol

In the event of a spill, immediate and decisive action is required to mitigate exposure and contamination.

1. Evacuate and Alert:

  • Immediately evacuate all non-essential personnel from the spill area.[1]

  • Alert colleagues and the laboratory supervisor.

  • If the spill is large or ventilation is inadequate, activate the fire alarm and evacuate the building.

2. Secure the Area:

  • If safe to do so, remove all ignition sources from the vicinity.[1]

  • Restrict access to the contaminated area.[4]

3. Spill Neutralization and Cleanup (for trained personnel only):

  • For Liquid Spills: Cover the spill with an activated charcoal adsorbent or a 1:1:1 mixture by weight of sodium carbonate, calcium carbonate, and sand.[1][11]

  • For Solid Spills: Use a wet method to gently cover the material or use a HEPA-filtered vacuum to prevent dust generation.[1]

  • Carefully sweep or scoop the absorbed/covered material into a designated hazardous waste container.[5]

4. Decontamination and Final Steps:

  • Ventilate the area to disperse any remaining vapors.[1]

  • Decontaminate the spill surface by scrubbing with alcohol and then washing with soap and water.[4][7]

  • Place all contaminated cleaning materials and PPE into the hazardous waste container.[4]

  • Seal and label the container as described in the disposal procedure.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Phase 1: Preparation cluster_contain Phase 2: Containment & Labeling cluster_dispose Phase 3: Storage & Disposal cluster_spill Emergency Spill Protocol start Start: Identify This compound Waste ppe Don Appropriate PPE (Full Face Shield, Respirator, Nitrile Gloves, Lab Coat) start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood container Place Waste into a Compatible, Sealable Hazardous Waste Container fume_hood->container spill Spill Occurs labeling Label Container: 'Hazardous Waste' 'this compound' 'Toxic, Lachrymator' container->labeling storage Store in Designated Cool, Dry, Well-Ventilated Area labeling->storage contact_ehs Arrange for Pickup by Certified Hazardous Waste Service (e.g., EH&S) storage->contact_ehs end End: Waste Transferred for Proper Disposal contact_ehs->end evacuate Evacuate & Alert Personnel spill->evacuate contain_spill Trained Personnel Contain Spill (e.g., with Charcoal Adsorbent) evacuate->contain_spill cleanup Collect Contaminated Material into Waste Container contain_spill->cleanup cleanup->container

Caption: Workflow for the safe containment and disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Bromobenzyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Bromobenzyl cyanide, a lachrymatory agent that can cause severe irritation and health effects. Adherence to these procedural steps will help mitigate risks and ensure operational integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive PPE strategy is non-negotiable. The following equipment is essential to prevent exposure through inhalation, skin contact, eye contact, or ingestion.[1][2][3][4][5]

Respiratory Protection:

  • A NIOSH (US) or EN 166 (EU) approved full-facepiece respirator with an ABEK-type filter cartridge is recommended.[2] Respirators should only be used as a supplementary measure to engineering controls.[1]

Eye and Face Protection:

  • For liquid this compound, wear indirect-vent, impact, and splash-resistant goggles.[1]

  • When working with corrosive, highly irritating, or toxic substances, a face shield should be worn in conjunction with goggles.[1]

  • For the solid form, impact-resistant eye protection with side shields or goggles is necessary.[1]

  • Contact lenses should not be worn when handling this substance.[1]

Hand Protection:

  • Wear appropriate chemical-resistant gloves. Safety equipment suppliers can provide recommendations on the most protective glove material for your specific operations.[1]

Body Protection:

  • Wear protective clothing to prevent skin contact.[2][4]

  • An emergency shower and eyewash fountain should be immediately accessible in the work area.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach to handling this compound is crucial for minimizing exposure risk.

1. Engineering Controls:

  • Whenever possible, work with this compound in an enclosed system.[1]

  • Use local exhaust ventilation at the point of chemical release to capture vapors and dust.[1]

  • All operations should be conducted within a certified chemical fume hood.[2]

2. Safe Handling Practices:

  • Avoid breathing mist, vapors, or dust.[2][3][4][5]

  • Do not allow the substance to come into contact with eyes, skin, or clothing.[3][4]

  • Wash hands and face thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2][4][5]

3. Storage:

  • Keep containers tightly closed in a cool, well-ventilated area.[2][3][4][5]

  • Store in a locked-up area accessible only to authorized personnel.[2][4][5]

Emergency and Disposal Protocols

Spill Response: In the event of a spill, immediate and decisive action is required to contain the hazard and protect personnel.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Area Isolate Isolate Spill Area (50m for liquids, 25m for solids) Evacuate->Isolate Immediately Ventilate Ensure Adequate Ventilation Isolate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Cover Drains & Contain Spill PPE->Contain Absorb Absorb with Inert Material (e.g., Chemizorb®, Activated Charcoal) Contain->Absorb Collect Collect in Sealed Containers Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Workflow for managing a this compound spill.

Disposal Plan: this compound and any contaminated materials must be treated as hazardous waste.[1][6]

  • Do not mix with other waste.[2]

  • Leave chemicals in their original containers.[2]

  • Dispose of contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4][5][6] Contact your state's Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific guidance.[1]

Quantitative Safety Data

For quick reference, the following table summarizes key quantitative safety information for this compound.

ParameterValueReference
Lethal Concentration 109 ppm in 5 hours (human)[7]
UN Number 1694[1]
NAERG Code 159[1]
NFPA Flammability 1[1]
NFPA Health 3[4]
NFPA Reactivity 0[1]
Spill Isolation (Liquid) At least 50 meters (150 feet) in all directions[8]
Spill Isolation (Solid) At least 25 meters (75 feet) in all directions[8]

First Aid Procedures

Immediate first aid is critical in the event of exposure.[1] A cyanide antidote kit should be readily available, and personnel should be trained in its use and in CPR.[1]

Eye Contact:

  • Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Remove contact lenses if present and easy to do.[2][4][5]

  • Seek immediate medical attention.[1][4]

Skin Contact:

  • Quickly remove all contaminated clothing.[1][9]

  • Immediately wash the affected area with large amounts of soap and water.[1]

  • Seek immediate medical attention.[1]

Inhalation:

  • Remove the person from the exposure area to fresh air.[1][2][3][4][5]

  • If breathing has stopped, begin rescue breathing (using universal precautions, not mouth-to-mouth) and CPR if there is no pulse.[1][9]

  • Administer high-flow oxygen as soon as possible.[9]

  • Transfer the individual to a medical facility promptly.[1]

Ingestion:

  • Do NOT induce vomiting.[3][4]

  • Rinse the mouth with water.[2][3][4][5]

  • Seek immediate medical attention.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.